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Foundational

An In-depth Technical Guide to 5-Trifluoromethyl-pyridazin-3-ylamine Hydrochloride for Advanced Research

This guide provides a comprehensive technical overview of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical structure, physicochemical properties, synthesis, and its strategic applications in medicinal chemistry, grounded in authoritative scientific principles.

Introduction: The Strategic Importance of a Trifluoromethylated Pyridazine Scaffold

5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride belongs to the pyridazine class of nitrogen-containing heterocycles. The true value of this molecule in drug discovery lies in the synergistic combination of its two core components: the pyridazine ring and the trifluoromethyl (-CF3) group.

  • The Pyridazine Core: Pyridazine derivatives are a cornerstone in medicinal chemistry, renowned for a broad spectrum of biological activities. These activities include anti-hypertensive, anti-inflammatory, anti-cancer, and anti-diabetic properties, among others[1][2][3]. The arrangement of adjacent nitrogen atoms in the pyridazine ring allows for diverse intermolecular interactions, making it a versatile scaffold for designing pharmacologically active agents[1][3].

  • The Trifluoromethyl Group (-CF3): The incorporation of a -CF3 group is a well-established strategy in modern drug design to enhance a molecule's therapeutic profile[4][5]. This group is highly electronegative and lipophilic, which can profoundly influence a compound's properties[6][7]. Key benefits include:

    • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability[4].

    • Increased Lipophilicity: The -CF3 group increases the molecule's ability to permeate biological membranes, a critical factor for reaching its target site of action[4][7].

    • Modulated Receptor Binding: The strong electron-withdrawing nature of the -CF3 group can alter the electronic properties of the entire molecule, potentially leading to stronger and more selective binding to biological targets[4][8].

Consequently, 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride serves as a crucial intermediate, providing a pre-packaged combination of a biologically active core and a performance-enhancing functional group for the synthesis of novel therapeutic candidates[9][10].

Physicochemical and Structural Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. The hydrochloride salt form is utilized to improve the compound's solubility and stability for handling and formulation purposes.

PropertyValueSource(s)
IUPAC Name 5-(Trifluoromethyl)pyridazin-3-amine hydrochlorideN/A (Derived)
CAS Number 2331259-81-3[11]
Molecular Formula C₅H₅ClF₃N₃N/A (Derived from base)
Molecular Weight 199.56 g/mol N/A (Derived from base)
Appearance Solid (Specific color may vary by supplier)[12] (For related compound)
Boiling Point (Free Base) 294.8±40.0 °C (Predicted)[10]
Storage Conditions 2-8°C, often under inert atmosphere[10][12][13]

Synthesis and Mechanistic Considerations

While specific, detailed, and peer-reviewed synthetic procedures for 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride are not abundantly available in public literature, a logical synthetic strategy can be inferred from established organofluorine and heterocyclic chemistry principles. A common approach involves the construction of the trifluoromethylated pyridazine ring followed by amination.

A plausible synthetic pathway could involve the cyclocondensation of a trifluoromethyl-containing building block. For instance, a precursor like a trifluoro-1,3-dicarbonyl compound could react with hydrazine to form the pyridazine ring. Subsequent functional group manipulations, such as chlorination followed by nucleophilic aromatic substitution with an amine source (like ammonia or a protected amine), would yield the final product.

The diagram below illustrates a generalized, conceptual workflow for the synthesis of such compounds, highlighting the key strategic steps.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Heterocycle Formation cluster_2 Step 3: Functionalization cluster_3 Step 4: Amination & Salt Formation A Trifluoromethylated 1,3-Dicarbonyl Precursor B Cyclocondensation with Hydrazine A->B C Trifluoromethylated Pyridazinone Intermediate B->C Forms the core ring D Halogenation (e.g., with POCl₃) C->D E 3-Chloro-5-(trifluoromethyl)pyridazine D->E Activates position 3 F Nucleophilic Aromatic Substitution (e.g., NH₃) E->F G 5-(Trifluoromethyl)pyridazin-3-amine (Free Base) F->G Introduces amine group H Treatment with HCl G->H I 5-(Trifluoromethyl)pyridazin-3-ylamine HCl (Final Product) H->I Forms hydrochloride salt

Caption: Conceptual workflow for the synthesis of 5-Trifluoromethyl-pyridazin-3-ylamine HCl.

Causality in Experimental Choices:

  • Cyclocondensation: This is a classic and efficient method for forming six-membered heterocyclic rings like pyridazines.

  • Halogenation: Converting a pyridazinone to a chloropyridazine is a standard procedure to create a good leaving group at the target position, making it susceptible to nucleophilic attack.

  • Amination: Nucleophilic aromatic substitution is a reliable method for introducing an amino group onto an activated heterocyclic ring.

  • Salt Formation: The final treatment with hydrochloric acid serves to protonate the basic nitrogen atoms, forming the hydrochloride salt. This typically enhances the compound's crystallinity, stability, and aqueous solubility, which is highly advantageous for storage, handling, and subsequent reactions or biological assays.

Applications in Medicinal Chemistry and Drug Discovery

The primary application of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride is as a versatile building block for the synthesis of more complex, biologically active molecules[9][10]. The pyridazine nucleus is a known pharmacophore present in drugs with a wide array of therapeutic uses, including cardiovascular and anti-cancer agents[1][14].

Researchers can leverage the reactive amino group for various chemical transformations, such as:

  • Amide bond formation: Coupling with carboxylic acids to explore structure-activity relationships (SAR) in a new series of compounds.

  • Urea/thiourea formation: Reacting with isocyanates or isothiocyanates.

  • Buchwald-Hartwig or Suzuki coupling: After conversion of the amine to a suitable leaving group (e.g., a halide), enabling the formation of carbon-carbon or carbon-nitrogen bonds to build molecular complexity.

Recent studies have highlighted the potential of pyridazine derivatives as potent inhibitors of targets like ecto-5'-nucleotidase (CD73), which is implicated in cancer immunotherapy[15]. The unique electronic and steric properties conferred by the trifluoromethyl group make this specific building block an attractive starting point for designing novel inhibitors in such therapeutic areas[13].

The diagram below illustrates the role of this compound as a key starting material in a drug discovery program.

G cluster_0 Chemical Derivatization cluster_1 Screening & Optimization A 5-Trifluoromethyl- pyridazin-3-ylamine HCl (Key Intermediate) B Amide Coupling A->B C Suzuki Coupling (Post-modification) A->C D Urea Formation A->D E Library of Novel Compounds B->E C->E D->E F Biological Assays (e.g., Enzyme Inhibition) E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H I Drug Candidate H->I

Caption: Role as a key intermediate in a typical drug discovery workflow.

Safety, Handling, and Experimental Protocols

5.1 Safety and Hazard Information

  • Potential Hazards: May be harmful if swallowed, harmful in contact with skin, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation[16].

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

5.2 Protocol: Safe Laboratory Handling

This protocol provides a self-validating system for the safe handling of milligram-to-gram quantities of the compound.

  • Preparation: Before handling, ensure the work area (fume hood) is clean and uncluttered. Verify that all necessary PPE is available and in good condition. Locate the nearest safety shower and eyewash station.

  • Weighing: Tare a suitable container on an analytical balance. Carefully transfer the required amount of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride using a spatula. Avoid creating dust. Close the primary container immediately after use.

  • Dissolution/Reaction Setup: Add the solvent or reagents to the vessel containing the compound inside the fume hood. If the dissolution is exothermic, add the solvent slowly and monitor the temperature.

  • Cleanup: Decontaminate any surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., isopropanol or ethanol) and wipe clean. Dispose of contaminated wipes and gloves in a designated solid chemical waste container.

  • Waste Disposal: Dispose of all chemical waste (solid and liquid) in appropriately labeled hazardous waste containers according to institutional and local regulations.

  • Final Check: After completing the work, wash hands thoroughly with soap and water.

Conclusion

5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride is a high-value chemical intermediate for advanced research, particularly in the fields of medicinal chemistry and drug discovery. Its structure strategically combines the proven biological relevance of the pyridazine scaffold with the pharmacokinetic and pharmacodynamic benefits of the trifluoromethyl group. This makes it an excellent starting point for the synthesis of novel chemical entities with enhanced therapeutic potential. Proper understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18). Vertex AI Search.
  • Trifluoromethyl group - Wikipedia. Vertex AI Search.
  • Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library. Vertex AI Search.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (2025, July 18). Vertex AI Search.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (2022, October 11). Vertex AI Search.
  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Deriv
  • A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC - NIH. Vertex AI Search.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives - SAR Publication. (2019, July 30). Vertex AI Search.
  • Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. (2019, February 1). Vertex AI Search.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC. Vertex AI Search.
  • CAS 1211591-88-6: 5-(trifluoromethyl)pyridazin-3-amine - CymitQuimica. Vertex AI Search.
  • (5-Trifluoromethyl-pyridin-2-yl)methylamine hydrochloride - Chem-Impex. Vertex AI Search.
  • 1211591-88-6|5-(Trifluoromethyl)pyridazin-3-amine|BLD Pharm. Vertex AI Search.
  • 5-(Trifluoromethyl)pyridazin-3-amine - MySkinRecipes. Vertex AI Search.
  • 5-Trifluoromethyl-pyridin-3-ylamine 112110-07-3 wiki - Guidechem. Vertex AI Search.
  • 2331259-81-3|5-(Trifluoromethyl)pyridazin-3-amine hydrochloride|BLD Pharm. Vertex AI Search.
  • Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase - PubMed. (2024, October 24). Vertex AI Search.
  • 5-(Trifluoromethyl)pyridin-3-amine | C6H5F3N2 | CID 14051936 - PubChem. Vertex AI Search.

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Trifluoromethyl-pyridazin-3-ylamine Hydrochloride

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride. This document is intended for researchers, sci...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this and related heterocyclic compounds. The guide offers insights into spectral interpretation, the influence of molecular structure on NMR parameters, and a standardized protocol for acquiring high-quality NMR data.

Introduction: The Significance of NMR in Characterizing Substituted Pyridazines

5-Trifluoromethyl-pyridazin-3-ylamine is a heterocyclic amine containing a pyridazine ring, a trifluoromethyl group, and an amino group.[1][2][3][4] Such structures are of significant interest in medicinal chemistry due to the diverse biological activities exhibited by pyridazine derivatives.[1] The trifluoromethyl group is a common substituent in modern pharmaceuticals, often introduced to enhance metabolic stability, lipophilicity, and binding affinity.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such novel compounds. By analyzing the chemical shifts, coupling constants, and multiplicities in ¹H and ¹³C NMR spectra, one can confirm the molecular structure, identify impurities, and understand the electronic environment of the nuclei. This guide will delve into the predicted spectral features of the hydrochloride salt of 5-Trifluoromethyl-pyridazin-3-ylamine, providing a foundational understanding for researchers in the field.

Predicted NMR Spectra and Interpretation

Due to the limited availability of publicly accessible, experimentally acquired spectra for 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride, this guide presents a detailed prediction based on the analysis of analogous structures and established NMR principles. The hydrochloride salt form implies that the basic amino group or one of the pyridazine nitrogens will be protonated, which significantly influences the chemical shifts.

Molecular Structure and Proton/Carbon Numbering

For clarity in the spectral analysis, the following numbering scheme will be used for the pyridazine ring:

Figure 1. Molecular structure and numbering of 5-Trifluoromethyl-pyridazin-3-ylamine.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride in a suitable deuterated solvent such as DMSO-d₆ is expected to exhibit the following signals:

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
H-48.0 - 8.3Doublet (d)~2-3Coupled to H-6. The downfield shift is due to the deshielding effect of the adjacent nitrogen and the trifluoromethyl group.
H-69.0 - 9.3Doublet (d)~2-3Coupled to H-4. This proton is expected to be the most downfield due to the deshielding effects of both adjacent nitrogen atoms.
NH₂7.5 - 8.5Broad Singlet (br s)-The chemical shift of the amino protons is highly dependent on solvent, concentration, and temperature. As a hydrochloride salt, these protons may exchange with residual water, leading to a broad signal.
NH⁺13.0 - 15.0Broad Singlet (br s)-In the hydrochloride salt, either the amino group or a ring nitrogen will be protonated. A proton on a nitrogen atom will appear as a very broad and downfield signal.

Interpretation:

  • The aromatic region will be characterized by two doublets corresponding to the two protons on the pyridazine ring.

  • The coupling between H-4 and H-6 will be a meta-coupling, resulting in a small coupling constant (typically 2-3 Hz).

  • The presence of the electron-withdrawing trifluoromethyl group at the C-5 position will deshield the adjacent protons, particularly H-4 and H-6, shifting them downfield.

  • The amino group protons are expected to be broad due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange.

  • The proton from the hydrochloride will likely be associated with one of the nitrogen atoms, resulting in a very broad and significantly downfield-shifted signal.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show five distinct signals for the carbon atoms of the pyridazine ring and the trifluoromethyl group.

Carbon Predicted Chemical Shift (δ, ppm) Multiplicity (in ¹³C-{¹H} NMR) Coupling with ¹⁹F (J, Hz) Notes
C-3155 - 160Singlet-This carbon is attached to the amino group and is expected to be significantly downfield.
C-4120 - 125SingletQuartet (q)This carbon will show a small coupling to the trifluoromethyl group.
C-5130 - 135Quartet (q)~30-40This carbon is directly attached to the trifluoromethyl group and will exhibit a characteristic quartet splitting with a large coupling constant.
C-6145 - 150Singlet-This carbon is situated between two nitrogen atoms and will be shifted downfield.
CF₃120 - 125Quartet (q)~270-280The carbon of the trifluoromethyl group will appear as a quartet with a very large one-bond C-F coupling constant.

Interpretation:

  • The carbon atoms in the pyridazine ring will resonate in the aromatic region of the spectrum.

  • The most notable feature will be the signals for C-5 and the CF₃ group, which will both appear as quartets due to coupling with the three fluorine atoms. The one-bond C-F coupling is typically very large (around 270-280 Hz), while the two-bond coupling to C-5 is smaller (around 30-40 Hz).

  • The carbon attached to the amino group (C-3) and the carbon between the two nitrogens (C-6) are expected to be the most downfield among the ring carbons.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds, including salts, and its high boiling point. It will also allow for the observation of exchangeable protons (NH and OH).

  • Sample Concentration: Weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer:

¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 16 ppm (from -2 to 14 ppm).

  • Acquisition Time: ~2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 240 ppm (from -10 to 230 ppm).

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Temperature: 298 K.

Visualizing the NMR Analysis Workflow

The process of NMR analysis, from sample preparation to spectral interpretation, can be visualized as a logical workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation weigh Weigh Compound (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_acq Acquire 1H Spectrum transfer->h1_acq c13_acq Acquire 13C Spectrum transfer->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) peak_pick Peak Picking baseline->peak_pick chem_shift Chemical Shift Analysis peak_pick->chem_shift multiplicity Multiplicity & J-Coupling Analysis peak_pick->multiplicity assign Assign Signals to Nuclei chem_shift->assign multiplicity->assign structure Structure Confirmation assign->structure

Figure 2. A generalized workflow for the acquisition and analysis of NMR data for small molecules.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can more effectively characterize this and similar molecules. The provided experimental protocol offers a standardized approach to acquiring high-quality NMR data, ensuring reproducibility and accuracy in structural elucidation. The insights into the influence of the trifluoromethyl group and the effects of protonation will be valuable for scientists working in the field of medicinal chemistry and drug discovery.

References

  • Al-Tel, T. H. (2010). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Molecules, 15(11), 7806-7813.
  • Stefaniak, L., Witanowski, M., & Webb, G. A. (1982). 15N-NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N-Oxides. Bulletin of the Polish Academy of Sciences: Chemistry, 30(1-12), 1-8.
  • Guan, Y., Wu, J., & Zhang, J. Z. H. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12148-12157.
  • Reich, H. J. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • Li, Y., et al. (2022). Radiochemical Synthesis and Evaluation of 3-[11C]Methyl-4-aminopyridine in Rodents and Nonhuman Primates for Imaging Potassium Channels in the CNS. ACS Chemical Neuroscience, 13(16), 2469-2478.
  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Ranjith Kumar, R., et al. (2011). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Molecules, 16(12), 10144-10156.
  • PubChem. (n.d.). 5-(trifluoromethyl)pyridazin-3-amine. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). 5-(trifluoromethyl)pyridazin-3-amine - CAS:1211591-88-6. Retrieved from [Link]

  • Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402.
  • Beilstein Journals. (n.d.). Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Retrieved from [Link]

  • Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402.
  • de la Torre, M. C., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442.
  • PubChem. (n.d.). 5-(Trifluoromethyl)pyridin-3-amine. Retrieved from [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009).
  • Reiter, D., Türk, S., Schubert, M., & Schiller, J. (2022). 1H, 13C, 15N, and 19F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids. ChemRxiv.
  • Reiter, D., Türk, S., Schubert, M., & Schiller, J. (2022). 1H, 13C, 15N, and 19F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids. ChemRxiv.
  • University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

  • Avram, M., & Mateescu, G. D. (1972). Infrared Spectroscopy: Applications in Organic Chemistry. Wiley-Interscience.
  • California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts. Retrieved from [Link]

Sources

Foundational

mass spectrometry data for 5-Trifluoromethyl-pyridazin-3-ylamine HCl

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 5-Trifluoromethyl-pyridazin-3-ylamine HCl Introduction 5-Trifluoromethyl-pyridazin-3-ylamine is a heterocyclic amine containing a pyridazine core and a tr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 5-Trifluoromethyl-pyridazin-3-ylamine HCl

Introduction

5-Trifluoromethyl-pyridazin-3-ylamine is a heterocyclic amine containing a pyridazine core and a trifluoromethyl substituent. Such fluorinated heterocyclic compounds are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the fluorine atoms, including increased metabolic stability and enhanced binding affinity. Mass spectrometry (MS) is an indispensable analytical technique for the structural characterization and quantification of these novel chemical entities.

This guide provides a comprehensive, predictive framework for the analysis of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride (HCl) using Liquid Chromatography-Mass Spectrometry (LC-MS). As a Senior Application Scientist, the following sections are structured to provide not just a protocol, but a deeper understanding of the rationale behind the experimental choices, enabling researchers to adapt and troubleshoot their own analyses effectively. We will delve into the predicted ionization and fragmentation behavior of this molecule, offering a robust starting point for its unambiguous identification.

Predicted Molecular Ion and Isotopic Pattern

The first step in any mass spectrometric analysis is the accurate determination of the molecular weight of the analyte. 5-Trifluoromethyl-pyridazin-3-ylamine has a chemical formula of C₅H₄F₃N₃. The HCl salt will dissociate in solution, and under the common soft ionization techniques used for such molecules (e.g., Electrospray Ionization), we expect to observe the protonated free base, [M+H]⁺.

  • Monoisotopic Mass of the Free Base (C₅H₄F₃N₃): 179.0357 g/mol

  • Monoisotopic Mass of the Protonated Molecule [M+H]⁺: 180.0435 m/z

The presence of carbon isotopes will result in a characteristic isotopic pattern. The A+1 peak, primarily due to the natural abundance of ¹³C, is predicted to be approximately 5.5% of the intensity of the monoisotopic peak (A). High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap or Q-TOF systems, are essential for resolving this isotopic pattern and providing a high-confidence elemental composition assignment.

Proposed Analytical Workflow: LC-MS/MS

Given the polar nature of the amine and its formulation as a salt, a reversed-phase liquid chromatography system coupled with a mass spectrometer via an electrospray ionization source is the most appropriate analytical setup.

Experimental Protocol
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 5-Trifluoromethyl-pyridazin-3-ylamine HCl in methanol or a mixture of acetonitrile and water.

    • Further dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% water with 0.1% formic acid). The addition of formic acid is crucial as it ensures the analyte is in its protonated form, which is required for efficient ionization in positive ESI mode.

  • Liquid Chromatography (LC):

    • Column: A C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable choice for retaining and separating this moderately polar compound.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would start at 5% B, ramp up to 95% B over several minutes, hold for a short period, and then re-equilibrate at 5% B. The exact gradient should be optimized to ensure good peak shape and separation from any impurities.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in Positive Ion Mode. ESI is the premier choice for polar and ionizable molecules, offering excellent sensitivity.

    • MS1 Scan: Acquire full scan data from m/z 50 to 500 to detect the protonated precursor ion ([M+H]⁺ at m/z 180.0435).

    • MS/MS (Tandem MS): Perform product ion scans on the precursor ion at m/z 180.04. This involves isolating the precursor ion, subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., nitrogen or argon), and analyzing the resulting fragment ions.

    • Collision Energy: A collision energy ramp (e.g., 10-40 eV) is recommended to generate a rich fragmentation spectrum. The optimal energy should be determined experimentally.

Workflow Visualization

LC-MS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry stock 1 mg/mL Stock in MeOH working 1-10 µg/mL in Mobile Phase A stock->working Dilution injector Autosampler Injection working->injector column C18 Column Separation injector->column Gradient Elution esi ESI Source (+ve) column->esi ms1 MS1 Full Scan (Detect m/z 180.04) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Product Ion Scan cid->ms2 Fragmentation_Pathway precursor [M+H]⁺ m/z 180.04 frag1 [M+H - HCN]⁺ m/z 153.03 precursor->frag1 - HCN frag2 [M+H - N₂H₂]⁺ m/z 150.03 precursor->frag2 - N₂H₂ frag3 [M+H - HCN - HF]⁺ m/z 133.02 frag1->frag3 - HF frag4 [C₄H₂F₂N]⁺ m/z 110.02 frag2->frag4 - C₂H₂

Caption: Predicted major fragmentation pathways for protonated 5-Trifluoromethyl-pyridazin-3-ylamine.

Interpretation of Fragmentation
  • [M+H]⁺ → [m/z 153.03]⁺: The loss of a neutral molecule of HCN (27.01 Da) is a highly probable initial fragmentation step, leading to a fragment ion at m/z 153.03.

  • [M+H]⁺ → [m/z 150.03]⁺: An alternative pathway could be the cleavage of the N-N bond and subsequent rearrangement to lose diazene (N₂H₂, 30.02 Da), resulting in a fragment at m/z 150.03.

  • Further Fragmentation: The primary fragments can undergo further dissociation. For instance, the ion at m/z 153.03 could subsequently lose hydrogen fluoride (HF, 20.01 Da), a characteristic loss for trifluoromethylated compounds, to yield a fragment at m/z 133.02.

Data Summary Table

Ion DescriptionProposed FormulaCalculated m/z
Protonated Molecule[C₅H₅F₃N₃]⁺180.0435
Fragment 1 (Loss of HCN)[C₄H₄F₃N₂]⁺153.0329
Fragment 2 (Loss of N₂H₂)[C₅H₃F₃N]⁺150.0272
Fragment 3 (Loss of HCN, HF)[C₄H₃F₂N₂]⁺133.0248
Fragment 4 (From Frag 2)[C₄H₂F₂N]⁺110.0177

Conclusion

This technical guide provides a robust, predictive framework for the mass spectrometric analysis of 5-Trifluoromethyl-pyridazin-3-ylamine HCl. By employing the detailed LC-MS/MS protocol, researchers can confidently acquire high-quality data. The predicted fragmentation pathways and summary table of m/z values serve as a reliable reference for interpreting the resulting tandem mass spectra, enabling the unambiguous structural confirmation of this important fluorinated heterocyclic compound. The principles outlined herein are not only applicable to the title compound but can also be adapted for the analysis of other novel, structurally related molecules in the field of drug discovery and development.

References
  • Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Fluorine in medicinal chemistry: recent therapeutic applications of fluorinated small molecules Source: Journal of Fluorine Chemistry URL: [Link]

  • Title: Mass Spectrometry of Heterocyclic Compounds Source: Wiley Online Library URL: [Link]

  • Title: The Mass Spectra of Pyridazines Source: Organic Mass Spectrometry URL: [Link]

Exploratory

Pharmacological Mechanisms of Trifluoromethyl Pyridazine Derivatives: Target Engagement and Assay Validation

Executive Summary & Chemical Rationale The integration of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. Among these, trifluoromethyl pyridazine derivatives have emerged as h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The integration of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. Among these, trifluoromethyl pyridazine derivatives have emerged as highly versatile pharmacophores capable of engaging diverse intracellular targets, ranging from kinases in oncology to inflammasomes in immunology.

As an Application Scientist, I approach scaffold design not just from a structural perspective, but through the lens of assay behavior and target engagement. The strategic placement of a trifluoromethyl ( −CF3​ ) group on the pyridazine ring serves three critical functions[1]:

  • Electronic Modulation: The strong electron-withdrawing nature of the −CF3​ group lowers the pKa​ of the adjacent pyridazine nitrogens. This reduces basicity, minimizing non-specific electrostatic interactions with off-target proteins and reducing the risk of hERG channel liability.

  • Metabolic Shielding: The highly stable C-F bonds are resistant to cytochrome P450-mediated oxidative metabolism, drastically improving the pharmacokinetic half-life of the compound.

  • Binding Thermodynamics: The −CF3​ group increases lipophilicity (LogP), enhancing passive membrane permeability. Within a target's binding pocket, it displaces high-energy water molecules, driving binding affinity through favorable desolvation entropy and multipolar C−F⋯H−N interactions.

This guide explores two validated mechanisms of action for these derivatives, providing the underlying causality and the self-validating protocols required to prove target engagement.

Core Mechanism I: Cyclin-Dependent Kinase 2 (CDK2) Inhibition

In oncology, 3,6-disubstituted pyridazines have been identified as potent, competitive inhibitors of Cyclin-Dependent Kinase 2 (CDK2)[2]. CDK2, when complexed with Cyclin E, is the primary driver of the G1 to S phase transition in the cell cycle.

Mechanism of Action

Trifluoromethyl pyridazine derivatives act as Type I kinase inhibitors. They competitively bind to the ATP-binding hinge region of the CDK2/Cyclin E holoenzyme. By blocking ATP access, the kinase cannot phosphorylate the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains tightly bound to E2F transcription factors, preventing the transcription of S-phase genes and inducing robust cell cycle arrest and subsequent apoptosis[3].

CDK2_Pathway CF3 Trifluoromethyl Pyridazine (Inhibitor) CDK2 CDK2 / Cyclin E Holoenzyme CF3->CDK2 Competitive Binding (Displaces ATP) ATP ATP Molecule ATP->CDK2 Binds Hinge Region RB Retinoblastoma (Rb) Protein CDK2->RB Phosphorylation PRB Phospho-Rb (Inactive) RB->PRB Conformational Change E2F E2F Transcription Factor RB->E2F Releases S_PHASE G1 to S Phase Progression E2F->S_PHASE Gene Transcription

CDK2 inhibition by trifluoromethyl pyridazine derivatives leading to G1/S cell cycle arrest.

Quantitative Structure-Activity Relationship (QSAR)

The addition of morpholine moieties to the pyridazine core significantly enhances CDK2 binding affinity. Below is a summary of the inhibitory profiles of key derivatives against CDK2 and the MDA-MB-231 breast cancer cell line[2]:

CompoundStructural FeaturesCDK2 IC₅₀ (nM)MDA-MB-231 IC₅₀ (µM)
11e 3,6-disubstituted pyridazine base151 ± 6.16> 10.0
11h Substituted amine variant43.8 ± 1.792.44 ± 0.08
11l Single morpholine derivative55.6 ± 2.271.30 ± 0.04
11m Dual morpholine substitution20.1 ± 0.820.99 ± 0.03
Self-Validating Protocol: Orthogonal CDK2 Kinase & Binding Assay

To definitively prove that the observed cell cycle arrest is due to direct CDK2 engagement rather than downstream off-target effects, we utilize a self-validating dual-assay system.

Step 1: Enzymatic Validation (ADP-Glo Assay)

  • Rationale: We use ADP-Glo rather than radiometric assays to eliminate radioactive waste while maintaining the high sensitivity required for sub-nanomolar inhibitor screening.

  • Procedure: Incubate 5 nM recombinant human CDK2/Cyclin E1 with varying concentrations of the pyridazine derivative (0.1 nM to 10 µM) for 15 minutes. Add 10 µM ATP and 0.2 µg/µL Histone H1 substrate. Crucial Detail: The choice of 10 µM ATP is deliberate—it is near the Km​ for CDK2, ensuring the assay is highly sensitive to competitive inhibitors.

  • Validation Control: Include Dinaciclib as a positive control. If the positive control fails to yield an IC₅₀ within 3-fold of its known literature value, the assay plate is rejected.

Step 2: Orthogonal Biophysical Validation (Surface Plasmon Resonance)

  • Rationale: Enzymatic assays can yield false positives due to compound aggregation or fluorescence interference. SPR confirms direct 1:1 binding stoichiometry independent of enzymatic activity.

  • Procedure: Immobilize the pyridazine derivative on a CM5 sensor chip via amine coupling. Flow purified CDK2 over the chip at flow rates of 30 µL/min to minimize mass transport limitations. Calculate KD​ from the ratio of koff​/kon​ .

Core Mechanism II: NLRP3 Inflammasome Modulation

Beyond oncology, trifluoromethyl pyridazines have recently been patented as potent inhibitors of the NLRP3 inflammasome, a critical driver of IL-1β-mediated inflammatory diseases (e.g., Parkinson's disease, CAPS, and severe asthma)[4].

Mechanism of Action

Activation of the NLRP3 inflammasome requires a two-step process: priming (Signal 1) and activation (Signal 2). Trifluoromethyl pyridazines do not block the priming phase; instead, they bind directly to the NACHT domain of the NLRP3 monomer. This binding locks the protein in an inactive conformation, preventing the ATP-dependent oligomerization required to recruit the adapter protein ASC. Without ASC speck formation, Caspase-1 cannot be cleaved, and pro-IL-1β remains inactive[4].

NLRP3_Pathway Signal2 Nigericin / ATP (Signal 2) NLRP3 NLRP3 Monomer Signal2->NLRP3 Induces Conformational Change Oligomer NLRP3 Oligomer (Active) NLRP3->Oligomer Assembly CF3_Pyr Trifluoromethyl Pyridazine CF3_Pyr->NLRP3 Blocks Oligomerization ASC ASC Speck Formation Oligomer->ASC Recruits ASC Caspase Caspase-1 Cleavage ASC->Caspase Activates IL1B IL-1β Secretion Caspase->IL1B Cleaves Pro-IL-1β

NLRP3 inflammasome inhibition by trifluoromethyl pyridazines blocking IL-1β release.

Self-Validating Protocol: NLRP3 Activation and ASC Speck Inhibition Assay

To evaluate these compounds, we utilize a rigorous cellular assay designed to differentiate true inflammasome inhibition from generalized cytotoxicity.

Step 1: Cell Priming (Signal 1)

  • Rationale: We utilize THP-1 monocytes differentiated into macrophages because they provide a highly reproducible, human-relevant model that closely mimics primary cell behavior.

  • Procedure: Seed THP-1 cells and differentiate with 50 ng/mL PMA for 48 hours. Prime the cells with 1 µg/mL LPS for 4 hours to upregulate the transcription of pro-IL-1β and NLRP3.

Step 2: Compound Incubation & Activation (Signal 2)

  • Procedure: Pre-treat the primed cells with the trifluoromethyl pyridazine derivative (e.g., 1 µM) for 30 minutes. Stimulate the cells with 10 µM Nigericin for 45 minutes.

  • Causality: Nigericin is a potassium ionophore that rapidly induces the K+ efflux necessary to trigger NLRP3 oligomerization.

Step 3: Multiplexed Readout & Quality Control (The Self-Validating Step)

  • Procedure: Harvest supernatants for IL-1β quantification via ELISA. Concurrently, perform an LDH (Lactate Dehydrogenase) release assay on the same supernatant.

  • System Validation: If a compound reduces IL-1β secretion but simultaneously increases LDH release, the compound is cytotoxic and is causing cell death, not specific NLRP3 inhibition. Furthermore, cell lysates must be analyzed via Western blot for cleaved Caspase-1 (p20 subunit). Measuring IL-1β alone is insufficient, as it can be released via alternative, Caspase-1-independent pathways. The absence of the p20 band confirms that the canonical NLRP3 complex was successfully inhibited.

Conclusion

Trifluoromethyl pyridazine derivatives represent a privileged scaffold in modern drug discovery. By understanding the physicochemical advantages conferred by the −CF3​ group and employing rigorous, orthogonally validated assay systems, researchers can confidently advance these molecules from hit-to-lead optimization through to preclinical development. Whether targeting the ATP-hinge of CDK2 or the NACHT domain of NLRP3, the structural plasticity of this scaffold ensures its continued relevance in both oncology and immunology.

References

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry (Sabt, A., Eldehna, W. M., et al., 2020).[Link]

  • Pyridazine derivatives as inhibitors of nlrp3.

Sources

Foundational

Preclinical Toxicity and Safety Profiling of 5-Trifluoromethyl-pyridazin-3-ylamine Hydrochloride: A Technical Guide

Executive Summary In modern drug discovery, the pyridazine-3-amine motif is a privileged scaffold, frequently deployed as a kinase hinge-binding domain or a zinc-binding group in epigenetic targets[1]. Specifically, 5-Tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the pyridazine-3-amine motif is a privileged scaffold, frequently deployed as a kinase hinge-binding domain or a zinc-binding group in epigenetic targets[1]. Specifically, 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride (Base CAS: 1211591-88-6; Salt CAS: 2331259-81-3) represents a highly optimized intermediate[2][3]. The strategic installation of a trifluoromethyl (-CF3) group dramatically enhances the molecule's lipophilicity and metabolic stability, while the hydrochloride salt form ensures adequate aqueous solubility for in vitro screening[2].

However, as a Senior Application Scientist, I approach every primary aromatic amine with rigorous skepticism. These functional groups carry well-documented genotoxic liabilities. This whitepaper establishes a comprehensive, self-validating framework for evaluating the preliminary toxicity, metabolic bioactivation risk, and safe handling protocols for this specific compound.

Physicochemical Properties & Hazard Classification

Before initiating any biological assay, it is critical to understand the baseline physicochemical drivers of toxicity. The compound exhibits moderate lipophilicity, which aids in cell permeability but necessitates careful monitoring for unspecific membrane disruption (phospholipidosis). Based on analogous aminopyridazines, the compound falls under standard acute toxicity and irritant classifications[4].

Table 1: Physicochemical and Baseline Hazard Profile

ParameterValue / ClassificationMechanistic Implication
Chemical Formula C5H4F3N3 · HClSalt form ensures rapid dissolution in aqueous assay buffers.
Molecular Weight 199.56 g/mol (Salt)Low MW fragment; high ligand efficiency potential.
Acute Toxicity (Oral) Category 4 (H302)Harmful if swallowed; requires standard MTD evaluation.
Skin/Eye Irritation Category 2 (H315, H319)Direct interaction with mucous membranes; use PPE[4].
Respiratory Irritation Category 3 (H335)Dust inhalation risk during powder weighing.

Mechanistic Toxicology: The Nitrenium Ion Paradigm

The primary toxicological liability of 5-Trifluoromethyl-pyridazin-3-ylamine lies in its exocyclic primary amine. In hepatic systems, primary aromatic amines are susceptible to CYP450-mediated N-hydroxylation. Subsequent Phase II conjugation (e.g., sulfation or acetylation) creates an unstable leaving group. The cleavage of this group generates a highly reactive, electrophilic nitrenium ion that can covalently bind to DNA, leading to mutagenesis—a pathway that frequently triggers positive results in the Ames test[5][6].

The Electronic Rescue: Why does the -CF3 group matter? The strong electron-withdrawing nature of the trifluoromethyl group pulls electron density away from the pyridazine ring. This significantly reduces the nucleophilicity of the primary amine, dampening the initial CYP450 N-hydroxylation step. Consequently, the bioactivation pathway is thermodynamically disfavored compared to direct renal excretion or alternative detoxification routes[2][7].

Bioactivation Parent 5-CF3-pyridazin-3-amine (Parent Compound) CYP CYP450 Oxidation (Hepatic S9) Parent->CYP N-hydroxylation NHydroxy N-Hydroxy Metabolite (Intermediate) CYP->NHydroxy Phase2 Phase II Conjugation (Glucuronidation/Sulfation) NHydroxy->Phase2 Detox pathway Nitrenium Nitrenium Ion (Highly Reactive Electrophile) NHydroxy->Nitrenium Bioactivation (Loss of Conjugate) Excretion Renal Excretion (Detoxification) Phase2->Excretion DNA DNA Adduct Formation (Mutagenesis / Ames Positive) Nitrenium->DNA Covalent Binding

Proposed metabolic bioactivation pathway for primary aromatic amines via nitrenium ions.

Preclinical Safety Data Summary

To de-risk this scaffold for downstream lead optimization, we subject it to a tiered safety screening funnel. The data below represents the acceptable preliminary safety thresholds required to advance this specific chemical class into in vivo efficacy models.

Table 2: Preliminary Toxicity Metrics and Go/No-Go Thresholds

AssayTarget MetricAcceptable ThresholdCausality / Rationale
HepG2 Cytotoxicity IC50 (48h)> 50 µMEnsures the scaffold does not cause acute mitochondrial or cellular toxicity.
Mini-Ames (±S9) Revertant Ratio< 2.0 (Negative)Confirms the -CF3 group successfully suppresses nitrenium ion DNA-adduct formation[6].
hERG Inhibition IC50 (Patch Clamp)> 30 µMPyridazines can act as basic amines; must rule out off-target cardiac liability.
Rodent MTD Max Tolerated Dose> 250 mg/kgEstablishes the therapeutic window for early acute in vivo dosing.

Self-Validating Experimental Protocols

Trustworthy data relies on assays that continuously prove their own validity. The following protocols are designed as closed-loop, self-validating systems.

Protocol A: High-Throughput Hepatotoxicity Screening

We utilize HepG2 cells because they retain basal levels of phase I/II metabolizing enzymes, providing a more physiologically relevant system than standard HEK293 lines. We employ ATP quantitation (CellTiter-Glo) because it is highly resistant to compound autofluorescence—a common artifact with conjugated heteroaromatics.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 384-well opaque white plate using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride in 100% DMSO.

  • Dosing: Transfer compounds using an acoustic liquid handler (e.g., Echo 550) to achieve a final top concentration of 100 µM (final DMSO = 0.5%).

  • Incubation: Incubate for 48 hours.

  • Detection: Equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo reagent. Shake for 2 minutes, incubate for 10 minutes, and read luminescence.

System Validation & Quality Control:

  • Z'-Factor: Must be ≥ 0.5. Calculated between the vehicle control (0.5% DMSO) and the positive control.

  • Positive Control: Chlorpromazine (50 µM) must demonstrate >85% reduction in cell viability.

  • Vehicle CV: The coefficient of variation across all DMSO control wells must be < 10%. If these criteria fail, the plate is discarded.

Protocol B: Mini-Ames Fluctuation Test (Genotoxicity)

Primary aromatic amines require metabolic activation to form reactive nitrenium ions[7]. Therefore, testing in the presence of Aroclor 1254-induced rat liver S9 fraction is non-negotiable. The "Mini-Ames" 384-well fluctuation method is chosen over the standard agar plate method to conserve API while maintaining statistical robustness.

Step-by-Step Methodology:

  • Strain Preparation: Grow Salmonella typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions) overnight in exposure broth.

  • Metabolic Activation: Prepare the S9 mix (10% v/v rat liver S9, NADP, glucose-6-phosphate in phosphate buffer).

  • Exposure: In a 96-well block, mix the bacterial suspension, compound (up to 500 µg/mL), and either S9 mix (+S9) or buffer (-S9). Incubate for 90 minutes at 37°C.

  • Fluctuation Plating: Dilute the exposure mixture with reversion indicator media (containing bromocresol purple) and distribute across a 384-well plate.

  • Incubation & Readout: Incubate for 48 hours. Score wells: Yellow (acidic) indicates bacterial growth due to a reversion mutation.

System Validation & Quality Control:

  • Spontaneous Reversion: Vehicle control wells must fall within historical baseline ranges (e.g., <15 yellow wells for TA98).

  • Positive Controls: 2-Aminoanthracene (+S9) and 4-Nitroquinoline-N-oxide (-S9) must induce a >3-fold increase in revertant wells compared to the vehicle.

Workflow InSilico Tier 1: In Silico QSAR & DEREK InVitro Tier 2: In Vitro HepG2 Cytotoxicity InSilico->InVitro Pass Ames Tier 3: Genotoxicity Mini-Ames (±S9) InVitro->Ames IC50 > 50 µM InVivo Tier 4: In Vivo Rodent MTD Ames->InVivo Ames Negative GoNoGo Decision Gate Lead Optimization InVivo->GoNoGo Tolerated

Tiered preclinical safety screening workflow for novel pyridazine-based drug intermediates.

Handling, Storage, and Risk Mitigation

Despite the protective effect of the -CF3 group, 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride must be handled as a potential pro-mutagen until Tier 3 Ames testing is complete.

  • Storage: Store desiccated at 2-8°C in a dark, well-ventilated environment. The hydrochloride salt is hygroscopic; prolonged exposure to ambient humidity will cause caking and degradation.

  • Engineering Controls: All powder weighing must be conducted inside a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator to prevent inhalation of H335-classified dust.

  • Decontamination: Spills should be neutralized with a 10% bleach solution (sodium hypochlorite) to oxidize the primary amine, followed by thorough washing with water.

References

  • Title: CAS 1211591-88-6: 5-(trifluoromethyl)
  • Title: CAS 2331259-81-3 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride Source: Alfa API Sector URL
  • Title: 4-(Trifluoromethyl)
  • Title: Aminopyridazine | C4H5N3 | CID 230373 Source: PubChem - NIH URL
  • Title: Mechanistic Reactivity Descriptors for the Prediction of Ames Mutagenicity of Primary Aromatic Amines Source: PubMed - NIH URL
  • Title: An in Silico Method for Predicting Ames Activities of Primary Aromatic Amines by Calculating the Stabilities of Nitrenium Ions Source: Journal of Chemical Information and Modeling - ACS Publications URL
  • Title: A local QSAR model based on the stability of nitrenium ions to support the ICH M7 expert review on the mutagenicity of primary aromatic amines Source: PMC - NIH URL
  • Title: Non-Hydroxamate Zinc-Binding Groups as Warheads for Histone Deacetylases Source: MDPI URL

Sources

Exploratory

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Foreword: Charting the Course for a Novel Pyridazine Candidate The journey of a novel chemical entity...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Course for a Novel Pyridazine Candidate

The journey of a novel chemical entity from the bench to the clinic is one of meticulous scientific exploration. At the heart of this endeavor lies the characterization of its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the compound. This guide provides a comprehensive, in-depth technical framework for the pharmacokinetic profiling of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride, a molecule of interest due to its trifluoromethyl moiety, which suggests enhanced metabolic stability and bioavailability.[1][2][3]

As a Senior Application Scientist, my objective is not to present a rigid, one-size-fits-all protocol. Instead, this document is structured to empower you, the researcher, to make informed decisions at each stage of the preclinical development process. We will delve into the "why" behind the "how," ensuring that each experimental choice is grounded in sound scientific reasoning and regulatory expectations. This guide is built upon the pillars of expertise, trustworthiness, and authoritative grounding, providing you with a self-validating system for the comprehensive PK profiling of this promising compound.

I. Foundational Physicochemical and In Vitro ADME Profiling: The Bedrock of Pharmacokinetic Understanding

The initial stages of pharmacokinetic profiling are centered around in vitro assays that provide a fundamental understanding of a compound's intrinsic properties.[4][5][6] These early data points are critical for guiding medicinal chemistry efforts, selecting promising candidates, and designing more complex in vivo studies.[5]

A. Physicochemical Characterization: The Molecule's Intrinsic "Personality"

A thorough understanding of the physicochemical properties of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride is a prerequisite for any meaningful biological assay. Poor aqueous solubility, for instance, can not only limit absorption but also invalidate permeability and metabolism data.[4]

Key Parameters to Determine:

ParameterExperimental MethodRationale and Interpretation
Aqueous Solubility Thermodynamic or Kinetic Solubility Assays (e.g., shake-flask, potentiometric)Determines the maximum concentration of the compound in aqueous solution. Low solubility can be a major hurdle for oral absorption and may necessitate formulation development.
Lipophilicity (LogP/LogD) Shake-flask (octanol-water partition) or chromatographic methodsIndicates the compound's affinity for lipid versus aqueous environments. LogD at physiological pH is particularly important for predicting membrane permeability and tissue distribution. The trifluoromethyl group is known to increase lipophilicity.[3][7]
pKa Potentiometric titration or UV-spectrophotometryIdentifies the ionization state of the compound at different pH values. This is crucial for understanding its behavior in the gastrointestinal tract and its potential for pH-dependent solubility and permeability.
Chemical Stability Incubation in buffers at various pH values and temperaturesAssesses the compound's stability under conditions relevant to storage and in vitro/in vivo experiments. Degradation can lead to inaccurate results.
B. In Vitro Absorption: Predicting Gastrointestinal Permeability

For an orally administered drug to be effective, it must permeate the intestinal epithelium. Two complementary assays are indispensable for predicting a compound's absorption potential: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.[8][9][10]

Experimental Workflow: A Two-Tiered Approach to Permeability Assessment

G cluster_0 Tier 1: Passive Permeability cluster_1 Tier 2: Active Transport & Efflux cluster_2 Interpretation & Next Steps PAMPA PAMPA Assay (pH 5.0, 6.2, 7.4) PAMPA_Result High Permeability? PAMPA->PAMPA_Result Caco2 Caco-2 Bidirectional Assay PAMPA_Result->Caco2 Yes In_Vivo_Study Proceed to In Vivo PK Study PAMPA_Result->In_Vivo_Study No (Low Permeability) Consider formulation Efflux_Ratio Calculate Efflux Ratio (Papp B-A / Papp A-B) Caco2->Efflux_Ratio Passive_Diffusion High Passive Diffusion Efflux_Ratio->Passive_Diffusion Ratio ≈ 1 Efflux_Substrate Potential Efflux Substrate (e.g., P-gp) Efflux_Ratio->Efflux_Substrate Ratio > 2 Active_Uptake Potential Active Uptake Efflux_Ratio->Active_Uptake Ratio < 0.5 Passive_Diffusion->In_Vivo_Study Efflux_Substrate->In_Vivo_Study Active_Uptake->In_Vivo_Study

Caption: Tiered approach to in vitro permeability assessment.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Preparation: A 96-well filter plate is coated with a solution of a lipid (e.g., phosphatidylcholine) in a suitable organic solvent (e.g., dodecane) to form an artificial membrane.

  • Compound Addition: The test compound, 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride, is dissolved in a buffer at various pH values (e.g., 5.0, 6.2, and 7.4 to mimic the GI tract) and added to the donor wells.

  • Incubation: The acceptor plate, containing buffer, is placed in contact with the filter plate, and the assembly is incubated for a defined period (e.g., 4-16 hours).

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.

  • Data Analysis: The permeability coefficient (Pe) is calculated.

Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on a porous membrane in a transwell plate and cultured for 21-25 days to form a differentiated and polarized monolayer. Monolayer integrity is confirmed by measuring the transepithelial electrical resistance (TEER).[4]

  • Bidirectional Permeability: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: At various time points, samples are taken from the receiver compartment.

  • Quantification: The concentration of the compound in the samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both the A-to-B and B-to-A directions. An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein.[2]

C. In Vitro Distribution: Plasma Protein Binding

The extent to which a drug binds to plasma proteins governs its free concentration, which is the fraction available to interact with its target and be cleared from the body.[11][12] Rapid Equilibrium Dialysis (RED) is the gold standard for determining plasma protein binding.[6][11][12]

Protocol: Rapid Equilibrium Dialysis (RED) for Plasma Protein Binding

  • Device Preparation: A RED device, which consists of two chambers separated by a semipermeable membrane, is used.

  • Sample Preparation: The test compound is spiked into plasma from the relevant species (e.g., mouse, rat, human) at multiple concentrations.[11]

  • Dialysis: The plasma containing the compound is added to one chamber, and buffer is added to the other. The device is incubated with gentle shaking at 37°C until equilibrium is reached (typically 4-6 hours).[6][11][13]

  • Quantification: Samples are taken from both the plasma and buffer chambers, and the concentration of the compound is determined by LC-MS/MS after appropriate sample preparation (e.g., protein precipitation).[12]

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

D. In Vitro Metabolism and Drug-Drug Interaction Potential

Understanding the metabolic fate of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride is crucial for predicting its half-life and identifying potential drug-drug interactions (DDIs). The trifluoromethyl group is often incorporated into drug candidates to block metabolic hotspots and enhance metabolic stability.[3][7][14][15]

1. Metabolic Stability Assessment

This assay provides an initial indication of the compound's susceptibility to metabolism by liver enzymes.

Protocol: Metabolic Stability in Liver Microsomes and Hepatocytes

  • Incubation: The test compound is incubated with liver microsomes or hepatocytes (from relevant species, including human) in the presence of necessary cofactors (e.g., NADPH for microsomes).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Quantification: The remaining concentration of the parent compound is determined by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate in vitro half-life and intrinsic clearance.

2. Cytochrome P450 (CYP) Inhibition Assay

This assay determines if the compound inhibits major CYP enzymes, which is a common cause of DDIs.[16][17]

Protocol: Fluorometric or LC-MS/MS-based CYP Inhibition Assay

  • Incubation: The test compound at various concentrations is co-incubated with human liver microsomes (or recombinant CYP enzymes) and a specific probe substrate for each of the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[16][18]

  • Metabolite Detection: The formation of the metabolite of the probe substrate is monitored either by fluorescence or by LC-MS/MS.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined.

3. Cytochrome P450 (CYP) Induction Assay

This assay assesses whether the compound can increase the expression of CYP enzymes, which can lead to decreased efficacy of co-administered drugs.

Protocol: CYP Induction in Cultured Human Hepatocytes

  • Hepatocyte Treatment: Freshly isolated or cryopreserved human hepatocytes are treated with the test compound at various concentrations for 48-72 hours.

  • Analysis: The induction of CYP enzymes (typically CYP1A2, 2B6, and 3A4) is assessed by measuring the enzyme activity (using probe substrates) and/or mRNA levels (by qRT-PCR).

  • Data Analysis: The fold-induction compared to a vehicle control is calculated.

Regulatory Context: EMA and ICH Guidelines

The European Medicines Agency (EMA) and the International Council for Harmonisation (ICH) provide detailed guidelines on the investigation of drug interactions.[19][20][21][22][23] These guidelines outline a systematic approach, starting with in vitro studies to assess the potential for interactions. If the in vitro studies indicate a potential for clinically relevant interactions, further in vivo studies are required.[20]

II. Bioanalytical Method Development and Validation: The Key to Accurate Quantification

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. For a trifluoromethylated pyridazine derivative, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice due to its high sensitivity and selectivity.[24][25][26][27]

Workflow for Bioanalytical Method Development

G cluster_0 Method Development cluster_1 Method Validation (ICH/FDA Guidelines) cluster_2 Application MS_Tune Mass Spectrometer Tuning (Q1/Q3 Transitions) LC_Dev LC Method Development (Column, Mobile Phase) MS_Tune->LC_Dev Sample_Prep Sample Preparation (PPT, LLE, SPE) LC_Dev->Sample_Prep Specificity Specificity & Selectivity Sample_Prep->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Stability Matrix Effect & Stability Accuracy->Stability LLOQ Lower Limit of Quantification Stability->LLOQ Sample_Analysis Analysis of In Vivo PK Samples LLOQ->Sample_Analysis G cluster_0 In Vitro Metabolism cluster_1 In Vivo Sample Analysis cluster_2 Characterization & Safety Assessment In_Vitro Incubate with Liver Microsomes and Hepatocytes LC_HRMS Analyze with High-Resolution LC-MS (e.g., Q-TOF, Orbitrap) In_Vitro->LC_HRMS In_Vivo_Samples Analyze Plasma and Urine from In Vivo PK Studies LC_HRMS->In_Vivo_Samples Metabolite_Profile Compare In Vitro and In Vivo Metabolite Profiles In_Vivo_Samples->Metabolite_Profile Structure_Elucidation Structure Elucidation (MS/MS, NMR if necessary) Metabolite_Profile->Structure_Elucidation Safety_Testing Safety Testing of Major Metabolites (if required by ICH M3(R2)) Structure_Elucidation->Safety_Testing

Sources

Foundational

Crystallographic Characterization and Structural Analysis of 5-Trifluoromethyl-pyridazin-3-ylamine Hydrochloride: A Technical Guide for Drug Development

Introduction & Rationale In contemporary medicinal chemistry, fluorinated heterocycles are indispensable building blocks. Specifically, 5-Trifluoromethyl-pyridazin-3-ylamine (CAS 1211591-88-6) and its hydrochloride salt...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

In contemporary medicinal chemistry, fluorinated heterocycles are indispensable building blocks. Specifically, 5-Trifluoromethyl-pyridazin-3-ylamine (CAS 1211591-88-6) and its hydrochloride salt (CAS 2331259-81-3) serve as critical scaffolds in the development of kinase inhibitors and MALT1 antagonists[1]. While the free base offers synthetic versatility, the hydrochloride (HCl) salt is predominantly utilized in late-stage formulation due to its superior aqueous solubility and solid-state stability.

As a Senior Application Scientist, I emphasize that understanding the precise three-dimensional arrangement of this molecule via Single-Crystal X-Ray Diffraction (SCXRD) is not merely an academic exercise—it is a regulatory and functional necessity. Crystallographic data dictates our understanding of polymorphism, hydrogen-bonding networks, and the thermodynamic stability of the Active Pharmaceutical Ingredient (API).

Molecular Architecture & Solid-State Causality

The structural integrity and solid-state behavior of 5-Trifluoromethyl-pyridazin-3-ylamine HCl are governed by three interacting domains. Understanding the causality behind these interactions is crucial for rational drug design:

  • Regioselective Protonation (The Amidinium Resonance): A common misconception is that the exocyclic 3-amino group is the primary site of protonation. Crystallographic evidence from analogous 3-aminopyridazines demonstrates that protonation occurs exclusively at the N2 ring nitrogen [3]. This choice is driven by thermodynamics: protonation at N2 allows the positive charge to delocalize across the N2–C3–N(exocyclic) system, forming a highly stable, planar amidinium-like resonance structure.

  • The Chloride Bridge: The Cl− counterion acts as a critical structural lynchpin. It serves as a polyfurcated hydrogen-bond acceptor, anchoring both the protonated N2 atom and the exocyclic NH2​ protons. This strong electrostatic and hydrogen-bonding network ( N−H⋯Cl− ) is the primary cause of the salt's elevated melting point and thermal stability compared to the free base.

  • Trifluoromethyl (-CF3) Dynamics: The highly electronegative -CF3 group at the 5-position inductively withdraws electron density from the pyridazine ring, lowering the overall pKa of the system. Crystallographically, -CF3 groups are notorious for rotational disorder around the Caryl​−CCF3​ bond. If not properly managed during data collection, this thermal smearing can artificially inflate R-factors and obscure the true unit cell parameters.

Experimental Methodology: SCXRD Protocol

To obtain publication-grade, self-validating crystallographic data for 5-Trifluoromethyl-pyridazin-3-ylamine HCl, the following step-by-step methodology must be strictly adhered to.

Step 1: Salt Formation and Single-Crystal Growth
  • Dissolution: Dissolve 50 mg of 5-Trifluoromethyl-pyridazin-3-ylamine free base in 2.0 mL of anhydrous methanol.

  • Protonation: Slowly add 1.05 molar equivalents of 2.0 M HCl in diethyl ether under continuous stirring at 25°C. The slight excess ensures complete protonation without degrading the heterocycle.

  • Vapor Diffusion (Crystallization): Transfer the methanolic salt solution to a 1-dram inner vial. Place this vial un-capped inside a 20 mL outer scintillation vial containing 5 mL of diethyl ether (antisolvent). Seal the outer vial tightly.

  • Maturation: Allow vapor diffusion to proceed undisturbed for 3–5 days. Causality: Vapor diffusion provides a slow, thermodynamically controlled supersaturation gradient, preventing the kinetic trapping of metastable polymorphs and yielding pristine, block-like single crystals.

Step 2: Cryogenic Data Collection
  • Mounting: Harvest a representative crystal (approx. 0.2 × 0.15 × 0.1 mm) utilizing a polarizing microscope to ensure no visible twinning or cracks. Mount the crystal on a MiTeGen polyimide loop using Paratone-N oil.

  • Flash-Cooling: Immediately transfer the loop to the diffractometer goniometer intersecting a 100 K nitrogen cold stream. Causality: Cryo-cooling to 100 K is mandatory to "freeze out" the rotational disorder of the -CF3 group and minimize the anisotropic displacement parameters (ADPs) of the fluorine atoms.

  • Diffraction: Collect data using a microfocus X-ray source (Mo K α , λ = 0.71073 Å or Cu K α , λ = 1.54178 Å) equipped with a CMOS or CCD detector.

Step 3: Structure Solution and Refinement
  • Reduction: Integrate the raw frames using standard reduction software (e.g., APEX3/SAINT). Apply a multi-scan absorption correction (SADABS).

    • Self-Validation Check: The internal agreement factor ( Rint​ ) must be < 0.06. Higher values indicate crystal twinning or radiation damage.

  • Solution: Solve the phase problem using intrinsic phasing via SHELXT [2].

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL [2]. Locate the chloride ion and all non-hydrogen atoms from the difference Fourier map.

  • Disorder Modeling: If the -CF3 group exhibits rotational disorder, model it over two positions. Apply SADI (Same Distance) restraints to the C-F bonds and RIGU (Rigid Bond) restraints to the thermal ellipsoids to maintain chemical sensibility.

  • Hydrogen Placement: Locate the N-H protons freely from the difference map to unequivocally prove N2 protonation, then constrain them using a riding model (AFIX 43).

SCXRD Workflow Visualization

SCXRD_Workflow N1 Synthesis & Salt Formation (CAS 2331259-81-3) N2 Single Crystal Growth (Vapor Diffusion / Slow Evap) N1->N2 N3 Cryogenic Data Collection (100 K, Cu/Mo Kα) N2->N3 N4 Data Reduction & Integration N3->N4 N5 Structure Solution & Refinement (SHELXT / SHELXL) N4->N5 N6 Disorder Modeling (-CF3 Rotational Restraints) N5->N6 N6->N5 Iterative Refinement N7 Final CIF Generation & Structural Validation N6->N7

SCXRD workflow for 5-Trifluoromethyl-pyridazin-3-ylamine HCl structural determination.

Quantitative Crystallographic Data

To guide formulation scientists and computational chemists, Table 1 summarizes the predictive, representative crystallographic parameters for the thermodynamically stable polymorph of 5-Trifluoromethyl-pyridazin-3-ylamine Hydrochloride, derived from isostructural fluorinated pyridazine analogs [3].

Table 1: Representative Crystallographic Parameters

ParameterValue / Specification
Chemical Formula C5​H5​F3​N3+​⋅Cl−
Formula Weight 199.57 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Unit Cell Dimensions a≈7.5 Å, b≈11.2 Å, c≈8.4 Å
Cell Angle ( β ) ≈95.5∘
Volume ( V ) ≈702.4 ų
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) 1.88 g/cm³
Absorption Coefficient ( μ ) 0.45 mm⁻¹
Final R indices [I>2σ(I)] R1​<0.05 , wR2​<0.12 (Validation Thresholds)
Goodness-of-Fit (GoF) on F2 1.000 – 1.050
Largest diff. peak and hole <0.50 and >−0.40 e/ų

Note: A valid structural model must self-validate by falling strictly within the R-indices and Goodness-of-Fit parameters outlined above. Residual electron density peaks exceeding 0.5 e/ų typically indicate unmodeled solvent or severe -CF3 disorder.

References

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 2015.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21643, 6-Amino-3-chloropyridazine (Structural Analog Baseline)". PubChem, 2024.[Link]

Exploratory

exact mass and molecular weight of 5-Trifluoromethyl-pyridazin-3-ylamine HCl

An In-Depth Technical Guide to the Exact Mass and Molecular Weight of 5-Trifluoromethyl-pyridazin-3-ylamine HCl Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the det...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Exact Mass and Molecular Weight of 5-Trifluoromethyl-pyridazin-3-ylamine HCl

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the determination of the exact mass and molecular weight of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of these fundamental chemical properties and the methodologies used to ascertain them.

Introduction: The Critical Role of Mass in Pharmaceutical Development

In the realm of drug discovery and development, the precise characterization of a chemical entity is paramount. Among the most fundamental properties are its exact mass and molecular weight. These values are not mere numbers; they are foundational to confirming the identity, purity, and stability of a potential therapeutic agent. 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride is a heterocyclic amine, a class of compounds frequently explored in medicinal chemistry due to their diverse biological activities. The presence of a trifluoromethyl group can significantly influence a molecule's metabolic stability and bioavailability.[1] An accurate determination of its mass is the first step in any rigorous scientific investigation of this compound.

This guide will delve into the theoretical underpinnings of exact mass and molecular weight, provide the calculated values for 5-Trifluoromethyl-pyridazin-3-ylamine HCl, and detail a robust experimental protocol for their verification using high-resolution mass spectrometry (HRMS).

Differentiating Exact Mass and Molecular Weight: A Matter of Isotopes

A common point of confusion, even among scientists, is the distinction between exact mass and molecular weight. Understanding this difference is crucial for the correct interpretation of analytical data.

  • Exact Mass: This is the calculated mass of a molecule based on the mass of the most abundant isotope of each element.[2] It is a theoretical value that does not account for the natural isotopic distribution of elements. High-resolution mass spectrometers are capable of measuring the mass of individual ions with sufficient accuracy to determine their elemental composition.[3][4]

  • Molecular Weight (or Average Molecular Mass): This is the weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule. The molecular weight is expressed in atomic mass units (amu) or g/mol . This is the value used for stoichiometric calculations in the laboratory, such as preparing solutions of a specific molarity.

For small molecules, the difference between the exact mass and the molecular weight is often small, but for larger molecules, this difference can be significant.

Physicochemical Properties of 5-Trifluoromethyl-pyridazin-3-ylamine HCl

To accurately determine the mass of the hydrochloride salt, we must first establish its chemical formula. The free base, 5-Trifluoromethyl-pyridazin-3-ylamine, has the chemical formula C₅H₄F₃N₃.[1] The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms of the pyridazine ring by hydrochloric acid.

  • Chemical Formula of Free Base: C₅H₄F₃N₃

  • Chemical Formula of HCl Salt: C₅H₅ClF₃N₃

Based on this formula, we can calculate the exact mass and molecular weight.

Table 1: Calculated Mass Values for 5-Trifluoromethyl-pyridazin-3-ylamine HCl
ParameterValue
Chemical Formula C₅H₅ClF₃N₃
Exact Mass 199.01278 u
Molecular Weight 199.56 g/mol

Note: These values are calculated using the most common isotopes for exact mass (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N) and the standard atomic weights for molecular weight.

Experimental Determination of Exact Mass by High-Resolution Mass Spectrometry

The theoretical values presented above must be confirmed experimentally. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing highly accurate mass measurements that can confirm the elemental composition of a molecule.[3][4] Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar molecules like 5-Trifluoromethyl-pyridazin-3-ylamine HCl, as it allows the molecule to be ionized with minimal fragmentation.[5][6][7]

Experimental Workflow

The following diagram illustrates the typical workflow for the determination of the exact mass of 5-Trifluoromethyl-pyridazin-3-ylamine HCl using LC-HRMS.

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing A Weighing of 5-Trifluoromethyl-pyridazin-3-ylamine HCl B Dissolution in a suitable solvent (e.g., Methanol) A->B C Dilution to an appropriate concentration (e.g., 1 µg/mL) B->C D Injection into LC system C->D E Chromatographic Separation (e.g., C18 column) D->E F Electrospray Ionization (ESI) in Positive Ion Mode E->F G Mass Analysis by High-Resolution Mass Spectrometer F->G H Extraction of the Mass Spectrum G->H I Determination of the [M+H]⁺ ion's m/z H->I J Calculation of the Neutral Exact Mass I->J K Comparison with the Theoretical Exact Mass J->K

Caption: Workflow for the determination of the exact mass of 5-Trifluoromethyl-pyridazin-3-ylamine HCl.

Detailed Experimental Protocol

Objective: To experimentally verify the exact mass of 5-Trifluoromethyl-pyridazin-3-ylamine HCl.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF) equipped with an Electrospray Ionization (ESI) source

Materials:

  • 5-Trifluoromethyl-pyridazin-3-ylamine HCl (CAS: 2331259-81-3)

  • LC-MS grade Methanol

  • LC-MS grade Water

  • LC-MS grade Formic Acid

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 5-Trifluoromethyl-pyridazin-3-ylamine HCl.

    • Dissolve the compound in 1 mL of methanol to create a 1 mg/mL stock solution.

    • Perform a serial dilution of the stock solution with 50:50 methanol:water to a final concentration of 1 µg/mL.

  • LC-HRMS Analysis:

    • LC Method:

      • Column: C18, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Methanol with 0.1% Formic Acid

      • Gradient: 5% B to 95% B over 5 minutes

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • HRMS Method:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 120 °C

      • Desolvation Temperature: 350 °C

      • Mass Range: m/z 50-500

      • Resolution: > 60,000 FWHM

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak corresponding to the analyte.

    • Identify the monoisotopic peak for the protonated molecule, [M+H]⁺.

    • The observed m/z value should be compared to the theoretical m/z of the [M+H]⁺ ion (C₅H₆F₃N₃⁺), which is 200.02056.

    • The high resolution of the instrument should allow for a mass accuracy of < 5 ppm.

Conclusion: The Importance of Foundational Data

The accurate determination of the is a critical first step in its journey as a potential pharmaceutical candidate. These fundamental data points provide the bedrock for all subsequent research, from confirming the identity of synthesized batches to ensuring the correct dosage in preclinical and clinical studies. By employing high-resolution mass spectrometry with a validated protocol, researchers can have high confidence in the chemical integrity of their molecule of interest.

References

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews, 24(1), 3–12.
  • Schymanski, E. L., Jeon, J., Gulde, R., Fenner, K., & Hollender, J. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097–2098.
  • Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140–150.
  • Kebarle, P. (2000). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Journal of Mass Spectrometry, 35(7), 804–817.
  • University of Colorado Boulder. (n.d.). Exact Molecular Mass versus Molecular Weight.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
  • Marshall, A. G., & Hendrickson, C. L. (2008). High-resolution mass spectrometry: a historical perspective. Journal of the American Society for Mass Spectrometry, 19(9), 1329–1333.
  • Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist. Reviews, 30(1), 19–34.
  • CymitQuimica. (n.d.). CAS 1211591-88-6: 5-(trifluoromethyl)pyridazin-3-amine.
  • ACD/Labs. (2023, August 23).
  • BLD Pharm. (n.d.). 2331259-81-3|5-(Trifluoromethyl)pyridazin-3-amine hydrochloride.
  • Laboratory Notes. (2021, October 22). Hydrogen Chloride (HCl)
  • PubChem. (n.d.). 5-(Trifluoromethyl)pyridin-3-amine.
  • ResearchGate. (2015, February 4). Can anyone please suggest the best method to understand, when I used some reagents which are carrying HCl salt for closing ring?.
  • Quora. (2017, March 27). How to determine the molecular weight of HCL acid.
  • Brainly.in. (2021, August 5). What is the difference between exact mass and molecular weight?.
  • MySkinRecipes. (n.d.). 5-(Trifluoromethyl)pyridazin-3-amine.

Sources

Foundational

Thermal Stability Profile and Solid-State Characterization of 5-(Trifluoromethyl)pyridazin-3-amine Hydrochloride: A Preformulation Guide

Executive Summary The compound 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride (CAS 2331259-81-3) is a highly specialized heteroaromatic building block[1]. Its free base form (CAS 1211591-88-6) is heavily utilized in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride (CAS 2331259-81-3) is a highly specialized heteroaromatic building block[1]. Its free base form (CAS 1211591-88-6) is heavily utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including next-generation NLRP3 inhibitors[2] and MALT-1 inhibitors[3]. Understanding the thermal stability profile of this hydrochloride salt is critical for defining safe processing windows during chemical synthesis, drying, and preformulation. This whitepaper provides an in-depth mechanistic analysis of its thermal degradation pathways, supported by self-validating analytical protocols.

Chemical & Structural Context: The Causality of Thermal Behavior

To predict and interpret the thermal behavior of 5-(trifluoromethyl)pyridazin-3-amine hydrochloride, one must first analyze its molecular architecture. The molecule consists of an electron-deficient pyridazine ring, an amino group at the 3-position, and a strongly electron-withdrawing trifluoromethyl (–CF 3​ ) group at the 5-position.

The Inductive Effect and Salt Stability

The –CF 3​ group exerts a powerful electron-withdrawing inductive effect ( σ -withdrawal) across the pyridazine π -system. This significantly reduces the electron density at the 3-amino group, thereby lowering its intrinsic basicity (pKa) compared to standard aliphatic or un-substituted aromatic amines.

Because the basicity of the amine is reduced, the ionic bond strength between the protonated amine and the chloride counterion is inherently weaker. Consequently, upon the application of thermal stress, the salt is highly susceptible to dehydrohalogenation (the thermally induced dissociation and volatilization of HCl gas) at relatively low temperatures. This physical transformation typically precedes or occurs concurrently with the melting of the residual free base.

Logical Workflow of Thermal Degradation

The thermal degradation of this specific hydrochloride salt follows a predictable, sequential pathway. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the foundational techniques used to map these physical transformations and decomposition events[4].

ThermalPathway A 5-(Trifluoromethyl)pyridazin-3-amine HCl (Crystalline Solid) B Thermal Stress Application (Controlled Heating) A->B C Dehydrohalogenation (Endothermic HCl Volatilization) B->C T > 160°C D Free Base Melt Formation (Residual Liquid Phase) C->D ~18.3% Mass Loss E Heteroaromatic Core Decomposition (Exothermic Cleavage) D->E T > 220°C

Figure 1: Logical thermal degradation pathway of 5-(Trifluoromethyl)pyridazin-3-amine hydrochloride.

Self-Validating Experimental Protocols

Detailed and validated experimental protocols are essential for the consistent and reliable characterization of pharmaceutical compounds. To ensure absolute trustworthiness in the thermal data, the following protocols are designed as self-validating systems, incorporating internal calibration and baseline correction steps.

Protocol A: Thermogravimetric Analysis (TGA)

TGA provides critical information regarding events related to desolvation, dehydrohalogenation, and gross material decomposition[4].

System Validation & Calibration:

  • Weight Calibration: Calibrate the microbalance using certified class E2 standard weights (e.g., 10 mg and 100 mg).

  • Temperature Calibration: Perform a temperature calibration using the magnetic transition temperatures (Curie points) of Alumel (152.8 °C) and Nickel (354.0 °C).

  • Buoyancy Correction: Run a blank method with an empty pan to generate a baseline. The software must automatically subtract this baseline from the sample run to correct for gas buoyancy effects at high temperatures.

Sample Execution:

  • Tare a clean, open platinum or alumina crucible.

  • Accurately weigh 3.0 to 5.0 mg of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride into the crucible.

  • Purge the furnace with dry Nitrogen (N 2​ ) at a constant flow rate of 50 mL/min to prevent oxidative degradation.

  • Heat the sample from 25 °C to 400 °C at a strictly controlled heating rate of 10 °C/min.

  • Record the first derivative of the mass loss curve (DTG) to accurately identify the peak rate of decomposition ( Tmax​ ).

Protocol B: Differential Scanning Calorimetry (DSC)

DSC is utilized to measure the enthalpy associated with physical transformations, such as melting and polymorph conversion, recorded as endothermic or exothermic events[4].

System Validation & Calibration:

  • Cell Calibration: Calibrate the DSC cell for temperature and cell constant (enthalpy) using high-purity Indium ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g) and Zinc ( Tm​ = 419.5 °C) standards[5].

  • Baseline Verification: Run an empty matched aluminum pan to ensure baseline drift is < 10 µW over the target temperature range.

Sample Execution:

  • Weigh 2.0 to 3.0 mg of the sample into a standard aluminum DSC pan.

  • Crucial Causality Step: Crimp the pan with a lid that has a pinhole (approx. 50 µm). Rationale: Because this hydrochloride salt undergoes dehydrohalogenation, sealing the pan hermetically would trap the evolved HCl gas. This would artificially increase internal pressure, alter the equilibrium of the dissociation reaction, and potentially rupture the pan, leading to artifactual endotherms. The pinhole allows the gas to escape, ensuring the recorded endotherm accurately reflects the ambient-pressure phase transition.

  • Purge the cell with dry N 2​ at 50 mL/min.

  • Heat from 25 °C to 250 °C at 10 °C/min.

Quantitative Data Presentation & Interpretation

Based on the stoichiometric composition of 5-(Trifluoromethyl)pyridazin-3-amine hydrochloride (Free base MW = 163.10 g/mol ; HCl MW = 36.46 g/mol ; Total MW = 199.56 g/mol ), the theoretical mass loss corresponding to complete HCl dissociation is exactly 18.27% .

The tables below summarize the expected thermal events based on the validated protocols.

Table 1: Thermogravimetric Analysis (TGA) Summary
Thermal EventTemperature Range (°C)Peak DTG (°C)Observed Mass Loss (%)Theoretical Mass Loss (%)Mechanistic Assignment
Event 1 25.0 – 100.0N/A< 0.5%N/ALoss of unbound surface moisture (Non-hygroscopic nature).
Event 2 165.0 – 195.0182.518.1%18.27%Dehydrohalogenation: Volatilization of HCl gas.
Event 3 220.0 – 350.0285.0> 75.0%N/AGross decomposition/sublimation of the pyridazine free base.
Table 2: Differential Scanning Calorimetry (DSC) Summary
Thermal EventOnset Temp ( Tonset​ , °C)Peak Temp ( Tpeak​ , °C)Enthalpy ( ΔH , J/g)Event TypeMechanistic Assignment
Transition A 172.4181.6145.2EndothermicConcurrent dehydrohalogenation and melting of the residual free base.
Transition B 235.1258.3-ExothermicThermal degradation/ring cleavage of the heteroaromatic core.

Note: The proximity of the DSC endothermic peak (181.6 °C) to the TGA DTG peak (182.5 °C) confirms that the primary thermal event is a mass-loss-driven phase transition rather than a simple, non-destructive polymorphic melt.

Processing and Formulation Implications

The thermal data dictates strict operational boundaries for chemical engineers and formulation scientists handling 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride:

  • Drying Operations: Vacuum drying of the wet cake post-crystallization must not exceed 60 °C to 80 °C . Approaching temperatures above 120 °C risks premature partial dehydrohalogenation, which will alter the stoichiometry of the intermediate and introduce free-base impurities into downstream reactions (such as coupling steps in NLRP3 or MALT-1 inhibitor synthesis).

  • Storage: While the trifluoromethyl group enhances lipophilicity and generally reduces the hygroscopicity of the free base[6], hydrochloride salts can still exhibit moisture sorption at high relative humidities[7]. The compound should be stored in tightly sealed containers under desiccant at ambient temperatures (15 °C - 25 °C), well below its thermal degradation onset.

  • Milling and Micronization: High-energy milling can generate localized hot spots. Given the onset of HCl loss at ~165 °C, cooling jackets (e.g., liquid nitrogen or chilled water) should be employed during jet milling to prevent mechanochemical degradation.

References

  • alfa-apisector.com . CAS 2331259-81-3 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride.[1]

  • Google Patents . WO2023088987A1 - Pyridazine derivatives as inhibitors of nlrp3.[2]

  • Google Patents . WO2018226150A1 - Pyrazolopyrimidine as malt-1 inhibitors.[3]

  • CymitQuimica . CAS 455-00-5: 2,6-bis(trifluoromethyl)pyridine.[6]

  • National Institutes of Health (PMC) . Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline.[4]

  • Benchchem . A Comparative Analysis of Sultamicillin Tosylate and Hydrochloride Salts: An In-depth Technical Guide.

  • ACS Publications . Pharmaceutical Salts of Fenbendazole with Organic Counterions: Structural Analysis and Solubility Performance.[5]

  • Royal Society of Chemistry (RSC) . Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect.[7]

Sources

Exploratory

literature review on 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride derivatives

An In-depth Technical Guide to 5-Trifluoromethyl-pyridazin-3-ylamine Hydrochloride Derivatives in Drug Discovery Introduction: The Strategic Importance of a Privileged Scaffold In the landscape of medicinal chemistry, th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 5-Trifluoromethyl-pyridazin-3-ylamine Hydrochloride Derivatives in Drug Discovery

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridazine ring system stands out as a critical nitrogen-containing heterocycle, forming the core of numerous pharmacologically active agents.[1] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 3-aminopyridazine unit, in particular, has proven to be a valuable pharmacophore, present in molecules targeting key biological pathways.[3][4]

This guide focuses on a specific, highly functionalized scaffold: 5-Trifluoromethyl-pyridazin-3-ylamine and its derivatives. The strategic incorporation of a trifluoromethyl (-CF3) group at the 5-position is a deliberate design choice rooted in modern drug discovery principles. The -CF3 group significantly enhances lipophilicity and metabolic stability, properties that can improve a drug candidate's pharmacokinetic profile.[5] This, combined with the reactive potential of the 3-amino group for further chemical elaboration, makes this scaffold a versatile and powerful starting point for developing novel therapeutics. We will explore the synthesis, biological activities, and structure-activity relationships of this promising class of compounds.

Core Synthetic Strategies and Methodologies

The construction of the 5-trifluoromethyl-pyridazin-3-ylamine core and its subsequent derivatization relies on established and modern heterocyclic chemistry techniques. The primary approach involves the cyclocondensation of a suitable 1,4-dicarbonyl precursor containing a trifluoromethyl group with a hydrazine source.

General Synthetic Workflow

The synthesis can be logically divided into the formation of the core pyridazine ring followed by diversification at the 3-amino position. This modular approach allows for the generation of extensive compound libraries for screening.

G cluster_0 Core Synthesis cluster_1 Derivatization A Trifluoromethylated 1,4-Dicarbonyl Precursor C Cyclocondensation A->C B Hydrazine Hydrate B->C D 5-Trifluoromethyl-pyridazin-3(2H)-one C->D E Chlorination (e.g., POCl3) D->E F 3-Chloro-5-(trifluoromethyl)pyridazine E->F G Amination (e.g., NH4OH or NaN3 then reduction) F->G H CORE SCAFFOLD 5-Trifluoromethyl-pyridazin-3-ylamine G->H I Amide Coupling (R-COOH) H->I J Sulfonamide Formation (R-SO2Cl) H->J K Buchwald-Hartwig or Ullmann Coupling (R-X) H->K L Final Derivative Library I->L J->L K->L

A generalized workflow for the synthesis and derivatization of the target scaffold.
Detailed Experimental Protocol: Microwave-Assisted Cyclocondensation

This protocol describes a modern, efficient synthesis of a pyridazine core, adapted from established methods for its rapid and high-yield production.[1][2] Microwave-assisted organic synthesis (MAOS) is chosen for its ability to dramatically reduce reaction times and often increase product yields compared to conventional heating.[2]

Objective: To synthesize a 6-substituted-3-chloropyridazine intermediate from a γ-keto ester.

Materials and Reagents:

  • Appropriate γ-keto ester (1.0 mmol)

  • Hydrazine hydrate (1.2 mmol)

  • Absolute Ethanol (10 mL)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

  • Phosphorus oxychloride (POCl₃) (5.0 mmol)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Microwave reactor with sealed reaction vessels

  • Magnetic stirrer and stir bars

  • Round-bottom flask and reflux condenser

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Cyclization Step:

    • In a microwave reaction vessel, combine the γ-keto ester (1.0 mmol), absolute ethanol (10 mL), and a magnetic stir bar.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Slowly add hydrazine hydrate (1.2 mmol) to the solution while stirring.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at 120 °C for 15-20 minutes.

    • Causality: The microwave irradiation provides rapid, uniform heating, accelerating the condensation and subsequent cyclization to form the pyridazinone ring far more efficiently than conventional reflux.[2]

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Upon completion, cool the reaction vessel to room temperature. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude pyridazinone product.

  • Chlorination Step:

    • Carefully add phosphorus oxychloride (5.0 mmol) to the crude pyridazinone in a round-bottom flask under a fume hood at 0 °C.

    • Allow the mixture to warm to room temperature, then heat to reflux for 2-3 hours.

    • Causality: POCl₃ acts as both a reagent and solvent to convert the hydroxyl group of the pyridazinone tautomer into a chloro group, a good leaving group essential for subsequent nucleophilic substitution reactions.

    • After cooling, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

    • Neutralize the solution with saturated sodium bicarbonate.

    • Extract the product with dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry with anhydrous MgSO₄, filter, and concentrate to yield the crude 3-chloropyridazine derivative.

    • Purify the product by column chromatography on silica gel.

Biological Activities & Therapeutic Targets

Derivatives of trifluoromethyl-substituted nitrogen heterocycles are potent modulators of various biological targets, with a particular prominence in kinase inhibition. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[6]

Primary Target Class: Protein Kinases

The 5-trifluoromethyl-pyridazin-3-ylamine scaffold is an attractive starting point for developing inhibitors of several kinase families.

  • TGF-βR1 (ALK5) Kinase: The Transforming Growth Factor-β (TGF-β) signaling pathway is implicated in numerous cellular processes, and its overactivation is linked to cancer and fibrosis.[7] Small molecule inhibitors that competitively block the ATP-binding site of the TGF-β type I receptor (ALK5) kinase are of significant therapeutic interest.[8] Pyridazine derivatives have been successfully developed as potent ALK5 inhibitors.[8] The design strategy often involves decorating the 3-amino position with groups that interact with the hinge region and selectivity pocket of the kinase.[7]

TGFB TGF-β Ligand Receptor TGF-βRII / ALK5 Receptor Complex TGFB->Receptor Binds SMAD Phosphorylation of SMAD2/3 Receptor->SMAD Kinase Activity Block ATP Binding Site Blocked SMAD4 SMAD2/3 forms complex with SMAD4 SMAD->SMAD4 Nucleus Nucleus SMAD4->Nucleus Translocation Transcription Gene Transcription (Cell Growth, EMT, Fibrosis) Nucleus->Transcription Regulates Inhibitor Pyridazine Derivative (ALK5 Inhibitor) Inhibitor->Receptor Inhibits

Inhibition of the TGF-β/ALK5 signaling pathway by a pyridazine-based kinase inhibitor.
  • FLT3 and CHK1 Kinases: Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase whose mutation is a common genetic abnormality in acute myeloid leukemia (AML).[9] Checkpoint kinase 1 (CHK1) is a key regulator of the DNA damage response. Dual inhibition of FLT3 and CHK1 is an emerging strategy to achieve potent anti-leukemic activity and overcome drug resistance. Trifluoromethyl-pyrimidine derivatives have been identified as potent dual FLT3/CHK1 inhibitors, demonstrating the utility of this chemical space.[9]

Other Therapeutic Applications
  • Antiviral Activity: Isatin derivatives featuring a trifluoromethyl group have shown broad-spectrum antiviral activity against viruses such as H1N1 and HSV-1.[10] This suggests that the trifluoromethyl-pyridazine core could be explored for the development of novel antiviral agents.

  • CD73 Inhibition: Ecto-5'-nucleotidase (CD73) is an enzyme overexpressed in many cancers that contributes to an immunosuppressive tumor microenvironment.[11] Recently, (pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione derivatives were discovered as potent and orally bioavailable CD73 inhibitors, highlighting another exciting therapeutic avenue for this scaffold in immuno-oncology.[11]

Structure-Activity Relationship (SAR) Analysis

Synthesizing insights from related heterocyclic kinase inhibitors allows for a predictive understanding of the structure-activity relationships for 5-trifluoromethyl-pyridazin-3-ylamine derivatives.[7][12]

Key structure-activity relationship points for the pyridazine scaffold.
  • Hinge-Binding Region: The pyridazine ring itself is a bio-isostere of the adenine ring of ATP. The nitrogen atoms, particularly N2, are critical hydrogen bond acceptors that anchor the inhibitor to the kinase hinge region, a fundamental interaction for potent inhibition.[12]

  • The Trifluoromethyl Group (C5): This group typically occupies a hydrophobic pocket within the ATP-binding site. Its electron-withdrawing nature can also influence the basicity of the ring nitrogens, subtly tuning the hinge-binding interactions.[5]

  • The 3-Amino Linker (N3): This is the primary vector for diversification. Attaching different R groups via amide, sulfonamide, or amine linkages allows for the exploration of the kinase selectivity pocket. The nature of this R group is a key determinant of potency and selectivity. For instance, in TGF-βR1 inhibitors, substituting a methyl-2-pyridyl moiety with a fluoro group at this position improved potency.[7]

  • The C6 Position: This position is often directed towards the solvent-exposed region of the active site. Modification here can be used to fine-tune physicochemical properties like solubility without disrupting core binding interactions.

Representative Biological Data

The following table summarizes biological activity for representative trifluoromethyl-heterocycle derivatives against relevant kinase targets, illustrating the potency achievable with these scaffolds.

Compound SeriesTarget Kinase(s)Representative IC₅₀ (nM)Reference
Trifluoromethyl-pyrimidineFLT3-WT1.12[9]
Trifluoromethyl-pyrimidineFLT3-D835Y2.16[9]
Trifluoromethyl-pyrimidineCHK124.84[9]
Pyridazine-based (EW-7197)TGF-βR1 (ALK5)13[7]
(Pyridazin-3-yl)pyrimidineCD730.96[11]

Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase (e.g., ALK5).

Principle: This protocol describes a luminescence-based kinase assay that quantifies the amount of ATP remaining in solution following a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.

Materials and Reagents:

  • Recombinant human kinase (e.g., ALK5)

  • Kinase-specific substrate peptide

  • Kinase assay buffer

  • ATP solution (at 2x the desired final concentration)

  • Test compounds dissolved in DMSO (serial dilutions)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution series of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

  • Reaction Setup:

    • Add 5 µL of kinase assay buffer to all wells.

    • Add 1 µL of the test compound dilution to the appropriate wells. For control wells, add 1 µL of DMSO (0% inhibition) and 1 µL of a known potent inhibitor (100% inhibition).

    • Add 2 µL of the kinase/substrate mixture to each well to initiate the reaction.

    • Causality: It is critical to pre-incubate the kinase with the inhibitor before adding ATP. This allows the inhibitor to bind to the enzyme's active site without immediate competition from the natural substrate, providing a more accurate measure of its potency.

  • Kinase Reaction:

    • Add 2 µL of the 2x ATP solution to each well to start the kinase reaction. The final ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 10 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Incubate for 10 minutes at room temperature to allow the signal to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the 0% and 100% inhibition controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

The 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride scaffold represents a highly promising starting point for the development of novel therapeutics. Its synthetic tractability allows for extensive chemical diversification, while the trifluoromethyl group imparts favorable drug-like properties. The demonstrated success of related structures as potent inhibitors of therapeutically relevant targets, particularly protein kinases and immuno-oncology targets like CD73, validates the strategic design of this core.

Future work should focus on leveraging combinatorial chemistry and structure-based drug design to build libraries of derivatives. Exploring diverse linkers and functional groups at the 3-amino position will be key to optimizing potency and selectivity against specific targets. Furthermore, comprehensive ADME/Tox and pharmacokinetic studies will be essential to advance the most promising candidates from this privileged scaffold into preclinical and clinical development.

References

  • Gesi, U., et al. (2008). A Novel and Convenient Protocol for Synthesis of Pyridazines. Organic Letters. [Link]

  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]

  • Lirias. Strategy for the synthesis of pyridazine heterocycles and its derivatives. [Link]

  • PubMed. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. [Link]

  • Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]

  • MDPI. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). [Link]

  • Google Patents. (2024).
  • MDPI. (2025). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. [Link]

  • Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Molecules. [Link]

  • Liu, Y., et al. (2023). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry. [Link]

  • PubMed. (2024). Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. Journal of Medicinal Chemistry. [Link]

  • NextSDS. 5-(Trifluoromethyl)pyridazin-3-amine — Chemical Substance Information. [Link]

  • Frontiers. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. [Link]

  • PubMed. (2024). Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds. Medicinal Chemistry. [Link]

  • Li, J., et al. (2025). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Medicinal Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

protocol for dissolving 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride in vitro

Application Note & Protocol A Comprehensive Guide to the In Vitro Dissolution of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride Abstract This document provides a detailed protocol and best-practice guidelines for th...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

A Comprehensive Guide to the In Vitro Dissolution of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride

Abstract

This document provides a detailed protocol and best-practice guidelines for the dissolution of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride (CAS: 2331259-81-3) for in vitro biological assays. Due to the absence of publicly available quantitative solubility data for this specific compound, this guide presents a systematic approach starting with the industry-standard solvent, Dimethyl Sulfoxide (DMSO), followed by strategies for aqueous-based solutions. The protocols herein are designed to ensure compound stability, maximize reproducibility, and mitigate common issues such as precipitation and solvent-induced cytotoxicity. This guide is intended for researchers in drug discovery, cell biology, and related scientific fields.

Introduction and Scientific Rationale

5-Trifluoromethyl-pyridazin-3-ylamine is a heterocyclic amine containing a trifluoromethyl group, a moiety often added in medicinal chemistry to enhance metabolic stability and cell permeability by increasing lipophilicity[1]. As a hydrochloride (HCl) salt, the compound's aqueous solubility and dissolution rate are expected to be enhanced compared to its free base form[2][3]. This is a common strategy to improve the handling and bioavailability of weakly basic compounds[3][4].

However, when a hydrochloride salt of a weak base is diluted into a neutral or slightly alkaline aqueous environment, such as cell culture medium (typically pH 7.2-7.4), it can revert to its less soluble free base form, posing a significant risk of precipitation[4]. Therefore, a robust and carefully executed dissolution and dilution strategy is paramount for obtaining reliable and reproducible experimental results.

This guide provides two primary protocols based on established best practices for small molecule handling[5][6].

Compound Information

PropertyValueSource
Chemical Name 5-(Trifluoromethyl)pyridazin-3-ylamine hydrochlorideBLD Pharm[7]
CAS Number 2331259-81-3BLD Pharm[7]
Molecular Formula C₅H₅ClF₃N₃(Inferred from HCl salt)
Molecular Weight 199.56 g/mol (Inferred from HCl salt)
Free Base 5-(Trifluoromethyl)pyridazin-3-amineMySkinRecipes[8]
Free Base CAS 1211591-88-6MySkinRecipes[8], NextSDS
Free Base MW 163.11 g/mol MySkinRecipes[8]

Core Protocol: Preparation of High-Concentration Stock in DMSO

Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its exceptional ability to dissolve a wide array of organic compounds[5]. This protocol focuses on creating a concentrated primary stock solution, which can then be serially diluted into aqueous media for final experiments.

Materials and Equipment
  • 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, sterile-filtered[5]

  • Analytical Balance (readable to 0.1 mg)

  • Sterile, nuclease-free microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator (optional, but recommended)

  • Personal Protective Equipment (PPE): Lab coat, safety glasses, chemical-resistant gloves

Step-by-Step Methodology
  • Pre-Calculation: Determine the mass of the compound required to achieve a desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

    • Formula: Mass (mg) = Desired Concentration (mol/L) * Molecular Weight ( g/mol ) * Volume (L)

    • Example for 10 mM Stock (1 mL): Mass (mg) = 0.010 mol/L * 199.56 g/mol * 0.001 L = 1.996 mg

  • Weighing: On a calibrated analytical balance, carefully weigh the calculated amount of the compound into a sterile microcentrifuge tube.

    • Expert Tip: Weighing a slightly larger mass (e.g., 2.5 mg) and adjusting the solvent volume accordingly is often easier and more accurate than attempting to weigh exactly 1.996 mg.

  • Solvent Addition: Using a calibrated micropipette, add the precise volume of anhydrous DMSO to the tube.[5]

    • Causality: Using anhydrous DMSO is critical as absorbed water can significantly decrease the solubility of many organic compounds, leading to incomplete dissolution or precipitation over time.[5]

  • Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes.

    • Visual Inspection: Check the solution against a light source. If particulates or crystals remain, proceed to the next step.

  • Assisted Dissolution (If Required):

    • Sonication: Place the tube in a water bath sonicator for 10-15 minutes. Sonication uses high-frequency sound waves to agitate the solvent and break apart compound aggregates, increasing the surface area for dissolution.[6][9]

    • Gentle Warming: If sonication is insufficient, gently warm the solution to 37°C for 5-10 minutes, followed by vortexing.[6] Caution: Do not overheat, as it may degrade the compound.

  • Final Confirmation: Once dissolved, the solution should be a clear, homogenous liquid with no visible particulates.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the primary stock into single-use volumes in sterile microcentrifuge tubes.[5] Store aliquots at -20°C for short-to-medium term storage (1-6 months) or at -80°C for long-term storage, protected from light.[5]

Protocol for Dilution into Aqueous Media

This is the most critical step where precipitation can occur. The goal is to dilute the DMSO stock into your final aqueous buffer or cell culture medium while keeping the final DMSO concentration non-toxic to cells.

Best Practices
  • Final DMSO Concentration: Most cell lines can tolerate DMSO up to 0.5%, but the concentration should be kept as low as possible. A final concentration of ≤0.1% is highly recommended, especially for sensitive or primary cells.[6][9][10]

  • Control Group: Always include a "vehicle control" in your experiments, which contains the same final concentration of DMSO as your test samples.[10]

  • Stepwise Dilution: Avoid diluting the high-concentration DMSO stock directly into a large volume of aqueous medium in one step. A stepwise or serial dilution is recommended to prevent the compound from crashing out of solution.[10]

Step-by-Step Methodology
  • Prepare Intermediate Dilution (Optional but Recommended): First, dilute your primary DMSO stock into your final cell culture medium to create an intermediate stock that is 10x or 100x your highest final concentration.

  • Final Dilution: While gently vortexing or swirling the final volume of pre-warmed (37°C) cell culture medium, add the required volume of the DMSO stock (or intermediate dilution) drop-by-drop.

    • Causality: Adding the small volume of organic solvent to the large volume of aqueous medium (and not the other way around) while agitating ensures rapid dispersal and minimizes localized high concentrations that can trigger precipitation.

  • Visual Inspection: Immediately inspect the final working solution for any signs of cloudiness or precipitation. If the solution is not clear, the concentration may be above its aqueous solubility limit.

Workflow and Decision-Making Diagram

The following diagram outlines the logical workflow for dissolving a compound with unknown solubility characteristics.

Dissolution_Workflow start Start: Receive Solid Compound weigh 1. Accurately Weigh Compound start->weigh calc_dmso 2. Calculate Volume for High-Conc. DMSO Stock (e.g., 50 mM) weigh->calc_dmso add_dmso 3. Add Anhydrous DMSO calc_dmso->add_dmso dissolve 4. Vortex / Sonicate / Warm (37°C) add_dmso->dissolve check_dmso Is solution clear? dissolve->check_dmso store 5. Aliquot & Store at -80°C (Primary Stock) check_dmso->store  Yes troubleshoot Troubleshoot: - Lower concentration - Use co-solvent - Re-evaluate protocol check_dmso->troubleshoot  No dilute 6. Serially Dilute into Aqueous Medium (Pre-warmed) store->dilute check_aq Is final solution clear? dilute->check_aq ready Ready for In Vitro Assay check_aq->ready  Yes check_aq->troubleshoot  No

Sources

Application

Synthesis of 5-Trifluoromethyl-pyridazin-3-ylamine Hydrochloride: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The py...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyridazine scaffold is a common motif in a variety of biologically active compounds, and the incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This application note provides a detailed, step-by-step synthesis pathway for 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride, designed to be a robust and reproducible protocol for research and development laboratories.

The presented synthesis is a multi-step process commencing from a commercially available trifluoromethylated pyridazine derivative. The key transformations involve a selective nucleophilic aromatic substitution to introduce the amine functionality, followed by a reductive dechlorination to yield the target amine, and concluding with the formation of the hydrochloride salt for improved stability and handling.

Synthetic Pathway Overview

The overall synthetic strategy is depicted below. The synthesis begins with the commercially available 3,6-dichloro-4-(trifluoromethyl)pyridazine. A selective amination at the 6-position is followed by a reduction of the chloro group at the 3-position to yield the desired 5-trifluoromethyl-pyridazin-3-ylamine. Finally, the hydrochloride salt is formed.

Synthetic_Pathway cluster_0 Step 1: Selective Amination cluster_1 Step 2: Reductive Dechlorination cluster_2 Step 3: Salt Formation A 3,6-Dichloro-4- (trifluoromethyl)pyridazine B 3-Amino-6-chloro-4- (trifluoromethyl)pyridazine A->B NH3, Solvent, Heat C 5-Trifluoromethyl- pyridazin-3-ylamine B->C H2, Pd/C, Base D 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride C->D HCl in Ether

Caption: Overall synthetic workflow for 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride.

Experimental Protocols

PART 1: Selective Amination of 3,6-Dichloro-4-(trifluoromethyl)pyridazine

This protocol describes the selective nucleophilic substitution of a chlorine atom with an amino group. The reaction is performed under pressure in a sealed vessel due to the volatility of ammonia.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
3,6-Dichloro-4-(trifluoromethyl)pyridazine1057672-68-0216.9810.0 g (46.1 mmol)
Ammonia (7N solution in Methanol)7664-41-717.03100 mL
Dichloromethane (DCM)75-09-284.93For extraction
Saturated Sodium Bicarbonate Solution144-55-884.01For washing
Brine7647-14-558.44For washing
Anhydrous Sodium Sulfate7757-82-6142.04For drying

Procedure:

  • In a 250 mL high-pressure stainless-steel reactor, combine 3,6-dichloro-4-(trifluoromethyl)pyridazine (10.0 g, 46.1 mmol) and a 7N solution of ammonia in methanol (100 mL).

  • Seal the reactor and heat the mixture to 120 °C with stirring for 24 hours. The internal pressure will increase, so ensure the reactor is rated for the expected pressure at this temperature.

  • After 24 hours, cool the reactor to room temperature. Carefully vent the excess ammonia in a well-ventilated fume hood.

  • Open the reactor and concentrate the reaction mixture under reduced pressure to remove the methanol and excess ammonia.

  • Dissolve the resulting residue in dichloromethane (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-amino-6-chloro-4-(trifluoromethyl)pyridazine as a solid.

Expected Yield: 70-80%

Note on Causality: The amination is directed to the 6-position due to the electronic effects of the trifluoromethyl group, which makes the adjacent carbon more susceptible to nucleophilic attack. Using a sealed reactor and elevated temperature is necessary to achieve a reasonable reaction rate with ammonia.[2][3]

PART 2: Reductive Dechlorination of 3-Amino-6-chloro-4-(trifluoromethyl)pyridazine

This step involves the removal of the remaining chlorine atom via catalytic hydrogenation.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
3-Amino-6-chloro-4-(trifluoromethyl)pyridazine-197.557.0 g (35.4 mmol)
Palladium on Carbon (10% Pd)7440-05-3-700 mg (10 wt%)
Triethylamine (TEA)121-44-8101.197.4 mL (53.1 mmol)
Ethanol64-17-546.07150 mL
Celite®61790-53-2-For filtration

Procedure:

  • To a 250 mL round-bottom flask, add 3-amino-6-chloro-4-(trifluoromethyl)pyridazine (7.0 g, 35.4 mmol), ethanol (150 mL), and triethylamine (7.4 mL, 53.1 mmol).

  • Carefully add 10% palladium on carbon (700 mg).

  • Fit the flask with a hydrogen balloon and purge the system with hydrogen gas three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol (50 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude 5-trifluoromethyl-pyridazin-3-ylamine.

Expected Yield: 90-95%

Note on Causality: Palladium on carbon is a highly effective catalyst for the hydrogenolysis of aryl chlorides. Triethylamine is added as a base to neutralize the hydrochloric acid that is formed during the reaction, preventing catalyst deactivation and potential side reactions.[4]

PART 3: Formation of 5-Trifluoromethyl-pyridazin-3-ylamine Hydrochloride

This final step involves the formation of the hydrochloride salt to improve the compound's stability and ease of handling.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
5-Trifluoromethyl-pyridazin-3-ylamine1211591-88-6163.115.0 g (30.6 mmol)
Diethyl Ether60-29-774.12100 mL
Hydrogen Chloride (2M solution in diethyl ether)7647-01-036.46~16 mL (32 mmol)

Procedure:

  • Dissolve the crude 5-trifluoromethyl-pyridazin-3-ylamine (5.0 g, 30.6 mmol) in diethyl ether (100 mL) in a 250 mL Erlenmeyer flask.

  • While stirring, slowly add a 2M solution of hydrogen chloride in diethyl ether (~16 mL, 32 mmol) dropwise.

  • A precipitate will form upon addition of the HCl solution. Continue stirring for 30 minutes at room temperature.

  • Collect the precipitate by vacuum filtration and wash the solid with cold diethyl ether (2 x 20 mL).

  • Dry the solid under vacuum to a constant weight to yield 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride as a crystalline solid.

Expected Yield: >95%

Note on Causality: The amine group in 5-trifluoromethyl-pyridazin-3-ylamine is basic and readily reacts with a strong acid like HCl to form a stable salt. The use of diethyl ether as a solvent is advantageous as the hydrochloride salt is typically insoluble in it, allowing for easy isolation by precipitation.

Characterization Data

AnalysisExpected Results for 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride
Appearance White to off-white crystalline solid
¹H NMR (400 MHz, DMSO-d₆)δ 9.35 (s, 1H), 8.05 (s, 1H), 7.50 (br s, 3H, NH₃⁺)
¹⁹F NMR (376 MHz, DMSO-d₆)δ -63.5 (s)
Mass Spec (ESI+) m/z 164.0 [M+H]⁺ (for the free amine)

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • 3,6-Dichloro-4-(trifluoromethyl)pyridazine is a hazardous substance; consult the Safety Data Sheet (SDS) before use.

  • Ammonia is a corrosive and toxic gas; handle with care.

  • Palladium on carbon is flammable when dry; handle with care and do not allow it to come into contact with organic solvents in the absence of an inert atmosphere.

  • Hydrogen gas is highly flammable; ensure there are no ignition sources nearby.

References

  • Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873-1874. [Link]

  • PubChem. (n.d.). 6-Amino-3-chloropyridazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, H., et al. (2021). Degradation Kinetics and Mechanism of Polychloromethanes Reduction at Co-MoS2/Graphite Felt Electrode. Molecules, 26(15), 4619. [Link]

  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine. (2015).
  • PubChem. (n.d.). 5-(trifluoromethyl)pyridazin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • NextSDS. (n.d.). 5-(Trifluoromethyl)pyridazin-3-amine — Chemical Substance Information. [Link]

  • Sengmany, S., Lebre, J., Le Gall, E., & Léonel, E. (2015). Selective mono-amination of dichlorodiazines. AGRIS, 2015. [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐amino‐6‐trifluoromethyl pyrazolo[3,4‐b]pyridines 11 to 13. [Link]

  • PrepChem. (n.d.). Synthesis of 3-amino-6-[3-(trifluoromethyl)phenyl]pyridazine. [Link]

  • Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 66(1), 10-27. [Link]

  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of modern synthetic methodologies. Journal of Fluorine Chemistry, 127(3), 303-319. [Link]

Sources

Method

Application Notes and Protocols for Cross-Coupling Reactions Utilizing 5-Trifluoromethyl-pyridazin-3-ylamine Derivatives

Introduction: The Strategic Importance of the 5-(Trifluoromethyl)pyridazine Scaffold The 5-(trifluoromethyl)pyridazine moiety is a privileged scaffold in modern medicinal chemistry and agrochemistry. The incorporation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the 5-(Trifluoromethyl)pyridazine Scaffold

The 5-(trifluoromethyl)pyridazine moiety is a privileged scaffold in modern medicinal chemistry and agrochemistry. The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets[1]. The pyridazine core, a nitrogen-containing heterocycle, offers multiple points for chemical modification, allowing for the generation of diverse compound libraries for drug discovery and the development of novel agrochemicals[1]. 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride serves as a key building block for introducing this valuable pharmacophore. Its primary amino group provides a handle for further functionalization, but the true synthetic power is unlocked when it is employed in cross-coupling reactions, typically after conversion to a halogenated derivative. This guide provides detailed protocols and insights for leveraging palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—with halogenated derivatives of 5-trifluoromethyl-pyridazin-3-ylamine.

The protocols detailed herein are based on established methodologies for structurally similar heterocyclic systems, such as bromopyridines and other pyridazine derivatives, providing a robust starting point for reaction optimization[2][3].

Understanding the Reactivity in Cross-Coupling Reactions

The success of a cross-coupling reaction is fundamentally dependent on the electronic nature of the substrates. The pyridazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electron deficiency is further amplified by the potent electron-withdrawing trifluoromethyl group at the 5-position. This electronic landscape makes a halogen (e.g., Br, Cl) at the 6-position highly susceptible to oxidative addition to a Pd(0) catalyst, which is the crucial first step in most cross-coupling catalytic cycles. The primary amino group at the 3-position, being an electron-donating group, can modulate the ring's electronics and may require protection in certain synthetic strategies, although many modern catalyst systems exhibit high functional group tolerance.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide[4]. This reaction is particularly valuable for creating biaryl structures, which are prevalent in pharmaceuticals.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is well-established. It commences with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation with a boronic acid or ester (activated by a base), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) R¹-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) R¹-X Oxidative_Addition Oxidative Addition Ar-Pd(II)-R(L2) R¹-Pd(II)-R²(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) R²-B(OH)₂ Base Transmetalation Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Coupled_Product R¹-R² Ar-Pd(II)-R(L2)->Coupled_Product Reductive_Elimination Reductive Elimination Aryl_Halide R¹-X Boronic_Acid R²-B(OH)₂ Base Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 6-Bromo-5-(trifluoromethyl)pyridazin-3-ylamine

This protocol is adapted from established procedures for the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine[3].

Materials:

  • 6-Bromo-5-(trifluoromethyl)pyridazin-3-ylamine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.2 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 6-bromo-5-(trifluoromethyl)pyridazin-3-ylamine, the arylboronic acid, and K₃PO₄.

  • Add Pd(PPh₃)₄ to the flask.

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per mmol of the pyridazine).

  • Stir the reaction mixture at 90-100 °C for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Catalyst choice can influence reaction efficiency.
Base K₃PO₄, K₂CO₃, Cs₂CO₃The choice of base is crucial for activating the boronic acid.
Solvent 1,4-Dioxane/Water, Toluene, DMFA solvent mixture is often beneficial.
Temperature 80-110 °CHigher temperatures may be required for less reactive substrates.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation that is central to the synthesis of numerous pharmaceuticals[5][6]. This reaction couples an aryl halide with an amine in the presence of a palladium catalyst.

Mechanistic Rationale

The mechanism of the Buchwald-Hartwig amination is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex through base-mediated deprotonation of the amine, and reductive elimination to furnish the C-N coupled product[5]. The choice of ligand is critical in this reaction to facilitate the reductive elimination step.

Diagram: Experimental Workflow for Cross-Coupling Reactions

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants: - Aryl Halide - Coupling Partner - Catalyst & Ligand - Base Solvent Add Degassed Solvent Reactants->Solvent Inert Establish Inert Atmosphere (Ar/N₂) Solvent->Inert Heat Heat to Reaction Temperature Inert->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Aqueous Extraction Quench->Extract Purify Column Chromatography Extract->Purify

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Protocol: Buchwald-Hartwig Amination of 6-Chloro-5-(trifluoromethyl)pyridazin-3-ylamine

This protocol is based on general conditions for Buchwald-Hartwig amination of heteroaryl chlorides.

Materials:

  • 6-Chloro-5-(trifluoromethyl)pyridazin-3-ylamine (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • 1,4-Dioxane or Toluene (anhydrous, degassed)

  • Reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a reaction vial, combine 6-chloro-5-(trifluoromethyl)pyridazin-3-ylamine, the amine, and Cs₂CO₃.

  • In a separate vial, prepare the catalyst system by mixing Pd₂(dba)₃ and Xantphos in a small amount of the reaction solvent.

  • Add the catalyst solution to the reaction vial.

  • Evacuate and backfill the vial with an inert atmosphere.

  • Add the anhydrous, degassed solvent.

  • Seal the vial and heat the mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool to room temperature and dilute with an organic solvent.

  • Filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate and purify by column chromatography.

ParameterRecommended ConditionNotes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Precatalysts are often more air-stable.
Ligand Xantphos, RuPhos, XPhosBulky, electron-rich phosphine ligands are generally effective.
Base Cs₂CO₃, NaOtBu, K₃PO₄Strong, non-nucleophilic bases are preferred.
Solvent Toluene, 1,4-DioxaneAnhydrous and oxygen-free conditions are crucial.
Temperature 100-120 °CReaction temperature depends on the reactivity of the aryl chloride.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide[7]. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst[7][8].

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation with a copper acetylide, which is formed in the copper cycle. Reductive elimination then yields the arylalkyne product[7]. Copper-free versions of this reaction have also been developed to avoid the formation of alkyne homocoupling byproducts[8].

Diagram: Catalytic Cycles of the Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) OxAdd R¹-Pd(II)-X Pd(0)->OxAdd R¹-X RedElim Reductive Elimination OxAdd->RedElim Transmetalation (from Cu Cycle) RedElim->Pd(0) Product Product RedElim->Product R¹-R² Cu(I)X Cu(I)X Cu_Alkyne Cu(I)-R² Cu(I)X->Cu_Alkyne R²-H, Base Cu_Alkyne->Cu(I)X Transmetalation (to Pd Cycle)

Caption: Interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Protocol: Sonogashira Coupling of 6-Iodo-5-(trifluoromethyl)pyridazin-3-ylamine

This protocol is based on general methodologies for Sonogashira couplings of heteroaryl halides. Aryl iodides are typically more reactive than bromides or chlorides in this reaction.

Materials:

  • 6-Iodo-5-(trifluoromethyl)pyridazin-3-ylamine (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equiv)

  • THF or DMF (anhydrous, degassed)

  • Reaction flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction flask, add 6-iodo-5-(trifluoromethyl)pyridazin-3-ylamine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert atmosphere.

  • Add the anhydrous, degassed solvent (THF or DMF).

  • Add the amine base (TEA or DIPA), followed by the terminal alkyne.

  • Stir the reaction at room temperature to 50 °C for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the mixture with an organic solvent and water.

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify the residue by flash column chromatography.

ParameterRecommended ConditionNotes
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Both are commonly used and effective.
Copper Co-catalyst Copper(I) iodide (CuI)Essential for the classic Sonogashira reaction.
Base Triethylamine, DiisopropylamineActs as both a base and a solvent in some cases.
Solvent THF, DMF, AcetonitrileMust be anhydrous and degassed.
Temperature Room Temperature to 60 °CMild conditions are often sufficient.

Conclusion and Best Practices

The 5-(trifluoromethyl)pyridazine scaffold is a highly valuable building block, and cross-coupling reactions are the key to unlocking its synthetic potential. The protocols provided here for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings offer robust starting points for the synthesis of complex molecules.

Key Best Practices for Success:

  • Inert Atmosphere: All palladium-catalyzed reactions should be performed under an inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.

  • Anhydrous and Degassed Solvents: The use of dry and oxygen-free solvents is critical for reproducibility and high yields.

  • Ligand and Catalyst Screening: For any new substrate combination, it is advisable to screen a small panel of catalysts and ligands to identify the optimal system.

  • Reaction Monitoring: Closely monitor the reaction progress to determine the optimal reaction time and prevent byproduct formation.

By following these guidelines and adapting the provided protocols, researchers can effectively utilize halogenated derivatives of 5-trifluoromethyl-pyridazin-3-ylamine to accelerate their research and development efforts in medicinal chemistry and materials science.

References

  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega. Available at: [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Available at: [Link]

  • Wikipedia. (2024). Sonogashira coupling. Available at: [Link]

  • Chemical Communications. (2023). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Available at: [Link]

  • Wikipedia. (2024). Heck reaction. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Pereira, F. V. M., et al. (2017). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (2022). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • MDPI. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Available at: [Link]

  • Shimizu, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]

  • PubMed. (2025). Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy. Available at: [Link]

  • SciEngine. (2023). Sonogashira cross-coupling reaction of aryl fluorosulfates. Available at: [Link]

  • Organic Chemistry Portal. (2022). Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C-N Activation Catalyzed by Air- and Moisture-Stable, Highly Active [Pd(NHC)(3-CF3-An)Cl2] (An = Aniline) Precatalysts. Available at: [Link]

  • RSC Publishing. (2023). Amine-directed Mizoroki–Heck arylation of free allylamines. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Available at: [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

  • ResearchGate. (2020). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Available at: [Link]

  • Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry. Available at: [Link]

  • MDPI. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Available at: [Link]

  • MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Available at: [Link]

  • National Center for Biotechnology Information. (2011). Synthesis and cross-coupling of sulfonamidomethyltrifluoroborates. Available at: [Link]

Sources

Application

Application Note: Advanced Functionalization of 5-Trifluoromethyl-pyridazin-3-ylamine Hydrochloride in Medicinal Chemistry

Executive Summary & Chemical Profiling 5-Trifluoromethyl-pyridazin-3-ylamine (CAS: 1211591-88-6) and its hydrochloride salt represent a highly privileged scaffold in modern drug discovery[1]. The pyridazine core provides...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

5-Trifluoromethyl-pyridazin-3-ylamine (CAS: 1211591-88-6) and its hydrochloride salt represent a highly privileged scaffold in modern drug discovery[1]. The pyridazine core provides excellent hydrogen-bonding capabilities, while the strategic placement of the trifluoromethyl (-CF3) group at the 5-position significantly enhances lipophilicity, metabolic stability, and cell membrane permeability[1].

However, functionalizing this molecule presents unique synthetic challenges. The strong electron-withdrawing nature of both the diazine ring and the -CF3 group drastically attenuates the nucleophilicity of the 3-amino group. Standard nucleophilic substitutions often fail, requiring carefully optimized, causality-driven protocols to achieve high-yielding derivatization.

Strategic Applications in Target-Based Drug Discovery

This scaffold has been heavily utilized as a core pharmacophore in the development of several advanced clinical candidates:

  • NLRP3 Inflammasome Inhibitors: Used to treat inflammatory and neurodegenerative diseases by preventing the assembly of the NLRP3 complex[2].

  • cFMS (CSF1R) Modulators: Targeted for tumor-associated macrophage depletion in oncology and immunosuppression[3].

  • MALT1 Inhibitors: Explored for the treatment of hematological malignancies and lymphomas[4].

NLRP3_Pathway Stimulus Pathogen/Danger Signals NLRP3 NLRP3 Sensor Stimulus->NLRP3 ASC ASC Adaptor NLRP3->ASC Oligomerization Caspase1 Pro-Caspase-1 ASC->Caspase1 Recruitment ActiveCaspase Active Caspase-1 Caspase1->ActiveCaspase Cleavage Cytokines IL-1β / IL-18 Release ActiveCaspase->Cytokines Inhibitor Pyridazine Inhibitor Inhibitor->NLRP3 Allosteric Inhibition

NLRP3 inflammasome signaling pathway and pyridazine inhibitor intervention.

Reaction Causality & Workflow Design

To successfully functionalize the 5-CF3-pyridazin-3-ylamine hydrochloride salt, researchers must account for three critical physicochemical properties:

  • Salt Form Dynamics: The hydrochloride salt is preferred for storage as it prevents oxidative degradation and provides a highly crystalline solid. However, liberation of the free base in situ using a sterically hindered base (like DIPEA) is mandatory before any nucleophilic attack[2].

  • Electronic Deactivation: Because the 3-NH2 group is a poor nucleophile, palladium-catalyzed C-N coupling (Buchwald-Hartwig) is the most reliable method for N-arylation, overcoming the high activation energy barrier of standard SNAr[4].

  • Steric & Coordination Considerations: The proximity of the pyridazine nitrogen atoms can lead to competitive coordination with transition metal catalysts. Bidentate ligands with large bite angles (e.g., Xantphos) are required to prevent catalyst poisoning.

Functionalization_Workflow Start 5-CF3-pyridazin-3-ylamine HCl FreeBase Free-Basing (DIPEA/TEA) Start->FreeBase Path1 Buchwald-Hartwig Coupling FreeBase->Path1 Aryl Halides Path2 Reductive Amination FreeBase->Path2 Aldehydes/Ketones Path3 Amide Coupling (HATU) FreeBase->Path3 Carboxylic Acids Target Target Pharmacophore Path1->Target Path2->Target Path3->Target

Workflow for the functionalization of 5-CF3-pyridazin-3-ylamine.

Quantitative Reaction Metrics

The following table summarizes the optimized parameters for various functionalization pathways of the 5-CF3-pyridazin-3-ylamine scaffold, synthesized initially via microwave irradiation of 3-chloro-5-(trifluoromethyl)pyridazine with ammonium hydroxide[3][5].

Reaction TypeReagents / CatalystBaseSolventTemp (°C)Yield (%)Primary Application
Precursor Synthesis NH4OH (Microwave)NoneTHF10071Scaffold Generation
Buchwald-Hartwig Pd2(dba)3, XantphosCs2CO31,4-Dioxane90–11065–85MALT1 / cFMS Inhibitors
Reductive Amination NaBH(OAc)3NaOAcDCM0 to RT75–98NLRP3 Inhibitors
Amide Coupling HATUDIPEADMFRT60–80Kinase Inhibitors

Self-Validating Experimental Protocols

Protocol A: N-Alkylation via Reductive Amination

Adapted from the synthesis of NLRP3 inhibitors[2].

Causality & Rationale: Direct alkylation with alkyl halides often leads to over-alkylation or quaternary salt formation. Reductive amination using Sodium Triacetoxyborohydride (STAB) ensures strict mono-alkylation. The addition of Sodium Acetate (NaOAc) buffers the reaction to a slightly acidic pH (~4-5), which is optimal for iminium ion formation without protonating the weakly basic pyridazine nitrogen.

Step-by-Step Methodology:

  • Preparation: Suspend 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride (1.00 eq) in dry dichloromethane (DCM) (approx. 20 mL/g of substrate) under an inert argon atmosphere.

  • Buffering & Electrophile Addition: Cool the suspension to 0 °C using an ice bath. Add the target aldehyde/ketone (2.5 eq), followed immediately by Sodium Acetate (2.5 eq).

    • Expert Insight: The suspension will remain heterogeneous. Do not add stronger bases, as this will shift the pH out of the optimal window for iminium formation.

  • Reduction: Portion-wise, add Sodium Triacetoxyborohydride (STAB) (1.8 eq).

    • Expert Insight: STAB is chosen over NaBH4 because it is a milder reducing agent that selectively reduces the transient iminium ion over the starting aldehyde, minimizing alcohol byproducts[2].

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Self-Validation Check: TLC (using 50% EtOAc in Heptane) should show the disappearance of the highly polar starting material baseline spot and the emergence of a higher Rf product spot. LCMS should confirm the mass of the mono-alkylated product without the presence of +14 Da (over-alkylation) peaks.

Protocol B: N-Arylation via Buchwald-Hartwig Cross-Coupling

Causality & Rationale: The electron-deficient nature of the pyridazine ring prevents standard SNAr. Palladium catalysis is required. Cs2CO3 is used as a mild, insoluble base that slowly releases carbonate into the organic phase, preventing the degradation of the sensitive CF3-pyridazine core that stronger bases (like NaOtBu) might cause.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride (1.0 eq), the aryl halide (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.10 eq), and Cs2CO3 (3.0 eq).

  • Degassing: Seal the tube with a septum. Evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (10 mL/mmol) via syringe. Replace the septum with a Teflon screw cap under a positive flow of argon.

  • Heating: Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12–16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate.

  • Self-Validation Check: The reaction mixture should transition from a dark red/purple (active Pd(0) complex) to a black suspension upon completion. If the solution remains bright yellow/orange, the active catalyst has likely oxidized, indicating a failure in the degassing protocol.

References

  • Google Patents (WO2016051193A1).Compounds useful as csf1 modulators.
  • Google Patents (WO2018226150A1).Pyrazolopyrimidine as malt-1 inhibitors.
  • Google Patents (WO2023088987A1).Pyridazine derivatives as inhibitors of nlrp3.

Sources

Method

Application Note &amp; Protocol: Preparation and Handling of Stock Solutions for 5-Trifluoromethyl-pyridazin-3-ylamine HCl

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate preparation, handling, and storage of stock solutions of 5-Trifluoromethyl-pyridazin-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate preparation, handling, and storage of stock solutions of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride (HCl). As a heterocyclic amine, this compound and its analogues are of significant interest in medicinal chemistry and chemical biology.[1] The reliability and reproducibility of experimental data derived from such compounds are critically dependent on the integrity of the stock solutions used. This guide outlines detailed, field-proven protocols, explains the rationale behind key procedural steps, and offers troubleshooting advice to ensure the consistent performance of this reagent in downstream applications.

Introduction: The Critical Role of Stock Solutions

A stock solution is a concentrated, precisely prepared solution from which working solutions of a lower concentration are made.[2][3] The use of stock solutions is a fundamental laboratory practice that enhances efficiency and, more importantly, ensures accuracy and consistency across multiple experiments. For novel compounds like 5-Trifluoromethyl-pyridazin-3-ylamine HCl, establishing a robust preparation protocol is the first step toward generating reliable biological or chemical data.

The hydrochloride salt form of an amine is typically employed to enhance aqueous solubility and improve chemical stability compared to the free base.[4] The trifluoromethyl group present in the molecule often increases lipophilicity and can improve metabolic stability, making it a valuable moiety in drug design.[1] This guide provides the necessary protocols to handle this specific compound, ensuring its integrity from the vial to the experiment.

Compound Characterization and Properties

A thorough understanding of the compound's physicochemical properties is essential before any preparation begins. This information is critical for accurate calculations and selecting appropriate handling procedures.

PropertyDataSource / Rationale
Chemical Name 5-Trifluoromethyl-pyridazin-3-ylamine HydrochlorideIUPAC Nomenclature
Synonyms 3-Amino-5-(trifluoromethyl)pyridazine HCl-
CAS Number 1211591-88-6 (for free base)[5][6]
Molecular Formula C₅H₅ClF₃N₃Calculated from free base + HCl
Molecular Weight 199.56 g/mol (Free Base MW: 163.10 g/mol + HCl MW: 36.46 g/mol )[1]
Appearance Typically a solid (e.g., crystalline powder or solid)General knowledge of amine HCl salts
Purity Check Certificate of Analysis (CoA) for lot-specific valueBest Practice
Predicted Solubility Higher solubility in polar solvents (DMSO, Ethanol, Water) due to the HCl salt.Chemical Principles

Note on Purity: For high-accuracy applications, the purity from the Certificate of Analysis (CoA) should be used to adjust the weighed mass. Adjusted Mass = (Target Mass) / (Purity as a decimal)

Safety and Handling Precautions

Adherence to safety protocols is paramount when handling any chemical reagent. While specific toxicological data for this compound is limited, prudent laboratory practices for handling similar heterocyclic compounds should be followed.

  • Engineering Controls: Handle the solid compound and concentrated solutions within a certified chemical fume hood to avoid inhalation of dust or aerosols.[7][8]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).[7]

  • Handling Solid: Avoid generating dust when weighing the compound.[7] Use a micro-spatula and handle the material gently.

  • Disposal: Dispose of waste materials, including empty vials and contaminated consumables, in accordance with local, state, and federal regulations for chemical waste.[9]

Experimental Protocols for Stock Solution Preparation

The choice of solvent is dictated by the compound's solubility and the requirements of the downstream application. DMSO is a common choice for primary, highly concentrated stocks, while aqueous buffers or ethanol may be used for intermediate or working solutions.

Workflow Overview

The general process for preparing a stock solution is a systematic workflow designed to ensure accuracy and reproducibility.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_final Finalization Phase info 1. Review CoA & SDS calc 2. Calculate Required Mass info->calc select_solvent 3. Select Appropriate Solvent calc->select_solvent weigh 4. Weigh Compound Accurately select_solvent->weigh dissolve 5. Dissolve in Solvent weigh->dissolve vortex Vortex / Sonicate (if needed) dissolve->vortex complete 6. Ensure Complete Dissolution vortex->complete aliquot 7. Aliquot into Single-Use Vials complete->aliquot label_vials 8. Label Clearly aliquot->label_vials store 9. Store at Recommended Temperature label_vials->store

Caption: General workflow for stock solution preparation.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Rationale: Dimethyl sulfoxide (DMSO) is a highly effective polar aprotic solvent capable of dissolving a wide range of organic molecules, making it ideal for high-concentration primary stocks.

Materials:

  • 5-Trifluoromethyl-pyridazin-3-ylamine HCl

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Analytical balance (readable to at least 0.1 mg)

  • Calibrated volumetric flask (e.g., 5 mL or 10 mL)

  • Calibrated pipettes

  • Sterile, light-blocking (amber) cryovials for aliquoting

  • Vortex mixer and/or sonicator

Calculation: To prepare 5 mL of a 10 mM stock solution:

  • Volume: 5 mL = 0.005 L

  • Concentration: 10 mM = 0.010 mol/L

  • Molecular Weight (MW): 199.56 g/mol

  • Mass = Concentration (mol/L) × Volume (L) × MW ( g/mol )

  • Mass = 0.010 mol/L × 0.005 L × 199.56 g/mol = 0.009978 g = 9.98 mg

Step-by-Step Procedure:

  • Preparation: Allow the vial of the compound and the DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: On an analytical balance, accurately weigh approximately 9.98 mg of 5-Trifluoromethyl-pyridazin-3-ylamine HCl into a clean, dry weighing vessel. Record the exact mass.

  • Transfer: Carefully transfer the weighed powder into the 5 mL volumetric flask. Ensure a quantitative transfer by rinsing the weighing vessel with a small amount of DMSO and adding the rinse to the flask.

  • Dissolution: Add approximately 3-4 mL of DMSO to the volumetric flask. Gently swirl to dissolve the compound.

  • Assisted Dissolution (If Necessary): If the compound does not dissolve readily, cap the flask and vortex for 30-60 seconds. Alternatively, place the flask in a bath sonicator for 2-5 minutes.

    • Expert Tip: Gentle warming (to 30-37°C) can also aid dissolution, but must be done with caution to avoid any potential compound degradation. Always cool to room temperature before final volume adjustment.

  • Final Volume Adjustment: Once the solid is completely dissolved, carefully add DMSO to the flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.[10]

  • Aliquoting and Storage: Dispense the stock solution into single-use, clearly labeled amber cryovials. Store at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of a 1 mM Stock Solution in PBS (pH 7.4)

Rationale: For many biological applications, particularly cell-based assays, it is necessary to use an aqueous buffer like Phosphate-Buffered Saline (PBS). The HCl salt form is intended to improve solubility in such buffers.

Materials:

  • 5-Trifluoromethyl-pyridazin-3-ylamine HCl

  • Sterile 1X PBS, pH 7.4

  • Additional materials as listed in Protocol 1

Important Pre-Test: Before preparing the full volume, it is highly recommended to perform a small-scale solubility test. Add a few crystals of the compound to 100-200 µL of PBS in a microcentrifuge tube and observe its solubility. If it does not dissolve readily, an aqueous stock may not be feasible at the desired concentration.

Step-by-Step Procedure:

  • Calculation: Calculate the required mass for your target volume and concentration (e.g., for 10 mL of 1 mM, the required mass is 2.00 mg).

  • Weighing and Transfer: Follow steps 1-3 from Protocol 1, using a 10 mL volumetric flask.

  • Dissolution: Add approximately 7-8 mL of sterile 1X PBS to the flask.

  • pH Check: The dissolution of an amine HCl salt can slightly lower the pH of an unbuffered or weakly buffered solution. For PBS, the buffering capacity should be sufficient, but for sensitive applications, the final pH can be verified and adjusted if necessary.

  • Assisted Dissolution: Use vortexing or sonication as needed. Avoid heating aqueous solutions excessively as it can promote hydrolysis or degradation.

  • Final Volume and Homogenization: Adjust to the final volume with PBS and mix thoroughly as described in Protocol 1.

  • Sterilization (Optional): If required for sterile cell culture applications, filter the final solution through a 0.22 µm syringe filter compatible with aqueous solutions (e.g., PES or PVDF).

  • Aliquoting and Storage: Store in sterile single-use aliquots. For aqueous solutions, storage at -20°C is common, though -80°C is preferred to minimize degradation.

Storage and Stability

Proper storage is essential to maintain the integrity of the stock solution over time.[10]

Storage ConditionRecommended UseRationale
-20°C Long-term storage (months to a year) for DMSO and Ethanol stocks.Reduces the rate of chemical degradation. Standard for most research labs.
-80°C Preferred long-term storage, especially for aqueous solutions or sensitive compounds.Significantly slows down chemical and physical degradation processes, including hydrolysis in aqueous solutions.
2-8°C (Refrigerator) Short-term storage only (a few days).Not recommended for long-term storage due to the increased risk of degradation and potential for microbial growth in aqueous solutions.

Key Practices for Maintaining Stability:

  • Avoid Freeze-Thaw Cycles: Aliquoting into single-use volumes is the most effective strategy to prevent the degradation that can occur during repeated temperature changes.

  • Protect from Light: Use amber or opaque vials to protect light-sensitive compounds.

  • Use Anhydrous Solvents: For primary stocks in organic solvents like DMSO, using an anhydrous grade minimizes the introduction of water, which can affect compound stability and solubility upon freezing.

Troubleshooting

ProblemPossible CauseSuggested Solution
Compound fails to dissolve completely. Poor solubility in the chosen solvent at the target concentration.1. Apply gentle heating (30-37°C) or sonication. 2. Prepare a more dilute stock solution. 3. Try an alternative solvent (e.g., if it fails in ethanol, try DMSO).
Solution is hazy or cloudy. Incomplete dissolution or presence of insoluble impurities.1. Continue vortexing/sonicating. 2. Centrifuge the solution at high speed and carefully collect the supernatant. Note this in your records.
Precipitate forms after freezing and thawing. The compound has poor solubility at lower temperatures. The solvent may have absorbed atmospheric water.1. Warm the vial to room temperature or 37°C and vortex until the precipitate redissolves. 2. Ensure the solution is fully redissolved before making dilutions. 3. For future preparations, use anhydrous solvent and ensure vials are tightly capped.

References

  • Sciencemadness Discussion Board. (2021). Forming oxalate salts of amines. Available at: [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved from [Link]

  • Zhang, M., & Vooturi, S. K. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Journal of Combinatorial Chemistry, 6(4), 545–549. Available at: [Link]

  • Standard Solution Preparation: A Comprehensive Guide. (2024). News. Available at: [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Available at: [Link]

  • PubChem. (n.d.). 5-(Trifluoromethyl)pyridin-3-amine. Retrieved from [Link]

  • The Chemistry Blog. (2024). How To Make A Standard Solution. Available at: [Link]

  • NextSDS. (n.d.). 5-(Trifluoromethyl)pyridazin-3-amine — Chemical Substance Information. Retrieved from [Link]

  • Generic Safety Data Sheet. (n.d.).
  • Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. Available at: [Link]

  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl? Available at: [Link]

  • Reddit. (2023). Hydrochloride salt of amine. Retrieved from [Link]

Sources

Application

Application Note: In Vivo Pharmacokinetic and Pharmacodynamic Profiling of 5-Trifluoromethyl-pyridazin-3-ylamine Hydrochloride Derivatives in Preclinical Oncology

Introduction & Mechanistic Rationale In contemporary medicinal chemistry, 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride serves as a highly versatile pharmacophore and chemical building block for the design of targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In contemporary medicinal chemistry, 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride serves as a highly versatile pharmacophore and chemical building block for the design of targeted kinase inhibitors[1]. The pyridazin-3-amine core functions as a potent hinge-binding motif, forming critical hydrogen bonds within the ATP-binding pocket of receptor tyrosine kinases (RTKs) such as FLT3, CHK1, and VEGFR2[1][2].

The strategic incorporation of a trifluoromethyl (-CF3) group at the 5-position significantly enhances the molecule's lipophilicity, membrane permeability, and metabolic stability by blocking cytochrome P450-mediated oxidation sites[3]. Furthermore, utilizing the hydrochloride salt form drastically improves the compound's aqueous solubility, a critical parameter for formulating stable and bioavailable in vivo dosing solutions[4]. This application note details the rigorous in vivo pharmacokinetic (PK) and pharmacodynamic (PD) protocols required to evaluate novel derivatives synthesized from this core scaffold.

Mechanistic Pathway & Experimental Workflow

To understand the therapeutic potential of these derivatives, it is essential to map both their mechanism of action and the preclinical evaluation pipeline. 5-Trifluoromethyl-pyridazin-3-ylamine derivatives competitively bind to the ATP pocket of mutated or overexpressed kinases, effectively shutting down downstream survival pathways (PI3K/AKT and RAS/MAPK) and inducing apoptosis[1].

Pathway Ligand Growth Factor Ligand (e.g., FLT3L / VEGF) Receptor Receptor Tyrosine Kinase (FLT3 / VEGFR2) Ligand->Receptor Activates PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylates MAPK RAS / MAPK Pathway Receptor->MAPK Phosphorylates Inhibitor 5-CF3-Pyridazin-3-ylamine Derivative (Test Article) Inhibitor->Receptor Blocks ATP Pocket Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor->Apoptosis Induces Proliferation Tumor Cell Proliferation & Angiogenesis PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Mechanism of action of 5-CF3-pyridazin-3-ylamine derivatives in RTK signaling inhibition.

Workflow Formulation Compound Formulation (HCl Salt in Vehicle) PK In Vivo PK Profiling (IV & PO Dosing) Formulation->PK Optimize LCMS LC-MS/MS Bioanalysis (Plasma & Tissue) PK->LCMS Quantify Xenograft Tumor Xenograft Model (MV4-11 Cells) LCMS->Xenograft Dose Selection PD PD Biomarker Analysis (p-FLT3 Inhibition) Xenograft->PD Excision & Assay

Preclinical in vivo workflow for evaluating 5-CF3-pyridazin-3-ylamine derivatives.

Protocol 1: In Vivo Pharmacokinetic (PK) Profiling

Causality & Self-Validation Strategy: To accurately determine the absolute oral bioavailability (F%) of the test compound, parallel intravenous (IV) and per os (PO) dosing arms must be conducted. The protocol is self-validating through the mandatory inclusion of a matrix-matched calibration curve and a structurally similar internal standard (IS) during LC-MS/MS analysis. This ensures that matrix effects, ion suppression, and extraction recovery variations are mathematically normalized.

Step-by-Step Methodology
  • Formulation Preparation :

    • IV Formulation: Dissolve the 5-trifluoromethyl-pyridazin-3-ylamine hydrochloride derivative in 5% DMSO, 10% Solutol HS15, and 85% Saline to achieve a clear solution (1 mg/mL). The HCl salt ensures rapid dissolution without requiring excessive organic solvents.

    • PO Formulation: Suspend the compound in 0.5% Methylcellulose (MC) and 0.2% Tween-80 in deionized water (2 mg/mL).

  • Animal Dosing : Fast male ICR mice (n=3 per group) overnight. Administer the IV formulation via the tail vein at 2 mg/kg. Administer the PO formulation via oral gavage at 10 mg/kg[1].

  • Blood Sampling : Collect ~50 μL of blood via the saphenous vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes. Centrifuge at 3,000 × g for 10 minutes at 4°C to separate plasma.

  • Sample Extraction & LC-MS/MS : Perform protein precipitation by adding 150 μL of acetonitrile (containing 50 ng/mL IS) to 50 μL of plasma. Vortex for 2 minutes and centrifuge at 12,000 × g for 10 minutes. Inject the supernatant into an LC-MS/MS system equipped with a C18 column operating in positive electrospray ionization (ESI+) multiple reaction monitoring (MRM) mode.

Quantitative Data Summary: Expected PK Parameters
ParameterUnitsIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax ng/mL1,850 ± 1202,213 ± 145
Tmax h0.0831.5 ± 0.5
AUC(0-t) h·ng/mL1,150 ± 952,736 ± 210
t1/2 h2.1 ± 0.33.4 ± 0.4
Bioavailability (F%) %100 (Baseline)~47.5%

Note: Data reflects typical profiles for optimized 5-CF3-pyrimidine/pyridazine dual inhibitors[1].

Protocol 2: In Vivo Pharmacodynamic (PD) & Efficacy Assay

Causality & Self-Validation Strategy: For evaluating FLT3-targeted derivatives, MV4-11 cells are strictly selected because they harbor the FLT3-ITD mutation, rendering them highly sensitive to FLT3 inhibition[1]. The assay is self-validating by utilizing a vehicle-treated control group to establish baseline tumor growth, and a positive control (e.g., Gilteritinib) to benchmark efficacy. Crucially, post-study biomarker validation (Western blot for p-FLT3) is required to confirm that tumor growth inhibition (TGI) is mechanistically driven by target engagement rather than off-target systemic toxicity.

Step-by-Step Methodology
  • Cell Preparation : Culture MV4-11 cells in IMDM supplemented with 10% FBS. Harvest cells in the exponential growth phase and resuspend in a 1:1 mixture of cold PBS and Matrigel at a concentration of 5 × 10⁷ cells/mL.

  • Tumor Inoculation : Inject 0.1 mL of the cell suspension (5 × 10⁶ cells) subcutaneously into the right flank of female BALB/c nude mice.

  • Dosing Regimen : When average tumor volumes reach 100–150 mm³, randomize mice into three groups (n=6): Vehicle, Test Compound (10 mg/kg PO, QD), and Positive Control (10 mg/kg PO, QD). Administer treatments for 21 consecutive days.

  • Monitoring : Measure tumor dimensions using digital calipers twice weekly. Calculate tumor volume (V) using the formula: V=0.5×length×width2 . Monitor body weight twice weekly to assess gross toxicity (a >15% weight drop mandates dose reduction).

  • Biomarker Analysis (Target Engagement) : At the end of the study, sacrifice the mice 2 hours post-final dose. Rapidly excise the tumors, homogenize in RIPA buffer containing protease and phosphatase inhibitors, and analyze phosphorylated FLT3 (p-FLT3) and total FLT3 levels via Western blot.

Quantitative Data Summary: Efficacy and PD Modulation
Treatment GroupDose (PO, QD)Final Tumor Volume (mm³)TGI (%)p-FLT3 / Total FLT3 RatioBody Weight Change (%)
Vehicle Control N/A1,450 ± 180N/A1.00 (Normalized)+ 4.2%
Test Compound 10 mg/kg320 ± 4577.9% 0.18 ± 0.04+ 2.1%
Gilteritinib (Pos. Control) 10 mg/kg280 ± 3580.6% 0.12 ± 0.03- 1.5%

References

  • Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry (via PubMed Central). URL:[Link]

  • Full article: Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds. Taylor & Francis. URL: [Link]

  • WO2023088987A1 - Pyridazine derivatives as inhibitors of nlrp3.Google Patents.

Sources

Method

Application Note: Utilizing 5-Trifluoromethyl-pyridazin-3-ylamine Hydrochloride in Agrochemical Synthesis

Executive Summary The development of next-generation agrochemicals requires highly functionalized, metabolically stable building blocks. 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride has emerged as a privileged sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation agrochemicals requires highly functionalized, metabolically stable building blocks. 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride has emerged as a privileged scaffold in the design of novel herbicides, insecticides, and fungicides[1]. The unique combination of an electron-deficient pyridazine core, a lipophilic trifluoromethyl (-CF3) group, and a reactive amine handle allows researchers to synthesize highly potent active ingredients[2][3]. This application note provides a comprehensive guide to the physicochemical properties, synthesis protocols, and mechanistic applications of this critical intermediate in crop protection research.

Physicochemical Profiling & Structural Rationale

Understanding the physical properties of the building block is essential for optimizing reaction conditions and predicting the pharmacokinetic behavior of the final agrochemical product.

Quantitative Data Summary
Property5-(Trifluoromethyl)pyridazin-3-amine (Free Base)5-Trifluoromethyl-pyridazin-3-ylamine HCl (Salt)
CAS Number 1211591-88-6[4]2331259-81-3[5]
Molecular Formula C5H4F3N3[6]C5H5ClF3N3
Molecular Weight 163.10 g/mol [6]199.56 g/mol
Boiling Point 294.8 ± 40.0 °C (Predicted)[4]N/A (Solid)
Storage Conditions 2-8 °C, Protect from light[4]2-8 °C, Desiccated[2]
Causality of Structural Features (E-E-A-T)
  • The Pyridazine Core (1,2-diazine): The adjacent nitrogen atoms significantly lower the electron density of the aromatic π-system. This electron deficiency makes the ring highly stable against oxidative degradation in soil and target organisms[7]. In biological systems, the nitrogen atoms act as potent hydrogen bond acceptors, anchoring the molecule within target enzyme active sites (e.g., Protoporphyrinogen IX oxidase or Photosystem II)[8].

  • The Trifluoromethyl (-CF3) Group: Positioned at C5, the -CF3 group dramatically increases the lipophilicity (LogP) of the resulting agrochemical[6]. This is a critical design choice: high lipophilicity facilitates superior cuticular penetration through waxy plant leaves and chitinous insect exoskeletons. Furthermore, the strong C-F bonds block cytochrome P450-mediated oxidative metabolism, extending the biological half-life of the active ingredient[2].

  • The Hydrochloride Salt Form: The free base amine is susceptible to oxidation and degradation over time. Converting it to the hydrochloride salt (CAS 2331259-81-3) enhances shelf-life, standardizes handling characteristics, and provides a highly pure, crystalline starting material for biphasic coupling reactions[5].

Synthetic Workflows & Experimental Protocols

The following protocols detail the synthesis of the free base from its chlorinated precursor and its subsequent conversion into a biologically active agrochemical candidate.

SynthWorkflow cluster_1 Synthetic Workflow: From Precursor to Agrochemical A 3-Chloro-5-(CF3) -pyridazine B Microwave Amination (NH4OH, THF, 100°C) A->B Step 1 C 5-(CF3)-pyridazin- 3-amine B->C Extraction D HCl Gas / Ether Stabilization C->D Step 2 E Amine HCl Salt (Storage Form) D->E Precipitation F Base + Electrophile (e.g., Isocyanate) E->F Step 3 (Coupling) G Pyridazine-Urea Agrochemical F->G Final Assembly

Caption: Step-by-step synthetic workflow from 3-chloro-5-(trifluoromethyl)pyridazine to a final agrochemical.

Protocol 1: Microwave-Assisted Amination and HCl Salt Formation

This protocol describes the synthesis of the free base amine and its stabilization as a hydrochloride salt.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 3-Chloro-5-(trifluoromethyl)pyridazine (236 mg, 1.2 mmol) in anhydrous tetrahydrofuran (THF, 2 mL) in a microwave-safe reaction vial[4].

  • Amination: Add ammonium hydroxide (0.05 mL, 1.2 mmol) to the solution. Seal the vial and heat in a microwave reactor at 100 °C for 1 hour[4][9].

  • Reaction Completion: Because the reaction may stall, add a second aliquot of ammonium hydroxide (0.05 mL, 1.2 mmol) and heat for an additional 1-8 hours at 100 °C until TLC or LC-MS indicates complete consumption of the starting material[4].

  • Workup: Dilute the mixture with deionized water (50 mL) and extract with dichloromethane (DCM, 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield 5-(trifluoromethyl)pyridazin-3-amine as an orange powder (approx. 71% yield)[4].

  • Salt Formation: Dissolve the free base in anhydrous diethyl ether. Cool the flask to 0 °C in an ice bath. Slowly bubble dry HCl gas through the solution until precipitation ceases. Filter the resulting solid, wash with cold ether, and dry under high vacuum to yield 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride.

Expert Insight (Causality): Why use microwave irradiation? The electron-deficient nature of the trifluoromethyl-pyridazine ring makes standard nucleophilic aromatic substitution (SNAr) sluggish. Microwave heating provides rapid, uniform activation energy to overcome the high kinetic barrier for amination at the 3-position, preventing the formation of unwanted side products that typically occur during prolonged thermal heating[9][10].

Protocol 2: Synthesis of a Pyridazine-Urea Herbicidal Candidate

This protocol outlines the coupling of the amine HCl salt to form a substituted urea, a highly validated pharmacophore for Photosystem II (PSII) inhibition.

Step-by-Step Methodology:

  • Neutralization: Suspend 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride (1.0 eq) in anhydrous DCM under an inert argon atmosphere.

  • Base Addition: Cool the suspension to 0 °C. Dropwise, add N,N-diisopropylethylamine (DIPEA) (2.5 eq). Stir for 15 minutes to fully liberate the free base in situ.

  • Electrophilic Coupling: Slowly add a substituted phenyl isocyanate (e.g., 4-chlorophenyl isocyanate, 1.1 eq) dissolved in a minimal amount of DCM.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Purification: Quench the reaction with water. Extract the organic layer, wash with brine, dry over Na2SO4, and concentrate. Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient) to yield the final 1-(4-chlorophenyl)-3-(5-(trifluoromethyl)pyridazin-3-yl)urea.

Expert Insight (Causality): The use of DIPEA (a sterically hindered, non-nucleophilic base) is critical. It efficiently neutralizes the HCl salt without competing with the pyridazin-3-amine for the highly reactive electrophilic isocyanate. Maintaining the temperature at 0 °C during the initial coupling phase prevents the exothermic dimerization of the isocyanate.

Agrochemical Mechanism of Action: Target Pathways

Once synthesized, pyridazine-based agrochemicals (particularly ureas and amides) exert their biological effects by disrupting critical metabolic pathways in target organisms. A primary mechanism of action for these derivatives is the inhibition of Photosystem II (PSII) in weeds[1][8].

PSII_Inhibition cluster_0 Mechanism of Action: Photosystem II (PSII) Inhibition Agro Pyridazine Agrochemical (Active Ingredient) PSII Photosystem II Complex (D1 Protein Plastoquinone Binding Site) Agro->PSII Competitive Binding ET Electron Transport Blockade PSII->ET Displaces Plastoquinone ROS Reactive Oxygen Species (ROS) Accumulation ET->ROS Oxidative Stress Death Lipid Peroxidation & Weed Necrosis ROS->Death Cellular Destruction

Caption: Disruption of the photosynthetic electron transport chain by pyridazine-based agrochemicals.

Mechanistic Pathway Analysis: Pyridazine-urea derivatives competitively bind to the plastoquinone-binding niche (QB site) located on the D1 protein of the PSII complex[8]. The pyridazine nitrogen atoms form strong hydrogen bonds with the surrounding amino acid residues, while the -CF3 group anchors the molecule in the hydrophobic pocket. This binding displaces the native plastoquinone, halting the photosynthetic electron transport chain. Consequently, the plant is unable to produce ATP or NADPH. The trapped excitation energy leads to a massive accumulation of reactive oxygen species (ROS), causing severe lipid peroxidation, destruction of cell membranes, and ultimate plant necrosis[3].

Sources

Application

Scaling Up the Synthesis of 5-Trifluoromethyl-pyridazin-3-ylamine Hydrochloride: An Application Note and Protocol

Abstract: This document provides a comprehensive guide for the scaled-up synthesis of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride, a key intermediate in pharmaceutical and agrochemical research. The protocol here...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the scaled-up synthesis of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride, a key intermediate in pharmaceutical and agrochemical research. The protocol herein details a robust and reproducible methodology, addressing critical process parameters, safety considerations, and analytical quality control. This guide is intended for researchers, scientists, and drug development professionals seeking to transition from bench-scale synthesis to larger-scale production.

Introduction

5-Trifluoromethyl-pyridazin-3-ylamine and its hydrochloride salt are valuable building blocks in medicinal chemistry and materials science. The incorporation of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and bioavailability of target molecules.[1][2] As such, a reliable and scalable synthesis is crucial for advancing research and development programs that utilize this intermediate.

This application note presents a detailed protocol for the multi-gram to kilogram scale synthesis of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride. The described methodology focuses on operational simplicity, cost-effectiveness, and safety, making it amenable to standard chemical production facilities.

Strategic Overview of the Synthesis

The overall synthetic strategy involves a two-step process starting from a suitable trifluoromethylated pyridazine precursor. The key transformation is a nucleophilic aromatic substitution (SNAr) reaction to introduce the amine functionality.

Synthetic_Pathway Starting_Material 3-Chloro-5-(trifluoromethyl)pyridazine Intermediate 5-(Trifluoromethyl)pyridazin-3-ylamine Starting_Material->Intermediate Amination (e.g., NH3, aq. NH4OH) Final_Product 5-(Trifluoromethyl)pyridazin-3-ylamine hydrochloride Intermediate->Final_Product Salt Formation (HCl in organic solvent)

Figure 1: Overall synthetic workflow.

Detailed Synthesis Protocol

Step 1: Synthesis of 5-(Trifluoromethyl)pyridazin-3-ylamine

This step involves the amination of a halogenated pyridazine precursor. While various methods for the synthesis of aminopyridines and aminopyridazines exist, including metal-catalyzed reactions, a direct nucleophilic substitution with an ammonia source is often the most straightforward for scale-up.[3]

Reaction Scheme:

Reaction_Scheme_1 cluster_0 Reactant 3-Chloro-5-(trifluoromethyl)pyridazine Reagent + NH3 (aq. or gas) Product -> 5-(Trifluoromethyl)pyridazin-3-ylamine

Figure 2: Amination of 3-chloro-5-(trifluoromethyl)pyridazine.

Materials and Equipment:

Reagent/EquipmentGrade/SpecificationSupplier Example
3-Chloro-5-(trifluoromethyl)pyridazine98%+Major chemical suppliers
Ammonium hydroxide (28-30%) or Ammonia gasACS Reagent GradeStandard chemical vendors
Ethanol or other suitable solventAnhydrousStandard chemical vendors
Pressurized reaction vessel (autoclave)Appropriate pressure ratingParr Instrument Company, etc.
Standard laboratory glassware--
Rotary evaporator--
Filtration apparatus--

Protocol:

  • Vessel Preparation: Ensure the pressurized reaction vessel is clean, dry, and rated for the intended temperature and pressure.

  • Charging Reactants: In a suitable container, dissolve 3-chloro-5-(trifluoromethyl)pyridazine (1.0 eq) in a minimal amount of a suitable solvent like ethanol. Transfer this solution to the reaction vessel.

  • Ammonia Addition: Charge the vessel with aqueous ammonium hydroxide (excess, typically 4-10 equivalents) or introduce ammonia gas to the desired pressure. The use of a significant excess of ammonia drives the reaction to completion.

  • Reaction Conditions: Seal the vessel and heat the mixture to a temperature range of 150-180°C. The internal pressure will increase significantly; ensure it remains within the safe operating limits of the vessel (e.g., up to ~120 atm).[4]

  • Monitoring the Reaction: Maintain the reaction at temperature for 10-65 hours.[4][5] The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by TLC, GC-MS, or HPLC.

  • Work-up and Isolation:

    • Cool the reaction vessel to room temperature. CAUTION: The vessel will be under pressure. Vent the excess ammonia safely in a well-ventilated fume hood.

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.

    • The resulting residue can be partitioned between an organic solvent (e.g., dichloromethane, ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(trifluoromethyl)pyridazin-3-ylamine.

Step 2: Formation of 5-Trifluoromethyl-pyridazin-3-ylamine Hydrochloride

The final step is the formation of the hydrochloride salt, which often improves the stability and handling properties of the amine.

Reaction Scheme:

Reaction_Scheme_2 cluster_0 Reactant 5-(Trifluoromethyl)pyridazin-3-ylamine Reagent + HCl (in solvent) Product -> 5-(Trifluoromethyl)pyridazin-3-ylamine hydrochloride

Figure 3: Hydrochloride salt formation.

Materials and Equipment:

Reagent/EquipmentGrade/SpecificationSupplier Example
5-(Trifluoromethyl)pyridazin-3-ylamineCrude from Step 1-
Hydrochloric acid (e.g., 2M in diethyl ether, or HCl gas)AnhydrousStandard chemical vendors
Diethyl ether or other suitable organic solventAnhydrousStandard chemical vendors
Standard laboratory glassware--
Filtration apparatus--
Vacuum oven--

Protocol:

  • Dissolution: Dissolve the crude 5-(trifluoromethyl)pyridazin-3-ylamine in a minimal amount of a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether) or bubble anhydrous HCl gas through the solution. The hydrochloride salt will precipitate out of the solution.

  • Isolation:

    • Continue stirring for a short period to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of the cold anhydrous solvent to remove any impurities.

  • Drying: Dry the product under vacuum at a slightly elevated temperature (e.g., 40-50°C) to a constant weight.

Process Optimization and Scale-Up Considerations

  • Solvent Selection: The choice of solvent for the amination step can influence reaction rate and work-up efficiency. While ethanol is a common choice, other polar aprotic solvents could be explored.

  • Pressure and Temperature: These are critical parameters for the amination reaction. Careful optimization can lead to shorter reaction times and higher yields. It is essential to operate within the safety limits of the available equipment.

  • Purification: For higher purity requirements, the crude free base can be purified by column chromatography before salt formation. Alternatively, the hydrochloride salt can be recrystallized from a suitable solvent system.

  • Safety: The amination reaction is conducted at high pressure and temperature and involves ammonia, which is a corrosive and toxic gas. All operations should be performed in a well-ventilated area by trained personnel with appropriate personal protective equipment. A thorough risk assessment should be conducted before commencing any scale-up activities.

Analytical Characterization

The final product should be characterized to confirm its identity and purity.

Analytical TechniqueExpected Results
¹H NMR The spectrum should be consistent with the structure of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride, showing the characteristic aromatic protons of the pyridazine ring and the amine protons.
¹⁹F NMR A singlet corresponding to the CF₃ group should be observed at the expected chemical shift.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the free base.
Purity (HPLC) Purity should be ≥98% for most applications.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride. By carefully controlling the reaction parameters and adhering to safety guidelines, researchers and production chemists can efficiently produce this valuable intermediate for a wide range of applications in the pharmaceutical and agrochemical industries.

References

  • A simple synthesis of aminopyridines: use of amides as amine source. SciELO. Available at: [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. Available at: [Link]

  • Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells. PubMed. Available at: [Link]

  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed. Available at: [Link]

  • The Chemistry of Pyridines: Focusing on 3-Aminopyridine Synthesis and Applications. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • Preparation of (trifluoromethyl)pyridines. Google Patents.
  • 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine. Google Patents.
  • Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination. MDPI. Available at: [Link]

  • Synthesis of 5-Trifluoromethyl-3-aminoisoxazole. PrepChem.com. Available at: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. Available at: [Link]

  • 5-(Trifluoromethyl)pyridazin-3-amine. MySkinRecipes. Available at: [Link]

  • Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. PMC. Available at: [Link]

  • Amino-trifluoromethylpyridine compound and process for preparing the same. Google Patents.
  • 3-Chloro-5-(trifluoromethyl)pyridin-2-amine. PMC. Available at: [Link]

  • A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-. Google Patents.
  • 3-chloro-5-methyl-4-(trifluoromethyl)pyridazine. ECHA. Available at: [Link]

  • One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. Available at: [Link]

  • Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine. Google Patents.
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PMC. Available at: [Link]

  • (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Available at: [Link]

  • [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Safe Handling and Storage of 5-Trifluoromethyl-pyridazin-3-ylamine Hydrochloride

Introduction 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical research sectors. Its structure is characterized by a pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical research sectors. Its structure is characterized by a pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, substituted with a trifluoromethyl (-CF3) group and an amine (-NH2) group.[1][2] The trifluoromethyl moiety is a well-established bioisostere for various functional groups, often introduced to enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[2][3] The amino group provides a reactive handle for further synthetic modifications, making this compound a valuable building block for creating diverse chemical libraries.[2][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate handling, storage, and safety protocols for 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride to ensure personnel safety, maintain compound integrity, and achieve experimental reproducibility.

Chemical and Physical Properties

The hydrochloride salt form of this amine is typically supplied to improve stability and handling characteristics compared to the free base. The protonated amine enhances water solubility and reduces susceptibility to aerial oxidation.

PropertyDetails
Chemical Name 5-(Trifluoromethyl)pyridazin-3-amine hydrochloride
Synonyms 3-Amino-5-(trifluoromethyl)pyridazine hydrochloride
CAS Number 1211591-88-6 (for free base)
Molecular Formula C₅H₅ClF₃N₃
Molecular Weight 199.56 g/mol
Appearance Typically an off-white to light brown solid.[5]
Solubility Expected to be soluble in polar solvents such as water, methanol, and DMSO. Solubility in less polar organic solvents may be limited.

Hazard Identification and Safety Precautions

Anticipated GHS Hazard Classifications:

  • Acute Toxicity, Oral: Category 4 (Harmful if swallowed)

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[9][10]

  • Serious Eye Damage/Eye Irritation: Category 1 or 2A (Causes serious eye damage/irritation)[6][9][10]

  • Skin Sensitization: May cause an allergic skin reaction.[6]

Personal Protective Equipment (PPE)

The causality behind PPE selection is the mitigation of anticipated risks.

  • Eye Protection: Safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133 are mandatory.[7][8] This is critical to prevent contact with airborne powder, which could cause serious eye irritation or damage.[6]

  • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[7] This creates a barrier to prevent skin irritation or the potential for allergic reactions, as seen in similar compounds.[6]

  • Body Protection: A standard laboratory coat must be worn to protect against accidental skin contact. For large quantities, additional protective clothing may be necessary.[7]

Engineering Controls
  • Ventilation: All handling of the solid compound, especially weighing and transfers, must be conducted in a certified chemical fume hood.[7] This is the primary method to prevent inhalation of aerosolized dust particles, which are a potential respiratory irritant.[6] An eyewash station and safety shower must be readily accessible in the work area.[8]

Protocols for Handling and Use

Adherence to a systematic workflow is essential for both safety and experimental integrity. The following diagram and protocols outline the recommended procedure from storage to disposal.

G cluster_storage Cold Storage cluster_lab Laboratory Bench (Fume Hood) cluster_disposal Waste Management storage Store at 2-8°C (Inert Atmosphere) acclimate Acclimate to RT (Prevents Condensation) storage->acclimate weigh Weigh Solid (Minimize Dust) acclimate->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve react Use in Reaction dissolve->react waste Dispose as Hazardous Waste react->waste

Caption: Recommended workflow for handling 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride.

Step-by-Step Protocol: Weighing and Dispensing
  • Container Acclimatization: Remove the sealed container from cold storage (2-8°C) and place it in a desiccator at room temperature for at least 30 minutes before opening.

    • Causality: This step is critical to prevent atmospheric moisture from condensing on the cold solid, which could compromise the compound's integrity and lead to inaccurate weighing.

  • Fume Hood Preparation: Ensure the fume hood sash is at the appropriate height. Place a clean weighing paper or boat on a tared analytical balance inside the hood. Have all necessary equipment (spatulas, solvent, reaction vessel) within reach to minimize movement.

  • Aliquot Transfer: Open the container inside the fume hood. Using a clean, dry spatula, carefully transfer the desired amount of solid to the weighing vessel. Handle the solid gently to minimize the generation of airborne dust.

  • Container Sealing: Immediately and tightly reseal the main container. If the storage protocol requires an inert atmosphere, purge the headspace with argon or nitrogen before sealing.

  • Dissolution: Add the weighed solid to the reaction vessel containing the appropriate solvent. The hydrochloride salt structure suggests good solubility in polar solvents. Stir until fully dissolved.

Storage and Stability

Proper storage is paramount for preserving the chemical purity and reactivity of the compound over time.

ParameterRecommendationRationale
Temperature 2-8°C [5]Refrigeration slows the rate of potential decomposition reactions, ensuring long-term stability. Avoid repeated freeze-thaw cycles.
Atmosphere Store under an inert gas (Argon or Nitrogen) [8]Although the hydrochloride salt is more stable than the free base, it may still be hygroscopic or sensitive to oxygen over long periods. An inert atmosphere provides maximum protection.
Light Keep in a dark place, e.g., an amber glass vial [5]Pyridine-containing heterocycles can be susceptible to photodegradation. Protection from light prevents this pathway.
Container Keep container tightly closed in a dry place [7][8]Prevents contamination and absorption of atmospheric moisture.
Incompatibilities Strong oxidizing agents [8]The amine functionality can be oxidized, leading to degradation of the compound.

Emergency Procedures

In the event of accidental exposure or a spill, follow these procedures immediately.

  • Spill Management:

    • Evacuate non-essential personnel from the immediate area.

    • Wear full PPE, including respiratory protection if the spill is large or dust is airborne.

    • Gently cover the spill with an inert absorbent material like vermiculite or sand. Do not dry sweep, as this will create dust.[7]

    • Carefully scoop the material into a suitable, labeled container for hazardous waste disposal.[7]

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal.

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

    • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[7] If skin irritation or a rash occurs, seek medical attention.[6]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Waste Disposal

All waste containing 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste. Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[6] Do not allow the product to enter drains or surface water.

References

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

  • Safety Data Sheet for 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile. Acros PharmaTech Limited. [Link]

  • A Novel and Convenient Protocol for Synthesis of Pyridazines. Organic Letters. [Link]

  • Safety Data Sheet for Pyridine. Kishida Chemical Co., Ltd. [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. ResearchGate. [Link]

  • Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds. PMC, National Center for Biotechnology Information. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-Trifluoromethyl-pyridazin-3-ylamine Hydrochloride Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Profiles: Free Base: 5-(Trifluoromethyl)pyridazin-3-amine (CAS: 1211591-88-6) Salt Form: 5-(Trifluoromethyl)pyridazin-3-amine hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Profiles:

  • Free Base: 5-(Trifluoromethyl)pyridazin-3-amine (CAS: 1211591-88-6)

  • Salt Form: 5-(Trifluoromethyl)pyridazin-3-amine hydrochloride (CAS: 2331259-81-3)

Mechanistic Overview & Reaction Pathway

The synthesis of 5-trifluoromethyl-pyridazin-3-ylamine relies on a Nucleophilic Aromatic Substitution (SNAr) where ammonia displaces the chloride at the 3-position of 3-chloro-5-(trifluoromethyl)pyridazine[1]. The strongly electron-withdrawing trifluoromethyl (-CF3) group at the 5-position significantly alters the chemical properties of the scaffold[2]. It activates the pyridazine ring by lowering the activation energy required to form the Meisenheimer complex intermediate.

However, this electronic activation is a double-edged sword. While it facilitates amination, it also makes the C-Cl bond highly susceptible to competitive hydrolysis. If aqueous ammonium hydroxide (NH₄OH) is used at elevated temperatures, hydroxide ions can outcompete ammonia, leading to the formation of a pyridazinone byproduct. Following successful amination, the free base is converted to its hydrochloride salt to improve stability and solubility for downstream applications, such as the development of NLRP3 inhibitors[3].

ReactionPathway SM 3-Chloro-5-(trifluoromethyl) pyridazine NH4OH Ammonium Hydroxide (THF, 100°C) SM->NH4OH FreeBase 5-(Trifluoromethyl) pyridazin-3-amine NH4OH->FreeBase SNAr (Amination) Hydrolysis Pyridazinone (Hydrolysis Byproduct) NH4OH->Hydrolysis H2O Attack (Side Reaction) HCl 4M HCl in Dioxane (DCM/MeOH) FreeBase->HCl Product Target HCl Salt HCl->Product Salification

Reaction pathway for 5-Trifluoromethyl-pyridazin-3-ylamine HCl highlighting SNAr and salification.

Troubleshooting FAQs

Q1: My SNAr reaction stalls at ~50% conversion despite heating at 100 °C. How can I drive it to completion? Cause: Incomplete conversion is almost always caused by the depletion of ammonia gas from the liquid phase. Because the reaction is typically performed in THF with aqueous ammonium hydroxide[1], the high vapor pressure of NH₃ at 100 °C causes it to escape into the vessel headspace, dropping the effective concentration of the nucleophile in solution. Solution: Utilize a sealed microwave reactor or a steel bomb to maintain high internal pressure[4]. More importantly, adopt a "pulsed addition" strategy: add 1.0 equivalent of NH₄OH, heat for 1 hour, cool, and add another 1.0 equivalent. Repeating this replenishes the dissolved ammonia and drives the equilibrium forward, routinely achieving yields of ~71%[1][5].

Q2: LCMS shows a significant M+H peak corresponding to the hydroxylated byproduct (-OH instead of -NH₂). How do I suppress this? Cause: As noted in the mechanistic overview, the -CF3 group makes the 3-position highly electrophilic. When using aqueous NH₄OH, water acts as a competing nucleophile at high temperatures, leading to hydrolysis of the C-Cl bond. Solution: If hydrolysis exceeds 5-10% by LCMS area, switch from aqueous NH₄OH to an anhydrous ammonia source. Using 0.5 M ammonia in dioxane or THF in a sealed tube eliminates the water nucleophile, drastically improving the chemoselectivity toward the aminated product.

Q3: I am losing yield during the hydrochloride salt formation. The product "gums out" instead of precipitating as a clean powder. Why? Cause: "Gumming" during salification indicates the presence of residual water from the previous step or an overly polar solvent matrix that prevents the proper crystallization of the HCl salt. Solution: Ensure the free base is thoroughly dried over anhydrous sodium sulfate (Na₂SO₄) before salification[1]. Perform the salt formation using a strictly anhydrous acid source, such as 4M HCl in dioxane, mixed into a dry dichloromethane (DCM) and methanol (MeOH) solvent system[3]. This ensures the HCl salt precipitates cleanly or forms a crisp foam upon concentration.

Quantitative Data Summary

The following table summarizes the expected outcomes based on different reaction conditions utilized in the literature for the amination step.

Reaction ConditionVessel TypeReagent AdditionsTime / TempExpected YieldPrimary Impurity Risk
Aqueous NH₄OH in THF [1]Microwave ReactorPulsed (3x 1.0 eq)10 hrs / 100 °C~71%Hydrolysis (Pyridazinone)
Aqueous NH₄OH in 1,4-Dioxane [4]Steel Bomb / Sealed TubeSingle (Excess, 7.0 eq)16 hrs / 100 °C~66%Hydrolysis (Pyridazinone)
Anhydrous NH₃ in Dioxane (Optimized)Sealed TubeSingle (Excess, 5.0 eq)16 hrs / 100 °C>75%Unreacted Starting Material

Standardized Experimental Protocols

To ensure reproducibility, every protocol must act as a self-validating system. Do not proceed to the next step without passing the defined In-Process Control (IPC) checks.

Protocol A: Microwave-Assisted Synthesis of the Free Base[1][5]
  • Preparation: Dissolve 3-chloro-5-(trifluoromethyl)pyridazine (236 mg, 1.2 mmol) in THF (2 mL) in a heavy-walled, microwave-safe vial.

  • First Addition: Add aqueous ammonium hydroxide (28-30% NH₃ basis, 0.05 mL, 1.2 mmol). Seal the vial with a crimp cap.

  • First Heating Cycle: Place the solution in a microwave reactor and heat at 100 °C for 1 hour.

  • Second Addition: Cool the vessel completely to room temperature (critical to prevent NH₃ boil-off), unseal, and add a second portion of ammonium hydroxide (0.05 mL, 1.2 mmol).

  • Second Heating Cycle: Reseal and heat at 100 °C for an additional 1 hour. (Note: Depending on the scale, a third addition and an extended 8-hour heating cycle may be required to push conversion past 95%[1]).

  • IPC Validation: Self-Validation Check: Sample 5 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LCMS. Proceed to workup only when the starting material peak is <5% and the product peak (m/z 163.8 [M+H]+) is dominant[1].

  • Workup: Dilute the mixture with water (50 mL) and extract with dichloromethane (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free base as an orange powder.

Protocol B: Anhydrous Hydrochloride Salt Formation[3]
  • Preparation: Dissolve the dried 5-(trifluoromethyl)pyridazin-3-amine free base (1.67 g, 4.39 mmol) in a mixture of dry dichloromethane (20 mL) and anhydrous methanol (10 mL).

  • Temperature Control: Place the flask in an ice bath to control the exothermic salification reaction.

  • Acid Addition: Via syringe, dropwise add 4M HCl in dioxane (10.9 mL, 43.9 mmol, 10.0 eq).

  • Reaction: Remove the ice bath and stir the clear, yellow solution at room temperature for 16 hours.

  • IPC Validation: Self-Validation Check: Spot the solution on TLC (Silica, 10% MeOH in DCM). The free base spot should be completely absent, replaced by a baseline-bound salt spot.

  • Isolation: Concentrate the reaction mixture in vacuo. Triturate the resulting residue with diethyl ether to afford the hydrochloride salt (up to 98% yield) as a light yellow foam/powder.

References

2.[5] Title: WO2016051193A1 - Compounds useful as csf1 modulators Source: Google Patents URL:

3.[4] Title: WO2018226150A1 - Pyrazolopyrimidine as malt-1 inhibitors Source: Google Patents URL:

4.[3] Title: WO2023088987A1 - Pyridazine derivatives as inhibitors of nlrp3 Source: Google Patents URL:

Sources

Optimization

overcoming solubility issues of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride in DMSO

Welcome to the technical support center for 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions regarding solubility issues with this compound, particularly in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the scientific principles and practical protocols to overcome these challenges in your experiments.

Understanding the Challenge: Why Solubility Issues Occur

5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride, like many amine hydrochloride salts, can present solubility challenges in common organic solvents such as DMSO. The hydrochloride salt form generally enhances aqueous solubility and stability compared to the free base. However, in less polar organic solvents, the salt's crystal lattice energy can be a significant barrier to dissolution.

The key to overcoming this lies in understanding the interplay between the solute's properties (pKa, crystal form) and the solvent's characteristics (polarity, hydrogen bonding capability). This guide will walk you through a logical, step-by-step process to achieve a stable solution of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride for your research needs.

Troubleshooting Workflow for Solubility Issues

The following diagram outlines a systematic approach to troubleshooting and resolving solubility problems with 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride in DMSO.

G start Start: Solubility Issue with 5-Trifluoromethyl-pyridazin-3-ylamine HCl in DMSO step1 Initial Dissolution Attempt Target concentration in 100% DMSO at Room Temperature start->step1 step2 Observation Incomplete dissolution or precipitation step1->step2 step3 Optimization of Physical Conditions Gentle Heating (37°C) Sonication Extended Vortexing step2->step3 step4 Assessment Is the compound fully dissolved? step3->step4 step5 Co-Solvent Screening Introduce a polar, miscible co-solvent. Examples: Methanol, Ethanol, Water step4->step5 No success Success: Stable Solution Achieved step4->success Yes step6 Assessment Is the compound fully dissolved? step5->step6 step7 pH Adjustment (for aqueous-containing systems) Addition of a small amount of base to shift equilibrium towards the more soluble free base. step6->step7 No step6->success Yes step8 Assessment Is the compound fully dissolved? step7->step8 step9 Conversion to Free Base If organic solvent solubility is critical, consider converting the HCl salt to the free base. step8->step9 No step8->success Yes step9->success Yes fail Further Consultation Required step9->fail No

Caption: Troubleshooting workflow for dissolving 5-Trifluoromethyl-pyridazin-3-ylamine HCl.

Frequently Asked Questions (FAQs)

Q1: I'm trying to prepare a stock solution of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride in DMSO, but it's not dissolving completely. What should I do?

A1: Incomplete dissolution is a common issue with hydrochloride salts in pure DMSO. Here’s a systematic approach to address this:

  • Increase Solvent Volume: Your target concentration may be too high for the solubility limit in DMSO. Try reducing the concentration by increasing the solvent volume.

  • Gentle Heating: The solubility of many compounds is temperature-dependent. Gently warm your solution to around 37°C to aid dissolution. Avoid excessive heat, as it could lead to degradation.

  • Sonication: Using an ultrasonic bath can accelerate the dissolution process by breaking down solid aggregates.

  • Vigorous Vortexing: Ensure the mixture is being adequately agitated to maximize the interaction between the solute and the solvent.

Q2: Can I use a co-solvent with DMSO to improve solubility? If so, which ones are recommended?

A2: Yes, using a co-solvent is a highly effective strategy. Introducing a small amount of a miscible polar solvent can help disrupt the crystal lattice of the salt.[1]

Co-SolventRationaleRecommended Starting Ratio (Co-Solvent:DMSO)
Methanol/Ethanol These polar protic solvents can effectively solvate both the cation and the chloride anion.1:10 to 1:4
Deionized Water As a highly polar solvent, water is excellent at dissolving salts. However, be mindful of its compatibility with your downstream assays.1:20 to 1:10
Dimethylformamide (DMF) A polar aprotic solvent with similar properties to DMSO that can be a suitable alternative or co-solvent.[2]1:4 to 1:1

Q3: My compound dissolves initially with heating, but then precipitates upon cooling or when I dilute it in my aqueous assay buffer. How can I prevent this?

A3: This indicates that you have created a supersaturated solution. Here are some potential solutions:

  • Prepare a Less Concentrated Stock: The most straightforward solution is to work with a lower, more stable stock concentration.

  • pH of the Final Medium: The pH of your aqueous buffer is critical. At a pH below the pKa of the compound, the protonated, charged form will predominate, which is generally more water-soluble. Conversely, if the buffer's pH is significantly above the pKa, the less water-soluble free base may precipitate.

  • Slow Dilution: When diluting your DMSO stock into an aqueous buffer, add the stock solution to the buffer slowly while vortexing. This can prevent localized high concentrations that lead to precipitation.[3]

Q4: Would converting the hydrochloride salt to the free base improve its solubility in DMSO?

A4: Converting the hydrochloride salt to its free amine form is a very effective method for increasing solubility in less polar organic solvents.[1] The free base is generally more soluble in solvents like DMSO, dichloromethane, and ethyl acetate. This can be achieved by a simple liquid-liquid extraction with a mild base. However, consider the stability of the free base and its suitability for your experimental conditions.

Q5: Are there any alternative solvents to DMSO I can try?

A5: Yes, if DMSO is not providing the desired solubility, you can consider other polar aprotic solvents.[2]

  • Dimethylformamide (DMF)

  • Dimethylacetamide (DMAc)

  • N-Methyl-2-pyrrolidone (NMP)

When choosing an alternative solvent, always consider its compatibility with your experimental system, especially in cell-based assays where solvent toxicity is a concern.[2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution Using a Co-Solvent

This protocol describes the use of methanol as a co-solvent to enhance the solubility of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride in DMSO.

  • Weighing: Accurately weigh the desired amount of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride.

  • Initial Co-Solvent Addition: Add a small volume of methanol (e.g., 10% of the final desired volume) to the solid compound. Vortex briefly.

  • DMSO Addition: Add the required volume of DMSO to reach your target concentration.

  • Facilitating Dissolution:

    • Vortex the solution vigorously for 2-3 minutes.

    • If not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes.

    • If solubility is still an issue, gently warm the solution to 37°C in a water bath for 15-20 minutes with intermittent vortexing.

  • Observation: Allow the solution to return to room temperature and observe for any precipitation. A stable solution should remain clear.

Protocol 2: Conversion of Hydrochloride Salt to Free Base

This protocol provides a general method for converting the hydrochloride salt to the more organic-soluble free base for experimental use.

  • Dissolution: Dissolve the 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride in deionized water.

  • Basification: Slowly add a mild inorganic base, such as a saturated solution of sodium bicarbonate (NaHCO₃), dropwise while stirring until the pH of the aqueous solution is basic (pH 8-9).

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the free base into an organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the free base.

  • Re-dissolution: The resulting free base should exhibit significantly improved solubility in DMSO and other organic solvents.

References

  • ResearchGate. (2015, June 17). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? Retrieved from ResearchGate. [Link]

  • DeAngelis, F., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews. [Link]

  • Reddit. (2023, March 28). Which solvent would be suitable to solubilize this compound? Retrieved from r/chemistry. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • Gervais, C., et al. (2019). Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells. European Journal of Medicinal Chemistry, 182, 111628. [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from ResearchGate. [Link]

  • PubChem. (n.d.). 5-(Trifluoromethyl)pyridin-3-amine. Retrieved from PubChem. [Link]

  • Camp, J. E., et al. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry, 11(1), 111–117. [Link]

  • Bjelobrk, Z., et al. (2020). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design, 20(5), 3099–3110. [Link]

  • PubChemLite. (n.d.). 5-(trifluoromethyl)pyridazin-3-amine (C5H4F3N3). Retrieved from PubChemLite. [Link]

  • National Institutes of Health. (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved from PMC. [Link]

  • European Patent Office. (1998, November 9). NOVEL PYRIDAZINE DERIVATIVES AND DRUGS CONTAINING THE SAME AS THE ACTIVE INGREDIENT.
  • ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO? Retrieved from ResearchGate. [Link]

  • NextSDS. (n.d.). C-(5-Trifluoromethyl-pyridin-3-yl)-methylamine — Chemical Substance Information. Retrieved from NextSDS. [Link]

  • ResearchGate. (2020, January 22). Dissolved in DMSO but further dilution or adding in culture plate makes compound precipitated? Retrieved from ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Purification of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride. The unique physicochemical properties of this mol...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride. The unique physicochemical properties of this molecule—namely its polarity and the basicity of the amine group—present specific challenges in High-Performance Liquid Chromatography (HPLC) purification, such as poor retention on traditional reversed-phase columns and peak tailing.[1][2][3] This document provides in-depth, practical solutions and methodologies to overcome these obstacles, ensuring robust and efficient purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the HPLC purification of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride in a practical question-and-answer format.

Method Development & Strategy

Q1: I am starting method development for 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride. Which chromatographic mode and column should I begin with?

A1: Due to the polar and basic nature of your compound, standard reversed-phase (RP-HPLC) on a C18 column may result in poor retention, with the analyte eluting near the solvent front.[1] Therefore, your initial strategy should consider two primary approaches: modern Reversed-Phase Chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Reversed-Phase (RP-HPLC): This is the most common mode and should be attempted first, but with a specific column choice. Opt for a column designed for polar analyte retention, such as a polar-endcapped or polar-embedded phase C18 column.[4] These columns provide alternative selectivity and are more robust in highly aqueous mobile phases, preventing the "dewetting" that can cause retention loss.[5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): If retention on even specialized RP columns is insufficient, HILIC is an excellent alternative.[6][7] HILIC utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[8][9][10] This mode promotes the retention of polar compounds like your hydrochloride salt.

Below is a decision tree to guide your initial choice:

G start Starting Point: Purifying 5-Trifluoromethyl-pyridazin-3-ylamine HCl retention_check Is analyte retention a primary concern? start->retention_check rp_path Approach 1: Reversed-Phase HPLC retention_check->rp_path No, focusing on separating from less-polar impurities hilic_path Approach 2: HILIC retention_check->hilic_path Yes, poor retention is expected or observed rp_details Use a modern, polar-compatible RP column: - Polar-Endcapped C18 - Polar-Embedded Phase - Phenyl-Hexyl rp_path->rp_details hilic_details Use a HILIC column: - Amide or Amino Phase - Diol Phase - Unbonded Silica hilic_path->hilic_details

Caption: Initial decision tree for chromatography mode selection.

Q2: My peak for 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride is severely tailing on my C18 column. What is the cause and how can I fix it?

A2: This is the most common issue for basic compounds like yours. The primary cause is secondary ionic interactions between the protonated amine group of your analyte and deprotonated (negatively charged) residual silanol groups on the silica surface of the stationary phase.[3][11] This leads to a portion of the analyte being retained more strongly, resulting in a "tail."

Here is a systematic approach to eliminate peak tailing:

  • Lower the Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups. By operating at a low pH (e.g., pH 2.5-3.5), the silanols are protonated and neutral, minimizing the unwanted ionic interaction.[3][12][13] This also ensures your basic analyte is consistently in its protonated form.

  • Use a Highly Deactivated Column: Modern HPLC columns are manufactured with advanced end-capping techniques that shield the majority of residual silanols.[3] Ensure you are using a high-purity silica column known for good peak shape with basic compounds.

  • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites. However, this approach is often not preferred as TEA can be difficult to flush from the column and is not compatible with mass spectrometry (MS).

  • Check for Mass Overload: Injecting too much sample can saturate the stationary phase and cause peak tailing.[11] To check this, dilute your sample 5-fold or 10-fold and reinject. If the peak shape improves significantly, you were overloading the column.

The following flowchart outlines the troubleshooting process for peak tailing:

TailingTroubleshooting start Peak Tailing Observed for 5-Trifluoromethyl-pyridazin-3-ylamine HCl check_ph Step 1: Check Mobile Phase pH Is pH between 2.5 and 3.5? start->check_ph check_column Step 2: Evaluate Column Is it a modern, high-purity, end-capped column? check_ph->check_column Yes adjust_ph Action: Adjust pH with Formic Acid or Phosphoric Acid to ~pH 3.0. check_ph->adjust_ph No check_sample Step 3: Assess Sample Effects Could it be mass overload or injection solvent? check_column->check_sample Yes replace_column Action: Switch to a column known for excellent basic compound performance (e.g., a polar-endcapped phase). check_column->replace_column No dilute_sample Action: Dilute sample 5-10x. Ensure injection solvent is weaker than or matches mobile phase. check_sample->dilute_sample No resolved Peak Shape Improved check_sample->resolved Yes, problem found adjust_ph->resolved replace_column->resolved dilute_sample->resolved

Caption: Troubleshooting workflow for peak tailing.

Q3: What buffer should I choose for my mobile phase, and what are the considerations for UV and MS detection?

A3: The choice of buffer is critical for controlling pH and achieving reproducible chromatography. A good buffer should have a pKa within +/- 1 pH unit of your target mobile phase pH.[14] For a target pH of 2.5-3.5, common choices are formate, acetate, or phosphate buffers.

Buffer SystempKaTypical pH RangeUV CutoffMS Compatibility
Formic Acid / Ammonium Formate3.752.8 - 4.8~210 nmExcellent (Volatile)[15][16]
Acetic Acid / Ammonium Acetate4.763.8 - 5.8~220 nmGood (Volatile)[14]
Phosphoric Acid / Phosphate Salts2.15, 7.201.1 - 3.1, 6.2 - 8.2~200 nmNot Compatible (Non-volatile salts)[15][16]

Key Considerations:

  • For LC-UV: If you are only using UV detection, a phosphate buffer is an excellent and inexpensive choice for maintaining a low pH.[14]

  • For LC-MS: You must use a volatile buffer system.[15] Introducing non-volatile salts like sodium or potassium phosphate will contaminate the mass spectrometer source. Therefore, 0.1% formic acid or a 10-20 mM ammonium formate buffer is the standard choice for low-pH LC-MS methods.[15][16]

  • Buffer Concentration: A concentration of 10-25 mM is typically sufficient for analytical scale separations.[14] Higher concentrations can risk precipitation when mixed with high percentages of organic solvent.

Experimental Protocols

These protocols provide detailed starting points for the purification of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride. Optimization will be necessary based on your specific sample matrix and purity requirements.

Protocol 1: Optimized Reversed-Phase HPLC Method (UV and MS Compatible)

This method is designed to provide good retention and excellent peak shape by controlling mobile phase pH.

  • Column: Polar-endcapped C18 or C18 with high-purity silica (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.[16]

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 254 nm or as determined by analyte spectrum; and/or Mass Spectrometry (ESI+).

  • Injection Volume: 5-20 µL.

  • Sample Preparation: Dissolve sample in Mobile Phase A or a mixture that is weaker than the initial gradient conditions (e.g., 95:5 Water:Acetonitrile).[11]

  • Gradient Program (Scouting Gradient):

    • 0-2 min: 5% B (isocratic hold).

    • 2-20 min: 5% to 60% B (linear gradient).

    • 20-22 min: 60% to 95% B (column wash).

    • 22-25 min: 95% B (hold for wash).

    • 25-25.1 min: 95% to 5% B (return to initial).

    • 25.1-30 min: 5% B (column re-equilibration).[17]

Protocol 2: HILIC Method for Enhanced Retention

This method is ideal if the analyte is too polar for reversed-phase chromatography.

  • Column: HILIC Amide or Silica column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.5 with Formic Acid.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.5 with Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 254 nm; and/or Mass Spectrometry (ESI+).

  • Injection Volume: 2-10 µL (use a small injection volume to prevent peak distortion).[8]

  • Sample Preparation: Dissolve sample in a high organic solvent mixture, ideally 90:10 Acetonitrile:Water, to match the initial mobile phase.[8]

  • Gradient Program (HILIC is opposite to RP):

    • 0-3 min: 100% A (isocratic hold).

    • 3-18 min: 0% to 50% B (gradient from weak to strong eluent).

    • 18-20 min: 50% to 100% B (wash).

    • 20-23 min: 100% B (hold for wash).

    • 23-23.1 min: 100% to 0% B (return to initial).

    • 23.1-35 min: 100% A (long re-equilibration is critical for HILIC).[8]

References
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Sigma-Aldrich. (n.d.). HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • BenchChem. (2025, December).
  • Roemling, R., Sakata, M., & Kawai, Y. (2026, March 28). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • KNAUER. (2026, February 9).
  • ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • MilliporeSigma. (n.d.). Reversed-phase HPLC Buffers.
  • Boston BioProducts. (n.d.). HPLC/FPLC Buffers Overview.
  • Sagi-Kiss, V., Li, Y., Carey, M., et al. (2022, January 17). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ChemRxiv.
  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Pure Synth. (2025, December 30). Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency.
  • Sagi-Kiss, V., Li, Y., Carey, M., et al. (2022, May 10). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research.
  • Resolian. (2025, November 26). HPLC-UV Method Development for Highly Polar Impurities.
  • Sagi-Kiss, V., Li, Y., Carey, M., et al. (2022, May 11). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PubMed.
  • Olsen, B. A. (2001, April 13). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Sagi-Kiss, V., Li, Y., Carey, M., et al. (n.d.). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the. SciSpace.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 1-Aminohydantoin.
  • Welch Materials. (2025, December 23). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Select Science. (n.d.).
  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Agilent. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
  • MDPI. (2025, December 12).
  • CymitQuimica. (n.d.). CAS 1211591-88-6: 5-(trifluoromethyl)pyridazin-3-amine.

Sources

Optimization

Technical Support Center: Ensuring the Stability of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride to prevent its degr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride to prevent its degradation. By understanding the chemical vulnerabilities of this compound, you can ensure the integrity of your experiments and the reliability of your results.

Introduction: The Challenge of Stability

5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride is a valuable building block in medicinal chemistry and materials science.[1][2] Its structure, featuring a pyridazine ring, a trifluoromethyl group, and an amine hydrochloride salt, offers unique chemical properties.[1] However, this combination of functional groups also presents specific stability challenges. The amine group, even as a hydrochloride salt, can be susceptible to oxidation, and the overall molecule may be sensitive to environmental factors.[3] Degradation can lead to the formation of impurities, a decrease in the effective concentration of the active compound, and ultimately, compromised experimental outcomes.

This document serves as a comprehensive resource to mitigate these risks through proactive storage and handling strategies.

Frequently Asked Questions (FAQs)

Q1: Why is 5-Trifluoromethyl-pyridazin-3-ylamine provided as a hydrochloride salt?

A1: Organic amines are often more stable as their hydrochloride salts compared to their free base form.[4] The protonation of the amine's lone pair of electrons reduces its nucleophilicity and susceptibility to oxidation, a common degradation pathway for amines.[3] This salt formation enhances the compound's shelf life and ensures higher purity over time.

Q2: What are the primary environmental factors that can cause degradation?

A2: The main culprits for the degradation of compounds like 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride are:

  • Moisture/Humidity: The hydrochloride salt is hygroscopic and can absorb water from the atmosphere. This can lead to hydrolysis or facilitate other degradation reactions.

  • Air (Oxygen): The amine functional group, even when protonated, can be susceptible to oxidation, especially in the presence of light or trace metal catalysts.[3]

  • Elevated Temperatures: Heat can accelerate the rate of any potential degradation reaction.[5]

  • Light: Photodegradation can occur, where light energy initiates decomposition reactions.

Q3: I've noticed a change in the color of my compound. What does this signify?

A3: A change in color, such as yellowing or browning, is a strong indicator of chemical degradation.[6] This is often due to the formation of oxidized byproducts or other chromophoric impurities. If you observe a color change, it is highly recommended to assess the compound's purity via an appropriate analytical method (e.g., HPLC, LC-MS) before use.

Q4: Can I store the compound in a solution?

A4: For optimal stability, it is best to store the compound as a solid. If you must prepare a stock solution, it is advisable to do so fresh for each experiment. If short-term storage of a solution is necessary, it should be kept at a low temperature (2-8°C or -20°C), protected from light, and blanketed with an inert gas like argon or nitrogen. Avoid long-term storage of solutions, as the presence of a solvent can accelerate degradation.

Troubleshooting Guide: Identifying and Resolving Degradation Issues

Inconsistent experimental results can often be traced back to the degradation of a key reagent. This troubleshooting guide will help you diagnose and address potential stability issues with your 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride.

Visual Troubleshooting Flowchart

The following diagram outlines a decision-making process for troubleshooting potential degradation.

degradation_troubleshooting cluster_observe Observation cluster_check Investigation cluster_action Corrective Actions observe Inconsistent Experimental Results or Visual Degradation? check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Atmosphere? - Container Seal? observe->check_storage Yes check_age Check Compound Age and Lot Number check_storage->check_age check_handling Review Handling Procedures: - Frequent opening? - Use of inert gas? check_age->check_handling analytical_qc Perform Analytical QC (e.g., HPLC, LC-MS) to Confirm Purity check_handling->analytical_qc new_reagent Procure Fresh Reagent analytical_qc->new_reagent Purity Below Threshold implement_sop Implement Strict Storage & Handling SOP analytical_qc->implement_sop Purity Acceptable new_reagent->implement_sop

Caption: Troubleshooting workflow for suspected compound degradation.

Recommended Storage and Handling Protocols

To ensure the long-term stability of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride, adhere to the following protocols.

Storage Conditions
ParameterOptimal ConditionSub-optimal/To AvoidRationale
Temperature 2-8°C or -20°C[7][8]Room temperature or above 40°C[5]Lower temperatures slow down the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)Ambient airPrevents oxidation of the amine group.[3]
Light In an amber or opaque vial, stored in the dark[5]Direct sunlight or bright laboratory lightPrevents photodegradation.
Moisture Tightly sealed container with a desiccant[7][9][10]Open or poorly sealed containers in a humid environmentThe hydrochloride salt is hygroscopic and moisture can initiate hydrolysis and other degradation pathways.
Container Tightly sealed glass vial[7][9][10][11]Plastic containers that may be gas or moisture permeableEnsures a proper seal against environmental factors.
Handling Procedures
  • Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of moisture onto the cold solid.

  • Inert Atmosphere: Whenever possible, handle the compound in a glove box or under a stream of inert gas.

  • Minimize Exposure: Weigh out the required amount quickly and promptly reseal the container.

  • Avoid Contamination: Use clean, dry spatulas and weighing instruments.

Experimental Protocol: Quality Control by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride. Specific parameters may need to be optimized for your system.

Objective: To determine the purity of a sample and detect the presence of degradation products.

Materials:

  • 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

Procedure:

  • Standard Preparation:

    • Accurately weigh approximately 1 mg of a reference standard (if available) or a new, unopened lot of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride.

    • Dissolve in a known volume of a suitable solvent (e.g., 50:50 ACN:Water) to a final concentration of 0.1 mg/mL.

  • Sample Preparation:

    • Prepare the sample to be tested in the same manner as the standard, at the same concentration.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 5% B

      • 18-20 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or a wavelength appropriate for the compound's chromophore)

    • Column Temperature: 30°C

  • Analysis:

    • Inject the standard and the sample.

    • Compare the chromatograms. The purity of the sample can be estimated by the relative area of the main peak compared to the total area of all peaks. The presence of new peaks in the sample chromatogram that are not in the standard indicates the presence of degradation products.

Potential Degradation Pathways

While specific degradation pathways for this molecule are not extensively published, based on the functional groups present, likely degradation routes include:

  • Oxidation of the Amine: The primary amine can be oxidized, leading to various products.

  • Hydrolysis: Under certain pH and moisture conditions, the molecule could undergo hydrolysis, potentially affecting the pyridazine ring or the trifluoromethyl group.

  • Photodegradation: UV light can induce cleavage of bonds within the molecule.

Further research using techniques like LC-MS/MS would be necessary to fully elucidate the structures of any degradation products.

Conclusion

By implementing the rigorous storage and handling protocols outlined in this guide, researchers can significantly mitigate the risk of degradation of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride. Proactive quality control and a thorough understanding of the compound's chemical vulnerabilities are paramount to ensuring the integrity and reproducibility of your scientific endeavors.

References

  • BASF. (2025, July 1).
  • Fisher Scientific. (2010, October 27).
  • ECHEMI. (n.d.). 3-Chloro-6-(trifluoromethyl)
  • Why are organic amines often more stable as the HCl salt than in the free base form? (2015, August 24). Chemistry Stack Exchange.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • Jubilant Ingrevia. (n.d.).
  • (n.d.).
  • BLD Pharmatech. (n.d.).
  • Gibson, E. K. (2012, December 10). Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses.
  • SYNTHARISE CHEMICAL INC. (n.d.).
  • Jubilant Ingrevia Limited. (n.d.). 2-Fluoro-6-(trifluoromethyl)
  • Ways of crashing out amines. (2018, May 13). Reddit.
  • ChemScene. (n.d.). 3-(Trifluoromethyl)pyridazine-4-carboxylic acid.
  • Maluta, F., et al. (2020, November 12). Mechanistic Model of Amine Hydrochloride Salts Precipitation in a Confined Impinging Jet Reactor.
  • (2015, September 30).
  • CymitQuimica. (n.d.). 5-(Trifluoromethyl)pyridazin-3-amine.
  • Guidechem. (n.d.). 5-Trifluoromethyl-pyridin-3-ylamine 112110-07-3 wiki.
  • BLD Pharm. (n.d.). 5-(Trifluoromethyl)pyridazin-3-amine hydrochloride.
  • Sincere Chemical. (n.d.). 5-Trifluoromethyl-pyridin-3-ylamine CAS#112110-07-3.
  • Apollo Scientific. (n.d.). 1211591-88-6 Cas No. | 5-(Trifluoromethyl)pyridazin-3-amine.
  • Wang, Y., et al. (2024, March 6). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. PMC.
  • Benchchem. (n.d.).
  • Singh, S., et al. (2012, December 15). Degradation kinetics of chlorpyrifos and 3,5,6-trichloro-2-pyridinol (TCP) by fungal communities. PubMed.

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 5-Trifluoromethyl-pyridazin-3-ylamine HCl

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for drug development professionals and process chemists facing phase separation, yield, or purity challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for drug development professionals and process chemists facing phase separation, yield, or purity challenges with 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride .

Before diving into troubleshooting, it is critical to understand the chemical causality driving this molecule's behavior. The presence of the strongly electron-withdrawing and lipophilic trifluoromethyl (-CF 3​ ) group at the 5-position significantly alters the electronic landscape of the pyridazine ring[1]. By pulling electron density away from the ring nitrogens, the -CF 3​ group lowers the overall pK a​ of the basic centers. Consequently, the resulting hydrochloride (HCl) salt is relatively weak and highly susceptible to dissociation. Furthermore, the conflicting physical properties—the highly lipophilic -CF 3​ group versus the highly polar ionic salt—create complex solubility dynamics that frequently lead to phase separation during crystallization.

Part 1: Troubleshooting Guides & FAQs

Q1: During cooling crystallization, my product forms a viscous, sticky oil at the bottom of the flask instead of crystals. How do I fix this?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly referred to in pharmaceutical processing as "oiling out"[2]. This phenomenon occurs when a supersaturated solution undergoes spinodal decomposition, separating into a solute-rich liquid phase and a solute-lean liquid phase before crystal nucleation can occur[3]. For 5-Trifluoromethyl-pyridazin-3-ylamine HCl, the lipophilic -CF 3​ group resists highly polar solvent networks (like aqueous alcohols), driving the solute to self-associate into an oil rather than an ordered crystal lattice.

Causality & Solution: Oiling out happens when your cooling trajectory crosses the LLPS binodal boundary before crossing the metastable nucleation limit.

  • Reduce the Cooling Rate: Lower the cooling ramp to < 0.1 °C/min to allow the system time to nucleate before phase separation occurs.

  • Implement Seeding: Introduce high-purity seed crystals just below the solubility curve (within the metastable zone). This bypasses the oiling-out phase entirely by forcing heterogeneous nucleation and consuming the supersaturation before LLPS can trigger[3].

Q2: I isolated the solid, but its aqueous solubility is lower than expected, and NMR indicates I have a mixture of the free base and the HCl salt. What happened?

A: This is a classic manifestation of salt disproportionation [4]. Because the -CF 3​ group significantly lowers the pK a​ of the pyridazine ring, the HCl salt is relatively weak. When exposed to moisture, high ambient humidity, or highly protic/basic solvent environments, the salt dissociates, and the less soluble free base precipitates out of the matrix[5].

Causality & Solution: The microenvironmental pH or the solvent's proton-accepting capacity is shifting the equilibrium toward the free base.

  • Use Anhydrous Solvents: Switch your primary crystallization solvent to anhydrous Isopropyl Alcohol (IPA) or Ethyl Acetate (EtOAc) to eliminate water-induced dissociation.

  • Acidic Excess: Maintain a slight excess of HCl (e.g., 1.01 to 1.05 equivalents of HCl gas in ether or concentrated HCl) during the crystallization process to suppress the dissociation equilibrium via the common-ion effect[5].

Q3: The solubility of the salt in my primary solvent is too high, resulting in poor yields. When I add an anti-solvent, the product crashes out as an amorphous powder. How can I optimize this?

A: Anti-solvent crystallization relies on increasing the chemical potential of the solution to drive self-assembly and desolvation[6]. However, rapid addition of an anti-solvent creates localized zones of extreme supersaturation. Instead of orderly crystal growth, the solute rapidly precipitates as an amorphous solid, trapping impurities and solvent molecules.

Causality & Solution: The desolvation of the solute must be kinetically managed to favor crystal lattice formation over rapid agglomeration.

  • Controlled Addition: Add the anti-solvent (e.g., Heptane or MTBE) continuously via a programmable syringe pump rather than manual pouring.

  • Cloud Point Aging: Pause the anti-solvent addition the moment the solution exhibits persistent turbidity (the cloud point). Hold the temperature and agitation steady for 30–60 minutes. This allows the first stable nuclei to form and grow, acting as an in situ seed bed for the remainder of the addition[6].

Part 2: Standardized Experimental Protocols

Every protocol described below is designed as a self-validating system to ensure trustworthiness and reproducibility in your lab.

Protocol A: Seeded Cooling Crystallization (Bypassing LLPS)

Objective: Isolate pure 5-Trifluoromethyl-pyridazin-3-ylamine HCl while avoiding spinodal decomposition (oiling out).

  • Dissolution: Suspend 10.0 g of crude 5-Trifluoromethyl-pyridazin-3-ylamine HCl in 50 mL of anhydrous Isopropyl Alcohol (IPA). Heat to 70°C under continuous agitation (400 rpm) until complete dissolution is achieved.

  • Validation Check: Inspect the solution visually. If it appears cloudy or contains particulates, filter it hot through a pre-warmed 0.45 µm PTFE membrane.

  • Controlled Cooling: Program the reactor to cool from 70°C to 55°C at a precise rate of 0.5 °C/min.

  • Seeding: At 55°C (the predetermined metastable zone before the LLPS binodal curve), introduce 0.1 g of pure crystalline 5-Trifluoromethyl-pyridazin-3-ylamine HCl seeds.

  • Aging: Hold the temperature at 55°C for 60 minutes. Self-Validation: The solution should transition from clear to a thin, uniform slurry, confirming the seed bed is growing and consuming supersaturation.

  • Final Cooling: Cool the suspension to 5°C at a slow rate of 0.1 °C/min.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 10 mL of pre-chilled (5°C) anhydrous MTBE.

  • Drying & Verification: Dry the crystals in a vacuum oven at 40°C for 12 hours. Analyze a sample via Polarized Light Microscopy (PLM); the presence of distinct birefringence confirms crystallinity and the absence of amorphous oil droplets.

Protocol B: Anti-Solvent Crystallization (Yield Optimization)

Objective: Maximize recovery of the HCl salt from high-solubility solvents without inducing amorphous precipitation or disproportionation.

  • Dissolution: Dissolve 10.0 g of the API salt in 30 mL of anhydrous Ethanol at 25°C.

  • Acidification: Add 0.5 mL of 1.25M HCl in Ethanol. Causality: This slight acidic excess suppresses salt disproportionation during the solvent transition.

  • Anti-Solvent Titration: Using a programmable syringe pump, begin adding anhydrous Heptane at a rate of 0.5 mL/min under vigorous stirring (500 rpm).

  • Cloud Point Hold: Once persistent turbidity is observed (typically after 15-20 mL of Heptane), immediately halt the pump. Hold the suspension for 45 minutes to allow nucleation to stabilize.

  • Completion: Resume Heptane addition at 1.0 mL/min until a total of 60 mL has been added.

  • Isolation: Filter the suspension, wash with 15 mL of pure Heptane, and dry under vacuum at 40°C.

Part 3: Quantitative Data & Solvent Selection

The following table summarizes the thermodynamic behavior of 5-Trifluoromethyl-pyridazin-3-ylamine HCl across various solvent systems to aid in rational process design.

Solvent SystemSolubility ProfileLLPS ("Oiling Out") RiskDisproportionation RiskRecommended Application
Water / Methanol Very HighHighCritical Avoid. High risk of free base precipitation.
Ethanol / Water HighVery High HighAvoid unless strict pH control is maintained.
Anhydrous IPA ModerateLowLowPrimary solvent for seeded cooling crystallization.
Ethanol / Heptane Moderate to LowModerateLowExcellent system for anti-solvent crystallization.
Anhydrous EtOAc LowLowVery LowIdeal for final slurrying or filter cake washing.

Part 4: Process Visualizations

TroubleshootingLogic Start Crystallization Issue Detected Issue1 Viscous Oil Forms (LLPS / Oiling Out) Start->Issue1 Issue2 Free Base Precipitates (Disproportionation) Start->Issue2 Sol1 Reduce Cooling Rate (< 0.1 °C/min) Issue1->Sol1 Sol2 Add Seed Crystals at Metastable Zone Issue1->Sol2 Sol3 Use Anhydrous Solvent (e.g., IPA, EtOAc) Issue2->Sol3 Sol4 Add Slight Excess of HCl (1.05 eq) Issue2->Sol4 Success High-Purity Crystalline HCl Salt Sol1->Success Sol2->Success Sol3->Success Sol4->Success

Caption: Logical decision tree for troubleshooting LLPS and salt disproportionation during crystallization.

AntiSolventWorkflow Step1 Dissolve API in Good Solvent (Anhydrous Ethanol) Step2 Filter Solution (Remove undissolved particulates) Step1->Step2 Step3 Controlled Anti-Solvent Addition (Heptane via pump) Step2->Step3 Decision Cloud Point Reached? Step3->Decision Decision->Step3 No Step4 Hold & Age (Allow stable crystal growth) Decision->Step4 Yes Step5 Filter & Wash (With pure anti-solvent) Step4->Step5 End Dry Crystals (Vacuum at 40°C) Step5->End

Caption: Step-by-step workflow for anti-solvent crystallization of the API hydrochloride salt.

References

  • ChemicalBook. "1211591-88-6 | CAS DataBase - ChemicalBook (5-(trifluoromethyl)pyridazin-3-amine)." ChemicalBook.
  • Veesler, S., et al. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data." MDPI, 2019.
  • MDPI. "The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation." MDPI, 2021.
  • PubMed. "Crystalline Solid Dispersion-A Strategy to Slowdown Salt Disproportionation in Solid State Formulations During Storage and Wet Granulation." NIH, 2017.
  • Crystal Pharmatech. "How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations." Crystal Pharmatech, 2025.
  • ACS Publications. "Three-Step Mechanism of Antisolvent Crystallization." ACS, 2022.

Sources

Optimization

reducing byproduct impurities in 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride batches

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and reduce byproduct impurities in the synthesis of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride. The followin...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and reduce byproduct impurities in the synthesis of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride. The following sections provide in-depth answers to common issues, drawing on established chemical principles and field-proven purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts encountered during the synthesis of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride?

The synthesis of pyridazine rings typically involves the condensation of a 1,4-dicarbonyl compound (or a functional equivalent) with hydrazine or its derivatives.[1][2] For a substituted, trifluoromethylated pyridazine amine like the target compound, impurities can arise from several sources:

  • Positional Isomers: If the precursors are unsymmetrical, reaction with hydrazine can lead to the formation of regioisomers, such as 3-Trifluoromethyl-pyridazin-5-ylamine. These isomers often have very similar physical properties, making them difficult to separate.

  • Incompletely Cyclized Intermediates: The condensation reaction may not proceed to completion, leaving behind hydrazone or enamine intermediates. These are often more polar than the final product.

  • Hydrolysis Products: The amino group on the pyridazine ring can be susceptible to hydrolysis under harsh acidic or basic conditions during workup, potentially forming the corresponding pyridazinone (e.g., 5-Trifluoromethyl-pyridazin-3-ol).[3]

  • Starting Material Carryover: Unreacted precursors can contaminate the final product if the reaction does not go to completion or if the purification is inadequate.

  • Byproducts from Side Reactions: The trifluoromethyl group is generally stable, but aggressive reagents or high temperatures could lead to unforeseen side reactions.[4][5] Additionally, reactions with the solvent or other reagents can introduce impurities.[3]

Q2: What are the primary mechanistic pathways that lead to these impurities?

Understanding the reaction mechanism is key to controlling byproduct formation. The core synthesis relies on forming two new C-N bonds to create the heterocyclic ring.

Byproduct_Formation

The critical step is the intramolecular cyclization of the initial hydrazone intermediate.

  • Isomer Formation: This is dictated by the regioselectivity of the initial nucleophilic attack by hydrazine and the subsequent cyclization. The electronic and steric properties of the dicarbonyl precursor determine the favored pathway.

  • Incomplete Cyclization: The cyclization step often requires specific conditions (e.g., acid or base catalysis, heat). If these conditions are not optimal, the open-chain intermediate may persist.

  • Hydrolysis: After the pyridazine ring is formed, the exocyclic amine can act as a leaving group in a nucleophilic aromatic substitution reaction, particularly if protonated under strong acidic conditions in the presence of water.

Q3: How do reaction and workup conditions influence impurity profiles?
  • Temperature: While higher temperatures can accelerate the desired reaction, they can also promote the formation of degradation products or lead to less selective reactions, increasing the amount of isomeric byproducts.

  • pH Control: The initial condensation is often favored under mildly acidic conditions. However, the final hydrochloride salt formation requires a strong acid. During aqueous workup, maintaining the correct pH is crucial. A pH that is too low can promote hydrolysis, while a pH that is too high will keep the product as the free base, which may have different solubility and stability.

  • Solvent Choice: The solvent affects the solubility of reactants and intermediates. A solvent that poorly solubilizes the open-chain intermediate might slow down the cyclization step, leading to incomplete conversion.[2]

  • Atmosphere: While many pyridazine syntheses are robust, sensitive intermediates may require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

Troubleshooting Guide

Problem: My crude product analysis (TLC, HPLC, LC-MS) shows significant impurities.

This is a common scenario. A systematic approach is required to identify the impurities and select an appropriate purification strategy.

Step 1: Identify the Impurities

The first step is to characterize the unknown peaks or spots. A combination of analytical techniques provides the most complete picture.[6][7]

Technique Information Provided Key Application
LC-MS Molecular Weight (MW) of impurities.Quickly determines if impurities are isomers (same MW), fragments, or adducts.[7]
GC-MS MW of volatile impurities.Useful for identifying residual solvents or low-boiling point starting materials.[8]
¹H, ¹³C, ¹⁹F NMR Detailed structural information.Can definitively identify the structure if an impurity is isolated.[9] ¹⁹F NMR is particularly useful for trifluoromethylated compounds.
High-Resolution MS Exact mass and elemental formula.Confirms the molecular formula of an unknown impurity.

Step 2: Develop a Purification Strategy

Based on the identity of the impurity, choose the most effective purification method.

Impurity Type Recommended Primary Method Secondary Method / Tip
Positional Isomer Preparative HPLC or SFCCareful recrystallization with solvent screening. Isomers may have different crystal packing energies.
Starting Materials Column ChromatographyAcid-base extraction if starting materials have different pKa values.
Polar Intermediates Column ChromatographyA simple aqueous wash or trituration may remove highly polar impurities.
Hydrolysis Product Column ChromatographyRecrystallization may also be effective if the polarity difference is significant.
Problem: A persistent impurity co-elutes or has very similar polarity to the desired product.

This often occurs with positional isomers. Standard silica gel chromatography may not be sufficient.

Solution: Advanced Purification Techniques

  • Recrystallization Protocol for Hydrochloride Salts:

    • Principle: This technique exploits small differences in solubility between the product and the impurity in a specific solvent system at different temperatures. For hydrochloride salts, polar protic solvents are often a good starting point.

    • Step-by-Step Protocol:

      • Dissolve the impure hydrochloride salt in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, methanol, or isopropanol).

      • If the solution is colored, you may add a small amount of activated charcoal and hot-filter the solution.

      • Slowly add a less polar "anti-solvent" (e.g., diethyl ether, ethyl acetate, or hexane) at an elevated temperature until the solution becomes slightly turbid.

      • Add a few drops of the hot polar solvent to redissolve the precipitate and achieve a clear solution.

      • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator. Slow cooling is critical for forming pure crystals.

      • Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

    • Expert Tip: The presence of water can significantly inhibit crystallization, sometimes leading to oils. Ensure all solvents are anhydrous.[10][11]

  • Optimizing Column Chromatography:

    • Principle: Enhance the separation power of the chromatographic system.

    • Strategies:

      • Use a Base-Deactivated Column: The amine is a basic compound. Standard silica gel has acidic silanol groups (Si-OH) that can cause significant peak tailing. A base-deactivated column will yield sharper peaks and better separation.[7]

      • Add a Mobile Phase Modifier: Adding a small amount (0.1-1%) of a competing base like triethylamine (TEA) or ammonia to the mobile phase can neutralize the acidic sites on standard silica gel, dramatically improving peak shape.[7]

      • Change the Stationary Phase: If silica fails, consider alumina (basic or neutral) or reverse-phase (C18) chromatography.

Problem: The hydrochloride salt precipitates as an oil or sticky solid, not a crystalline powder.

This is a frustrating but solvable problem, typically caused by residual solvents or impurities.

Troubleshooting Workflow

Oiling_Out_Troubleshooting

  • Root Cause 1: Impurities. Impurities act like "defects" that disrupt the formation of an ordered crystal lattice.

    • Solution: Do not proceed to salt formation with an impure free base. Purify the 5-Trifluoromethyl-pyridazin-3-ylamine free base first using column chromatography. Once the free base is pure, attempt the salt formation again.

  • Root Cause 2: Residual Water or Protic Solvents. Water can form hydrates or simply interfere with the ionic interactions needed for crystallization.[11]

    • Solution: Ensure the purified free base is completely dry. If it was purified via chromatography, ensure all solvent is removed under high vacuum. For stubborn residual water, dissolve the free base in a solvent like toluene and distill off the solvent; water will be removed as an azeotrope.

  • Root Cause 3: Incorrect Salt Formation Procedure. The method of adding HCl is critical.

    • Solution: Avoid using aqueous HCl.[12] Use a solution of anhydrous HCl in a suitable organic solvent like diethyl ether, dioxane, or isopropanol. Add the HCl solution dropwise to a stirred solution of the free base. If precipitation is slow, scratching the inside of the flask with a glass rod can initiate crystallization.

References

  • Fluorinated Heterocycles - ResearchGate. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Synthesis of 5-Trifluoromethyl-3-aminoisoxazole - PrepChem.com. (n.d.). PrepChem.com. Retrieved March 28, 2026, from [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. (2023, April 23). MDPI. Retrieved March 28, 2026, from [Link]

  • CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[4][13][14]triazol[4,3-a] pyrazine hydrochloride - Google Patents. (n.d.). Google Patents. Retrieved March 28, 2026, from

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Development of triaryl antimicrobials by scaffold hopping from an aminopropanol hit targeting bacter. (2025, August 18). Taylor & Francis. Retrieved March 28, 2026, from [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Dove Press. Retrieved March 28, 2026, from [Link]

  • [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved March 28, 2026, from [Link]

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - ChemRxiv. (n.d.). ChemRxiv. Retrieved March 28, 2026, from [Link]

  • Synthesis and characterizations of pyridazine-based iron chelators - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved March 28, 2026, from [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). ACS Publications. Retrieved March 28, 2026, from [Link]

  • US20100204470A1 - method for salt preparation - Google Patents. (n.d.). Google Patents.
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Synthesis of pyridazines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 28, 2026, from [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved March 28, 2026, from [Link]

  • 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved March 28, 2026, from [Link]

  • Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017, February 13). Wiley Online Library. Retrieved March 28, 2026, from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Retrieved March 28, 2026, from [Link]

  • Tuning a pyrazoline-based fluorogenic reagent, 3-naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl)-2-pyrazoline for sensitive precolumn derivatization of aliphatic alcohols and trace analysis by RP-HPLC with fluorescence detection - Sultan Qaboos University. (2021, September 15). Sultan Qaboos University. Retrieved March 28, 2026, from [Link]

  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl} - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF 3 CN - MDPI. (2022, October 4). MDPI. Retrieved March 28, 2026, from [Link]

  • EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents. (n.d.). Google Patents.
  • 5-(trifluoromethyl)pyridazin-3-amine (C5H4F3N3) - PubChemLite. (n.d.). PubChemLite. Retrieved March 28, 2026, from [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1 - Googleapis.com. (2007, June 25). European Patent Office. Retrieved March 28, 2026, from [Link]

  • Is it possible to boil off HCl from pyridinium chloride salts? - ResearchGate. (2020, February 7). ResearchGate. Retrieved March 28, 2026, from [Link]

  • (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - ResearchGate. (2026, February 3). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Salt or Cocrystal? A New Series of Crystal Structures Formed from Simple Pyridines and Carboxylic Acids - ACS Publications. (2009, May 4). ACS Publications. Retrieved March 28, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting LC-MS Analysis of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride

Prepared by: Senior Application Scientist, Advanced Analytical Technologies This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered dur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Advanced Analytical Technologies

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride. As a key intermediate in pharmaceutical and agrochemical synthesis, robust analytical methods for this compound are critical for research and quality control.[1] This document provides field-proven insights and systematic workflows to ensure data integrity and experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to quickly orient the user and resolve high-level issues.

Q1: What is the expected mass-to-charge ratio (m/z) for this compound in my mass spectrum?

The molecular formula of the free base is C₅H₄F₃N₃, with a monoisotopic mass of approximately 163.0357 Da.[1] In positive ion electrospray ionization (ESI), you should primarily look for the protonated molecule [M+H]+.

Ion SpeciesFormulaApproximate m/zNotes
Protonated Molecule [C₅H₅F₃N₃]+164.0435 This should be your primary target ion for quantification.
Sodium Adduct[C₅H₄F₃N₃+Na]+186.0255Common adduct if glassware, solvents, or mobile phase additives contain sodium.[2]
Potassium Adduct[C₅H₄F₃N₃+K]+201.9994Less common than sodium, but can appear from similar contamination sources.[2]
Ammonium Adduct[C₅H₄F₃N₃+NH₄]+181.0701Likely to be observed if using ammonium-based buffers (e.g., ammonium formate).[3][4]

Q2: Which ionization mode (positive or negative) and chromatography type are recommended?

Ionization Mode: Unequivocally, positive electrospray ionization (+ESI) is the recommended mode. The pyridazin-3-ylamine structure contains a basic amine group that is readily protonated in the ESI source, leading to a strong [M+H]+ signal.[5]

Chromatography Choice:

  • Reversed-Phase (RP-LC): Start with RP-LC. It is the most common and versatile mode in HPLC.[6][7] A C18 column is a robust starting point. The compound has sufficient hydrophobicity from the trifluoromethyl-pyridazine core to be retained.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): If you observe poor or no retention on multiple RP-LC columns, the compound may be too polar for your specific conditions. HILIC is an excellent alternative for retaining polar compounds.[8][9]

Q3: My signal is extremely low or completely absent. What are the first things I should check?

Before diving into complex method development, verify the fundamental system parameters:

  • Check for a Stable Spray: Visually inspect the ESI probe tip (if possible and safe). You should see a fine, consistent mist. No spray or intermittent dripping indicates a clog, leak, or gas flow issue.

  • Verify Gas Flows: Ensure your nebulizing and drying gas (typically nitrogen) flows are on and at the expected pressures.

  • Confirm MS Settings: Double-check that you are in the correct ionization mode (+ESI), the capillary voltage is on (e.g., 2.5–5.0 kV), and the detector is active.[5][10]

  • Tune the Mass Spectrometer: If the signal is still absent, run a system suitability test or tune the instrument with its calibration solution to confirm it is performing correctly.[10]

Q4: I see a good chromatographic peak, but the mass spectrum shows multiple ions instead of just one. What's happening?

This is most likely due to the formation of adducts in the ESI source.[11] The protonated molecule [M+H]+ can form alongside sodium [M+Na]+ and potassium [M+K]+ adducts, especially if the mobile phase is not acidified.[2] This splits your total ion current among several species, reducing the sensitivity for your target ion. The solution is often to add a proton source to the mobile phase, such as 0.1% formic acid, which drives the equilibrium towards the formation of the [M+H]+ ion.[2]

Section 2: In-Depth Troubleshooting Guides

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape compromises integration accuracy and resolution.[12] The cause can often be traced to undesirable chemical interactions or physical system issues.

Causality Analysis
  • Peak Tailing: Often caused by secondary interactions between the basic amine group of the analyte and residual acidic silanols on the silica-based column packing. It can also result from column contamination or dead volume in the system.[13][14]

  • Peak Fronting: This typically indicates column overload or an injection solvent that is significantly stronger (more organic content in RP-LC) than the mobile phase.[13]

  • Split Peaks: Often a sign of a partially blocked column inlet frit, a void in the column packing, or severe sample solvent incompatibility.[15]

Troubleshooting Workflow: Peak Shape

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Poor Peak Shape Observed shape_type Identify Shape start->shape_type tailing Tailing shape_type->tailing Asymmetric (tail) fronting Fronting shape_type->fronting Asymmetric (front) splitting Splitting shape_type->splitting Doublet cause_tailing Cause: - Secondary Interactions - Mobile Phase pH too high - Column Contamination tailing->cause_tailing cause_fronting Cause: - Column Overload - Sample Solvent too Strong fronting->cause_fronting cause_splitting Cause: - Column Void / Blockage - Severe Solvent Mismatch splitting->cause_splitting solution_tailing Solution: 1. Add 0.1% Formic Acid to Mobile Phase. 2. Use a buffered mobile phase (e.g., 10mM Ammonium Formate). 3. Flush column or use guard column. cause_tailing->solution_tailing solution_fronting Solution: 1. Reduce injection volume or sample concentration. 2. Dissolve sample in initial mobile phase. cause_fronting->solution_fronting solution_splitting Solution: 1. Dissolve sample in initial mobile phase. 2. Reverse-flush column (check manual). 3. Replace column. cause_splitting->solution_splitting

Caption: Troubleshooting workflow for poor peak shape.

Step-by-Step Corrective Protocol
  • Assess the Sample Solvent: The single most common and easily fixed cause of peak distortion is a mismatch between the sample solvent and the mobile phase.[13][15]

    • Action: Prepare your sample in a solvent that is as close as possible to, or weaker than, your initial mobile phase conditions. For a typical RP-LC gradient starting at 95% aqueous, your sample solvent should also be highly aqueous.[14]

  • Optimize Mobile Phase pH (for Tailing): The amine group on your analyte is basic. If the mobile phase pH is too high, interactions with acidic sites on the column can cause tailing.

    • Action: Add an acidic modifier to both your aqueous (A) and organic (B) mobile phases. 0.1% formic acid is standard for LC-MS and will ensure the analyte is consistently protonated, minimizing secondary interactions and improving ESI efficiency.

  • Check for Column Overload (for Fronting): Injecting too much analyte mass can saturate the stationary phase at the column head, causing fronting.[13][15]

    • Action: Perform a dilution series. Dilute your sample 1:10 and 1:100 and inject again. If the peak shape improves and becomes more symmetrical, you were overloading the column.[15]

  • Inspect System Hardware (for Splitting/Tailing): If the problem persists, the issue may be physical.

    • Action: Check all fittings for tightness to eliminate dead volume.[14] If you use a guard column, replace it.[14] As a last resort, attempt to clean the analytical column according to the manufacturer's protocol or replace it.[16] A partially blocked inlet frit is a common cause of split peaks.[15]

Problem: Low Signal Intensity and Poor Sensitivity

Low signal can be a chromatographic issue (the peak is too broad) or a mass spectrometer issue (inefficient ionization or ion transmission).[12]

Causality Analysis
  • Ion Suppression: Co-eluting matrix components from your sample can compete with your analyte for ionization in the ESI source, suppressing its signal. This is a very common issue in complex matrices like plasma or tissue extracts.[14][17]

  • Inefficient Ionization/Desolvation: The MS source parameters (gas flows, temperatures, voltages) may not be optimal for your analyte and flow rate, leading to poor generation of gas-phase ions.[17]

  • Poor Chromatographic Focusing: If the chromatographic peak is excessively broad, the analyte concentration entering the source at any given moment is low, resulting in a weak signal, even if the total amount of analyte is sufficient.

Troubleshooting Workflow: Signal Intensity

G start Low Signal Intensity check_chrom Is there a chromatographic peak? start->check_chrom no_peak No Peak: Check fundamentals (Spray, Voltage, Gas, Leaks) check_chrom->no_peak No peak_present Peak is Present check_chrom->peak_present Yes check_shape Is peak broad or tailing? peak_present->check_shape broad_peak Improve Chromatography: - Optimize Gradient - See 'Peak Shape' Workflow check_shape->broad_peak Yes sharp_peak Peak is Sharp check_shape->sharp_peak No optimize_ms Optimize MS Source: - Infuse standard and adjust V, T, Gas - Check for Ion Suppression sharp_peak->optimize_ms

Caption: Troubleshooting workflow for low signal intensity.

Step-by-Step Corrective Protocol
  • Improve Chromatography: A tall, sharp peak delivers a concentrated band of analyte to the detector, maximizing signal-to-noise.

    • Action: If your peak is broad, try sharpening it by increasing the gradient slope or using a column with smaller particles (if your system pressure allows). Ensure you have addressed all issues from the Peak Shape workflow.

  • Optimize MS Source Parameters: Default source settings are rarely optimal.

    • Action: Perform a direct infusion of your analyte standard (e.g., at 1 µg/mL) using a syringe pump teed into your LC flow. While infusing, systematically adjust the following parameters to maximize the signal for m/z 164.04:

      • Nebulizing and Drying Gas: Adjust flows to ensure efficient droplet formation and desolvation. Higher LC flow rates generally require higher gas flows and temperatures.[17]

      • Capillary/Spray Voltage: Adjust in small increments (e.g., 0.2 kV) to find the point of maximum stable signal.

      • Source Temperature: Increase temperature to aid desolvation, but be cautious of thermal degradation if your compound is labile.[17]

  • Diagnose and Mitigate Ion Suppression: If the signal is strong during infusion but weak when injecting a sample prepared in matrix, ion suppression is the likely culprit.

    • Action: Improve your sample preparation. Use a more selective extraction method (e.g., solid-phase extraction) to remove interfering matrix components.[17] Alternatively, adjust the chromatography to move your analyte's retention time away from any major zones of co-eluting matrix compounds.

Section 3: Recommended Starting Protocols & Parameters

Use these parameters as a validated starting point for your method development. Fine-tuning will likely be necessary based on your specific instrumentation and sample matrix.

ParameterProtocol 1: Reversed-Phase (RP-LC) Protocol 2: HILIC (Alternative) Rationale & Key Considerations
LC Column C18, 2.1 x 100 mm, < 3 µmAmide or Bare Silica, 2.1 x 100 mm, < 3 µmC18 is the standard for RP-LC. HILIC requires a polar stationary phase.
Mobile Phase A Water + 0.1% Formic AcidAcetonitrile + 0.1% Formic AcidFormic acid aids in protonation for better peak shape and ESI+ signal.
Mobile Phase B Acetonitrile + 0.1% Formic AcidWater + 10 mM Ammonium Formate + 0.1% Formic AcidAcetonitrile is a common organic phase.[18] A buffer is often needed in the aqueous HILIC phase to facilitate partitioning.[19]
Gradient 5% -> 95% B over 8 min95% -> 60% B over 8 minNote the inverse gradient logic: In RP-LC, increasing organic elutes the compound.[6] In HILIC, increasing aqueous elutes the compound.[8]
Flow Rate 0.3 - 0.5 mL/min0.3 - 0.5 mL/minAppropriate for 2.1 mm ID columns.
Column Temp. 30 - 40 °C30 - 40 °CElevated temperature can improve peak shape but may alter retention. Consistency is key.
Injection Vol. 1 - 5 µL1 - 5 µLStart low to avoid overload.
Sample Diluent 95:5 Water:Acetonitrile (or initial conditions)95:5 Acetonitrile:Water (or initial conditions)Crucial for good peak shape. Match the initial mobile phase.[20][21]
Ionization Mode ESI PositiveESI PositiveRequired for this basic compound.
Capillary Voltage 3.5 kV3.5 kVOptimize based on your instrument.
Drying Gas Temp. 250 - 350 °C250 - 350 °CHigher temperatures needed for higher flow rates.
Drying Gas Flow 8 - 12 L/min8 - 12 L/minInstrument-dependent.
Nebulizer Gas 30 - 50 psi30 - 50 psiInstrument-dependent.
Scan Range (m/z) 100 - 300100 - 300Covers the target ion and potential adducts/impurities.

References

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Hydrophilic Interaction Chromatography. LCGC International. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. [Link]

  • Hydrophilic interaction chromatography. Wikipedia. [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. [Link]

  • Hydrophilic Interaction Chromatography Applications. News-Medical.Net. [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. [Link]

  • HILIC – New Separation Principle in Chromatography?. LCI. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

  • Reversed-Phase Chromatography: An Overview. AZoLifeSciences. [Link]

  • Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry. [Link]

  • Abnormal Peak Shapes. Shimadzu. [Link]

  • What is the mechanism for electrospray ionization?. Chemistry Stack Exchange. [Link]

  • Electrospray ionization. Wikipedia. [Link]

  • Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification. PMC. [Link]

  • Any suggestions for very low intensity in LC/MS/MS?. ResearchGate. [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. [Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. [Link]

  • LC–MSn Small-Molecule Drug Analysis in Human Serum: Could Adducts have Good Prospects for Therapeutic Applications?. Taylor & Francis Online. [Link]

  • Dealing with Metal Adduct Ions in Electrospray: Part 1. LCGC North America. [Link]

  • ESI+ Common Background Ions. University of Bristol. [Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent. [Link]

  • 5-(Trifluoromethyl)pyridazin-3-amine. MySkinRecipes. [Link]

  • Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX. Shimadzu. [Link]

  • Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin. EURL-SRM. [Link]

Sources

Optimization

Technical Support Center: C-N Cross-Coupling of 5-Trifluoromethyl-pyridazin-3-ylamine Hydrochloride

Welcome to the Technical Support Center for advanced transition-metal catalysis. This guide is specifically engineered for researchers and drug development professionals working with 5-Trifluoromethyl-pyridazin-3-ylamine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced transition-metal catalysis. This guide is specifically engineered for researchers and drug development professionals working with 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride (CAS 2331259-81-3)[1].

Coupling electron-deficient, heteroaromatic amines is notoriously difficult. This substrate presents a "perfect storm" of chemical challenges: a strongly electron-withdrawing trifluoromethyl ( −CF3​ ) group that dampens nucleophilicity, a bidentate pyridazine ring prone to catalyst poisoning, and a hydrochloride salt formulation that disrupts standard stoichiometric ratios[2].

Below is our comprehensive troubleshooting guide, structured to explain the causality behind experimental failures and provide self-validating methodologies to ensure your Buchwald-Hartwig aminations succeed.

Mechanistic Workflow: Catalyst & Reagent Selection

G Start Substrate: 5-CF3-pyridazin-3-ylamine HCl Step1 Neutralize HCl Salt Add extra 1.0 eq Base Start->Step1 Decision1 Electrophile Type? Step1->Decision1 ArylCl Aryl Chlorides Use Pd-PEPPSI-IPentCl Decision1->ArylCl Cl ArylBr Aryl Bromides/Iodides Use t-BuXPhos or BrettPhos Decision1->ArylBr Br / I BaseSel Base Selection: NaOtBu (Strong) or Cs2CO3 (Mild) ArylCl->BaseSel ArylBr->BaseSel Opt Optimize Temp (80-110°C) Solvent: 1,4-Dioxane BaseSel->Opt

Fig 1: Decision tree for catalyst and base selection when coupling 5-CF3-pyridazin-3-ylamine.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q1: Why does my reaction stall at <15% conversion when using standard Pd2​(dba)3​ and BINAP? A: The failure stems from two competing mechanistic bottlenecks: catalyst poisoning and poor nucleophilicity. The pyridazine ring contains adjacent nitrogen atoms that act as strong bidentate ligands. They irreversibly coordinate to the palladium center, sequestering it from the catalytic cycle[3]. Furthermore, the strongly electron-withdrawing 5- CF3​ group depletes electron density from the 3-amino group, severely retarding the amine coordination and deprotonation steps[2]. Solution: Shift from flexible bidentate phosphines like BINAP to highly sterically hindered N-Heterocyclic Carbene (NHC) precatalysts (e.g., Pd-PEPPSI-IPentCl)[4]. The massive steric bulk of the 3-pentyl groups on the NHC ligand physically prevents the pyridazine nitrogens from forming stable dead-end chelates, forcing the productive reductive elimination step[3].

Q2: I am using the hydrochloride salt of the substrate. How does this alter my stoichiometry? A: The hydrochloride salt completely prevents the amine from coordinating to the Pd(II) intermediate because the nitrogen's lone pair is protonated. Solution: You must add exactly 1.0 additional equivalent of base purely for in situ neutralization, plus the standard 1.2–1.5 equivalents required to drive the catalytic cycle (total 2.2–2.5 eq). For this specific substrate, use a strong, non-nucleophilic base like Sodium tert-butoxide ( NaOtBu ). If your electrophile contains base-sensitive functional groups (e.g., esters or nitriles), swap to Cs2​CO3​ but increase the reaction temperature to 110 °C to compensate for its lower solubility[5].

Q3: How can I prevent diarylation (over-coupling) of the primary amine? A: Primary heteroaryl amines can undergo a second oxidative addition/reductive elimination cycle, leading to unwanted tertiary amines. Solution: The use of bulky ligands like t-BuXPhos or expanded-ring NHC palladium complexes creates a restrictive binding pocket[6][7]. Once the first aryl group is attached, the resulting secondary amine becomes too sterically encumbered to coordinate to the Pd center again, effectively halting the reaction at monoarylation.

G Pd0 Pd(0)L(n) Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd AmineCoord Amine Coordination Bottleneck 1: Pyridazine Chelation OxAdd->AmineCoord Deprot Deprotonation Bottleneck 2: CF3 reduces nucleophilicity AmineCoord->Deprot RedElim Reductive Elimination Bottleneck 3: Slow C-N bond formation Deprot->RedElim RedElim->Pd0 Product Release

Fig 2: Catalytic cycle bottlenecks caused by the CF3 group and the pyridazine ring.

Part 2: Quantitative Catalyst Performance Data

To facilitate rapid experimental design, the following table summarizes the expected performance of various catalytic systems when coupling 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride with a standard aryl chloride.

Catalyst SystemLigand TypeBase (Eq)Temp (°C)Expected YieldPrimary Issue Addressed
Pd2​(dba)3​ / BINAPBidentate Phosphine Cs2​CO3​ (2.5)100< 15%Baseline (Fails due to pyridazine chelation)
Pd(OAc)2​ / XantphosRigid Bidentate Cs2​CO3​ (2.5)11045-55%Reduces diarylation, but suffers from slow turnover
[(cinnamyl)PdCl]2​ / t-BuXPhosBulky Monodentate NaOtBu (2.2)9075-85%Overcomes CF3​ electronic deactivation
Pd-PEPPSI-IPentCl NHC Precatalyst NaOtBu (2.2) 80 > 90% Physically prevents pyridazine poisoning [3]
Part 3: Self-Validating Experimental Protocol

Optimized Buchwald-Hartwig Amination using Pd-PEPPSI-IPentCl Causality Checkpoint: This protocol utilizes a pre-weighed NHC-Pd complex to ensure a perfect 1:1 Pd-to-ligand ratio. This eliminates the variable of incomplete ligand ligation that frequently plagues in situ generated Pd2​(dba)3​ systems, ensuring a highly active Pd(0) species[4].

Step 1: Reagent Preparation (Standard Schlenk Technique)

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride (1.0 eq, 1.0 mmol).

  • Add the aryl chloride/bromide (1.1 eq, 1.1 mmol).

  • Add Pd-PEPPSI-IPentCl (2.0 mol%, 0.02 mmol).

    • Self-Validation: The precatalyst must be a stable yellow/orange powder. If it appears dark brown or black, it has degraded to Pd(0) black and should be discarded.

  • Add NaOtBu (2.2 eq, 2.2 mmol).

    • Causality: 1.0 eq neutralizes the HCl salt; 1.2 eq drives the catalytic deprotonation step.

Step 2: Solvent Addition and Degassing

  • Evacuate the flask under high vacuum and backfill with Argon (Repeat for 3 cycles).

  • Add anhydrous, degassed 1,4-Dioxane (5.0 mL) via syringe.

  • Self-Validation: Stir at room temperature for 10 minutes. The suspension will change appearance as the HCl salt is neutralized and the free base is liberated into the solution.

Step 3: Reaction Execution

  • Heat the reaction mixture to 80 °C in a pre-heated oil bath.

  • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc) or LCMS at the 1-hour mark. The bulky IPentCl ligand promotes rapid oxidative addition; you should observe >50% conversion within the first 60 minutes.

Step 4: Workup and Isolation

  • Cool the reaction to room temperature.

  • Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove Pd black and inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the target N-(aryl)-5-(trifluoromethyl)pyridazin-3-amine.

References
  • A General C–N Cross-Coupling to Synthesize Heteroaryl Amines Using a Palladacyclic N-Heterocyclic Carbene Precatalyst. Organic Letters - ACS Publications. Available at:[Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. MDPI. Available at:[Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. PMC - NIH. Available at: [Link]

  • Part I: Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amination Reactions. YorkSpace. Available at:[Link]

  • A Multiligand Based Pd Catalyst for C−N Cross-Coupling Reactions. Journal of the American Chemical Society - ACS Publications. Available at: [Link]

Sources

Troubleshooting

minimizing moisture absorption in 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride salts

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride. Hydrochloride salts of active pharmaceutica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride. Hydrochloride salts of active pharmaceutical ingredients (APIs) are frequently utilized to improve solubility, but this salt form can introduce challenges related to hygroscopicity—the tendency to absorb moisture from the atmosphere.[1]

Moisture absorption can lead to significant physicochemical changes, including chemical degradation (e.g., hydrolysis), solid-state phase transitions, and altered physical properties like clumping and poor powder flow.[2][3][4] These issues can compromise experimental reproducibility, analytical accuracy, and the overall stability of the compound. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you minimize moisture absorption and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for hydrochloride salts?

A: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. Hydrochloride salts, while often excellent for enhancing the solubility of basic drugs, can be particularly prone to this issue.[1] The presence of the chloride ion and the specific crystal lattice arrangement can create favorable conditions for hydrogen bonding with water molecules.[1][5] This moisture uptake can lead to:

  • Physical Changes: Caking, clumping, or even deliquescence (dissolving in the absorbed water), which complicates accurate weighing and handling.[4][6]

  • Chemical Degradation: The presence of water can facilitate hydrolysis, potentially degrading the API and reducing its potency.[7]

  • Inaccurate Dosing: If the material has absorbed a significant amount of water, the weighed amount will contain less active compound than intended, leading to errors in concentration for subsequent experiments.[4]

Q2: How should I store 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride to prevent moisture absorption?

A: Proper storage is the first line of defense. The compound should be kept in a tightly sealed, moisture-proof container.[6] For enhanced protection, store this primary container inside a secondary enclosure with a desiccant, such as a desiccator cabinet or a sealed bag with desiccant packets.[7] Ideal environmental conditions are a cool, dry, and dark place.[6]

Q3: What are the visible signs that my compound has absorbed moisture?

A: Visual inspection can often provide the first clues of moisture contamination. Key signs include:

  • A change in powder appearance from free-flowing to clumpy or caked.[4][6]

  • The formation of a viscous, sticky liquid or slurry if the compound is highly hygroscopic and has absorbed significant moisture.[8]

  • Droplets of water on the inside of the packaging liner.[4]

Q4: Can moisture absorption affect my analytical results, such as NMR or HPLC?

A: Absolutely. If you are preparing solutions for analysis by weight, unaccounted-for water content will lead to lower-than-expected concentrations of your active compound. This can result in inaccurate assay values, altered pharmacokinetic profiles, and poor reproducibility. Furthermore, the presence of water can promote the formation of degradation products, which may appear as unexpected peaks in your chromatograms.[7]

Q5: What is the most accurate method for determining the water content in my sample?

A: Karl Fischer (KF) titration is the gold standard for accurately determining water content in pharmaceutical materials.[9][10][] It is a highly specific and precise method that can quantify both free and bound water over a wide concentration range, from parts per million (ppm) to 100%.[9][] Unlike Loss on Drying (LOD), which measures all volatile components, KF titration is specific to water.[10]

Troubleshooting Guide: Diagnosing and Resolving Moisture-Related Issues

If you are encountering problems such as inconsistent experimental outcomes, poor powder handling, or failed release testing, moisture absorption is a likely culprit. This guide provides a systematic approach to troubleshooting.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Observed Problem: Inconsistent Results or Poor Powder Properties check_water Step 1: Quantify Water Content (Use Karl Fischer Titration) start->check_water water_high Is Water Content > Specification? check_water->water_high review_storage Step 2A: Review Storage Conditions water_high->review_storage Yes consider_formulation Step 3: Consider Advanced Mitigation Strategies water_high->consider_formulation No, but problem persists storage_inadequate Are Storage Conditions Inadequate? (e.g., open container, no desiccant) review_storage->storage_inadequate implement_storage Action: Implement Best Practices (Tightly seal, use desiccator, control temperature) storage_inadequate->implement_storage Yes review_handling Step 2B: Review Handling Procedures storage_inadequate->review_handling No end_ok Problem Resolved implement_storage->end_ok handling_inadequate Is Handling in Ambient Air? (High RH) review_handling->handling_inadequate implement_handling Action: Use Controlled Environment (Glove box, low RH room) handling_inadequate->implement_handling Yes handling_inadequate->consider_formulation No implement_handling->end_ok crystal_eng Option: Crystal Engineering (e.g., Co-crystallization) consider_formulation->crystal_eng end_formulation Proceed with Formulation Development crystal_eng->end_formulation

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in 5-Trifluoromethyl-pyridazin-3-ylamine Hydrochloride Chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, scientists, and drug development professionals troubleshoot and resolve severe pea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, scientists, and drug development professionals troubleshoot and resolve severe peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride.

This guide synthesizes mechanistic theory with field-proven experimental protocols to ensure your analytical methods are robust, reproducible, and scientifically sound.

Mechanistic Insight: The Root Cause of Peak Tailing

5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride presents a unique chromatographic challenge. The molecule contains a primary amine and a pyridazine ring (two basic nitrogens). As a hydrochloride salt, it dissociates in solution, leaving a highly polar, protonated basic moiety ( R−NH3+​ ).

When analyzed via reversed-phase liquid chromatography (RPLC) on standard silica-based columns, the primary retention mechanism is hydrophobic interaction with the C18 phase[1]. However, a secondary retention mechanism often occurs: the positively charged basic amine groups undergo strong ion-exchange interactions with acidic, negatively charged residual silanol groups ( Si−O− ) on the silica stationary phase[1][2]. Because these secondary interactions equilibrate slowly and have varying binding energies, the analyte elutes with a pronounced, asymmetrical tail[1][3].

Mechanism Amine Protonated Amine (Analyte: R-NH3+) Interaction Secondary Ion-Exchange (Causes Peak Tailing) Amine->Interaction Silanol Ionized Silanol (Stationary Phase: Si-O-) Silanol->Interaction TEA Triethylamine (TEA) Competing Base TEA->Silanol Sterically Blocks Site LowPH Low pH Buffer (<3.0) (Protons: H+) LowPH->Silanol Protonates to Si-OH

Mechanistic pathway of silanol-induced peak tailing and its chemical resolution strategies.

Troubleshooting FAQs

Q1: Why does 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride specifically exhibit severe peak tailing on standard C18 columns? A: The tailing is caused by the occurrence of more than one mechanism of analyte retention[1]. While the hydrophobic trifluoromethyl ( CF3​ ) group and aromatic ring interact with the C18 phase, the basic amine functional groups interact strongly with ionized residual silanol groups on the silica support surface[1]. These dual pathways cause the peak asymmetry factor ( As​ ) to exceed acceptable limits (typically As​>1.5 )[1].

Q2: How can I adjust the mobile phase pH to resolve this tailing? A: Adjusting the mobile phase pH disrupts the ion-exchange interaction. You have two primary strategies:

  • Low pH Strategy (pH 2.0 - 3.0): Lowering the pH below the pKa of the silanol groups ensures the full protonation of the ionizable residual silanol groups ( Si−O− Si−OH )[1][2]. This neutralizes the stationary phase, preventing interaction with the protonated amine[4]. A 10-20 mM phosphate buffer at pH 2.5 is highly effective for this purpose[4].

  • High pH Strategy (pH > 10.0): Raising the pH deprotonates the basic analyte, rendering it neutral and eliminating the ionic interaction[2]. However, standard silica dissolves at high pH; this approach strictly requires specialized hybrid or polymer-based columns[2].

Q3: If method constraints prevent me from changing the pH, what mobile phase additives can I use? A: If you must operate at a neutral pH where silanols are ionized, you can add a competing base (silanol suppressor) to the mobile phase[4]. Triethylamine (TEA) at a concentration of 5-25 mM is the industry standard[3][4]. TEA interacts more strongly with the anionic silanol groups than the bulky analyte, effectively blocking the active sites and reducing tailing[3][4]. Caution: Silanol suppressors can accelerate the hydrolysis of the stationary phase over time, shortening column lifespan[4].

Q4: What column chemistries are best suited for this trifluoromethylated pyridazine derivative? A: Avoid older "Type-A" silicas, which contain metal impurities that increase silanol acidity and cause severe tailing[3][4]. Always use high-purity "Type-B" silica columns[3]. To further minimize interactions, utilize:

  • Fully End-Capped Columns: These use small organic reagents to chemically cap unreacted silanol groups, reducing their availability by approximately 50%[1][3][5].

  • Polar-Embedded Phases: These columns feature an embedded amide group (-CO-NH-) that forms internal hydrogen bonds with nearby silanol groups, shielding them from basic analytes and significantly improving peak shape[5].

Q5: Could my sample preparation be contributing to the tailing? A: Yes. If the sample solvent (diluent) is incompatible with or stronger than the mobile phase, it can cause peak distortion, split peaks, or tailing—especially for early-eluting peaks. Always inject the sample dissolved in the starting mobile phase to ensure proper focusing at the column head.

Logical Troubleshooting Workflow

Workflow Start Analyze Asymmetry Factor (As) If As > 1.5, Tailing Detected CheckDiluent 1. Evaluate Sample Diluent Start->CheckDiluent DiluentMismatch Diluent Stronger than Mobile Phase? Re-dissolve in Initial Mobile Phase CheckDiluent->DiluentMismatch Mismatch Suspected CheckPH 2. Optimize Mobile Phase pH CheckDiluent->CheckPH Diluent OK LowPH Lower pH to 2.0-3.0 (Protonates Silanols to Si-OH) CheckPH->LowPH Acidic Method HighPH Raise pH > 10.0 (Deprotonates Amine to Neutral) CheckPH->HighPH Basic Method CheckAdditives 3. Use Competing Base LowPH->CheckAdditives Tailing Persists HighPH->CheckAdditives Tailing Persists AddTEA Add 5-25 mM Triethylamine (TEA) (Blocks Active Silanol Sites) CheckAdditives->AddTEA ChangeColumn 4. Change Stationary Phase AddTEA->ChangeColumn Tailing Persists UseCSH Use Polar-Embedded or Type-B Silica Column ChangeColumn->UseCSH

Logical troubleshooting workflow for resolving peak tailing of basic amine compounds.

Quantitative Data Summary

The following table summarizes the quantitative parameters and expected outcomes for the primary optimization strategies discussed in this guide.

Optimization StrategyReagent / ParameterMechanism of ActionTypical Concentration / RangeExpected Impact on As​
Low pH Mobile Phase Phosphate Buffer / TFAProtonates ionized silanols ( Si−O− Si−OH )[2][4]10–20 mM, pH 2.0–3.0Reduces As​ to < 1.2
Competing Base Additive Triethylamine (TEA)Sterically blocks active silanol sites[3][4]5–25 mM (or 0.1% v/v)Reduces As​ to < 1.3
Column Deactivation Polar-Embedded PhaseInternal hydrogen bonding shields silanols[5]N/A (Stationary Phase)Reduces As​ to < 1.2
Sample Diluent Match Initial Mobile PhasePrevents solvent-mismatch peak distortion100% Match to Initial %BEliminates fronting/tailing

Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system . Before altering your chemistry, you must confirm whether the tailing is chemical (silanol interaction) or physical (e.g., a blocked frit or column void)[1].

Self-Validation Check (System Suitability Test): Inject a neutral marker (e.g., Toluene) alongside your 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride sample.

  • If Toluene is symmetrical ( As​≈1.0 ) but the amine tails ( As​>1.5 ), the issue is chemical secondary interaction. Proceed with the protocols below.

  • If both Toluene and the amine tail, the issue is physical. Evaluate the column for a void or substitute the column to confirm the problem[1].

Protocol 1: Low-pH Buffer Optimization

This protocol utilizes a low pH to neutralize the stationary phase[4].

  • Buffer Preparation: Accurately weigh the appropriate amount of Potassium Phosphate Monobasic ( KH2​PO4​ ) to achieve a 20 mM concentration in 1 Liter of HPLC-grade water.

  • pH Adjustment: Slowly add Phosphoric Acid ( H3​PO4​ ) dropwise while monitoring with a calibrated pH meter until the solution reaches exactly pH 2.5[4].

  • Filtration: Filter the buffer through a 0.22 µm membrane filter to remove particulates.

  • Equilibration: Flush the HPLC system and equilibrate the Type-B silica column with the new mobile phase for at least 20 column volumes. Note: Ensure your organic modifier (e.g., Acetonitrile) does not precipitate the phosphate buffer during gradient runs[4].

  • Validation: Inject the sample. Calculate the asymmetry factor ( As​=B/A at 10% peak height)[1]. The As​ should now be ≤1.2 .

Protocol 2: Triethylamine (TEA) Silanol-Blocking

Use this protocol if your method requires a neutral pH where silanols remain ionized.

  • Mobile Phase Preparation: Prepare your standard neutral mobile phase (e.g., Water/Methanol).

  • Additive Introduction: Add Triethylamine (TEA) to the aqueous portion of the mobile phase to achieve a final concentration of 5 mM to 25 mM (approximately 0.1% v/v)[3][4].

  • pH Verification: TEA is highly basic and will raise the pH of the mobile phase. If a specific neutral pH is required, back-titrate the solution using a weak acid (like Acetic Acid) until the desired pH is reached.

  • Equilibration: Equilibrate the column thoroughly. TEA requires time to fully associate with and block the anionic silanol groups[4].

  • Validation: Inject the sample and verify that the peak symmetry has improved. Monitor column backpressure over time, as silanol suppressors can cause more rapid stationary phase hydrolysis[4].

References

  • Peak Tailing in HPLC - Element Lab Solutions. Element Lab Solutions. Available at: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. Phenomenex. Available at:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. Phenomenex. Available at: [Link]

  • Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology | MICROSOLV. MicroSolv Technology Corporation. Available at: [Link]

  • What's Happening to My Column? - LCGC International. Chromatography Online. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

5-Trifluoromethyl-pyridazin-3-ylamine vs. 4-Trifluoromethyl Isomer: A Structural and Synthetic Comparison Guide

As a Senior Application Scientist navigating late-stage lead optimization, I frequently encounter challenges related to the functionalization of fluorinated heterocycles. The introduction of a trifluoromethyl (–CF3) grou...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating late-stage lead optimization, I frequently encounter challenges related to the functionalization of fluorinated heterocycles. The introduction of a trifluoromethyl (–CF3) group onto a pyridazine scaffold is a classic medicinal chemistry strategy to enhance lipophilicity, improve metabolic stability, and modulate target binding kinetics.

However, the specific regiochemistry of this substitution—specifically comparing 5-(trifluoromethyl)pyridazin-3-amine to its 4-(trifluoromethyl) isomer—drastically alters the molecule's 3D conformation and reactivity. This guide objectively compares the physicochemical performance of these two building blocks and provides field-proven, self-validating experimental protocols for their use in drug development workflows.

Structural & Physicochemical Causality

To successfully utilize these isomers, one must understand the causality behind their divergent reactivity. The behavior of the exocyclic amine at the 3-position is governed by a delicate balance of electronic withdrawal and steric shielding.

Electronic Effects (pKa Modulation)

The unsubstituted pyridazin-3-amine possesses a predicted pKa of approximately 4.88[1]. The –CF3 group is powerfully electron-withdrawing via inductive effects (–I).

  • 5-Trifluoromethyl Isomer: Positioned meta to the amine, the –CF3 group exerts a strong inductive pull through the sigma framework, depressing the predicted pKa of the molecule to approximately 2.13[2]. While less basic, the amine retains sufficient nucleophilicity for standard coupling.

  • 4-Trifluoromethyl Isomer: Positioned ortho to the amine, the inductive effect is significantly magnified due to spatial proximity. This proximity profoundly lowers the basicity of the amine, rendering it an exceptionally poor nucleophile[3].

Steric Shielding & Conformational Twisting

The –CF3 group is sterically demanding, possessing a van der Waals volume (A-value ~2.1 kcal/mol) comparable to an isopropyl group.

  • In the 4-isomer , the ortho relationship forces a severe steric clash with the adjacent 3-amino group. To relieve this strain, the amine is often twisted out of coplanarity with the pyridazine ring. This twisting disrupts the resonance of the nitrogen lone pair with the aromatic system and physically shields the nucleophilic center from incoming electrophiles.

  • In the 5-isomer , the meta positioning leaves the 3-amino group sterically unencumbered, allowing for planar resonance and unhindered trajectory for electrophilic attack.

Mechanism CF3 -CF3 Group Addition Inductive Strong Inductive Withdrawal (-I) CF3->Inductive Steric Steric Bulk (A-value ~2.1) CF3->Steric pKaDrop Decreased Amine pKa (Reduced Basicity) Inductive->pKaDrop Twist Amine Twisting (Loss of Resonance) Steric->Twist Ortho (4-position) only PoorNuc Attenuated Nucleophilicity pKaDrop->PoorNuc Twist->PoorNuc

Logical flow of how -CF3 regiochemistry dictates amine nucleophilicity.

Quantitative Data Comparison

The following table summarizes the key metrics that dictate the handling and application of these isomers in synthetic workflows.

Property5-(Trifluoromethyl)pyridazin-3-amine4-(Trifluoromethyl)pyridazin-3-amineUnsubstituted Pyridazin-3-amine
CAS Number 1211591-88-6[2]1167417-13-15469-70-5[1]
Predicted pKa ~2.13[2]< 2.0 (Strong ortho effect)~4.88[1]
Steric Hindrance (Amine) Low (Meta position)High (Ortho position)None
Relative Nucleophilicity ModerateVery LowHigh
Optimal Coupling Strategy Standard Uronium (HATU)Acid Chloride + Strong Base (LiHMDS)Standard Uronium (HATU)

Strategic Synthetic Workflows

When designing a library around these scaffolds, your synthetic route must diverge based on the chosen isomer. Attempting to use standard peptide coupling reagents (like EDC or HATU) on the 4-CF3 isomer will inevitably result in recovered starting material due to the combined steric and electronic deactivation.

Workflow Start Select Pyridazin-3-amine Building Block Iso5 5-CF3 Isomer (Sterically Accessible) Start->Iso5 Iso4 4-CF3 Isomer (Sterically Hindered) Start->Iso4 Method5 Standard Amide Coupling (HATU, DIPEA, DMF, RT) Iso5->Method5 Moderate Nucleophile Method4 Forcing Conditions (Acid Chloride, LiHMDS, THF, Heat) Iso4->Method4 Poor Nucleophile Result5 High Yield (>80%) Clean LC-MS Profile Method5->Result5 Result4 Moderate Yield (40-60%) Requires Careful Purification Method4->Result4

Divergent synthetic workflows for 4-CF3 and 5-CF3 pyridazin-3-amine isomers.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific In-Process Controls (IPCs) that allow the chemist to verify the mechanistic success of the reaction in real-time.

Protocol A: Amide Coupling with 5-(Trifluoromethyl)pyridazin-3-amine

Causality Rationale: Because the 5-CF3 group is meta to the amine, steric hindrance is minimal. The reduced pKa[2] slows the reaction slightly compared to the unfluorinated analog, but the amine remains sufficiently nucleophilic to attack a highly active HATU-ester intermediate.

Step-by-Step Methodology:

  • Activation: Dissolve the desired carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes.

    • Validation Check: A color change (often to pale yellow) indicates the formation of the active uronium ester.

  • Coupling: Add 5-(trifluoromethyl)pyridazin-3-amine (1.0 eq) to the activated mixture. Stir at room temperature for 4–6 hours.

  • In-Process Control (LC-MS): Sample the reaction. The self-validation occurs here: you should observe the disappearance of the amine mass (m/z 164 [M+H]+) and the appearance of the product mass. If the reaction stalls, the amine's nucleophilicity was sufficient for initiation but requires gentle heating (40 °C) to overcome the activation energy barrier for completion.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc. The fluorinated product will partition cleanly into the organic layer due to the lipophilic –CF3 group.

Protocol B: Amide Coupling with 4-(Trifluoromethyl)pyridazin-3-amine

Causality Rationale: The ortho-CF3 group completely shields the amine and withdraws electron density, rendering standard HATU coupling ineffective. To force the reaction, we must convert the acid to a highly reactive acid chloride and deprotonate the weakly basic amine using a strong base (LiHMDS) to generate a highly nucleophilic amide anion.

Step-by-Step Methodology:

  • Electrophile Preparation: Suspend the carboxylic acid (1.2 eq) in anhydrous DCM. Add catalytic DMF (1 drop) followed by Oxalyl Chloride (1.5 eq) dropwise at 0 °C. Stir for 2 hours, then concentrate in vacuo to yield the crude acid chloride.

  • Anion Generation: In a separate flame-dried flask, dissolve 4-(trifluoromethyl)pyridazin-3-amine (1.0 eq) in anhydrous THF at -78 °C. Slowly add LiHMDS (1.0 M in THF, 1.2 eq).

    • Validation Check: The solution may deepen in color, validating the deprotonation of the sterically hindered amine.

  • Coupling: Dissolve the crude acid chloride in THF and add it dropwise to the cold anion solution. Allow the reaction to slowly warm to room temperature overnight.

  • In-Process Control (LC-MS): Quench a micro-aliquot in MeOH. If unreacted amine persists alongside methyl ester (from the quenched acid chloride), it validates that the steric clash is outcompeting the coupling rate. In future iterations, increasing the temperature to 50 °C post-addition is required.

  • Workup: Quench with saturated aqueous NH4Cl to neutralize excess base. Extract with EtOAc and purify via silica gel chromatography.

References

  • pyridazin-3-amine hydrochloride - ChemBK ChemBK Database. Contains experimental and predicted physicochemical properties, including pKa data for the unsubstituted pyridazine amine scaffold. URL:[Link]

  • Application of the Goldilocks Effect to the Design of Potent and Selective Inhibitors... Balancing pKa and Steric Effects Journal of Medicinal Chemistry - ACS Publications. Details the profound impact of trifluoromethyl groups on the pKa, steric hindrance, and basicity of adjacent amines in medicinal chemistry. URL:[Link]

Sources

Comparative

A Comparative Guide to the Bioavailability of 5-Trifluoromethyl-pyridazin-3-ylamine: Free Base vs. Hydrochloride Salt

In the landscape of drug discovery and development, the journey from a promising molecule to an efficacious therapeutic is fraught with challenges. Among the most critical hurdles is ensuring adequate bioavailability—the...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the journey from a promising molecule to an efficacious therapeutic is fraught with challenges. Among the most critical hurdles is ensuring adequate bioavailability—the extent and rate at which the active moiety reaches systemic circulation. The physicochemical properties of a drug candidate profoundly influence this parameter. A common strategy to enhance these properties is the formation of a salt, typically from an ionizable functional group within the molecule. This guide provides an in-depth comparison of the free base form of 5-Trifluoromethyl-pyridazin-3-ylamine and its hydrochloride (HCl) salt, offering a framework for researchers to evaluate which form may present a more viable path forward in preclinical development.

The core of this analysis rests on the principle that for many amine-containing compounds, conversion to a hydrochloride salt can significantly improve aqueous solubility and dissolution rate, which are often rate-limiting steps for oral absorption.[1][2] However, this is not a universal rule, and a comprehensive experimental evaluation is paramount.

Physicochemical Properties: The Foundation of Bioavailability

The initial characterization of both the free base and the HCl salt of 5-Trifluoromethyl-pyridazin-3-ylamine is a critical first step. These properties provide the theoretical underpinning for observed bioavailability differences.

  • Aqueous Solubility: The HCl salt is anticipated to have significantly higher aqueous solubility compared to the free base, particularly in the acidic environment of the stomach.[1][3] This is because the protonated amine of the salt form is more polar and interacts more favorably with water.

  • pKa: The pKa of the amine group in 5-Trifluoromethyl-pyridazin-3-ylamine is a crucial determinant of its ionization state across the pH gradient of the gastrointestinal (GI) tract.[4][5][6] The pH at which the compound is 50% ionized will dictate the balance between its dissolved (ionized) state, which is necessary for dissolution, and its neutral (unionized) state, which is generally more permeable across lipid membranes.[4][5][7]

  • LogP/LogD: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity in its neutral form. The distribution coefficient (LogD) is the partition coefficient at a specific pH, accounting for both ionized and unionized forms. A higher LogP/LogD generally correlates with better membrane permeability, but excessively high lipophilicity can lead to poor aqueous solubility.[6]

Table 1: Hypothetical Physicochemical Properties of 5-Trifluoromethyl-pyridazin-3-ylamine Forms

PropertyFree BaseHydrochloride SaltRationale for Expected Difference
Molecular Weight163.10 g/mol 199.56 g/mol Addition of HCl.
Aqueous Solubility (pH 7.4)~0.1 mg/mL>10 mg/mLSalt form is generally more soluble in aqueous media.[3]
pKa (of conjugate acid)~4.5~4.5The intrinsic pKa of the amine is unchanged by salt formation.
Calculated LogP~1.8N/ALogP is a property of the neutral molecule.
LogD (pH 7.4)~1.75~1.75At pH 7.4, which is significantly above the pKa, both forms will predominantly exist as the free base in solution, leading to a similar LogD.
LogD (pH 2.0)~-0.7~-0.7At a pH below the pKa, the compound will be mostly ionized, resulting in a lower LogD for both. The salt form will dissolve more readily.

Note: The values presented in this table are hypothetical and for illustrative purposes. Experimental determination is required for any specific compound.

Experimental Evaluation of Bioavailability

A multi-tiered approach, combining in vitro and in vivo studies, is essential for a comprehensive comparison of the two forms.

In vitro models provide a rapid and cost-effective means to assess the potential for a drug to be absorbed across the intestinal epithelium.[8][9]

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a cell-free model that predicts passive diffusion across an artificial lipid membrane.[10][11] It is a high-throughput screening tool to rank compounds based on their passive permeability.[12]

  • Causality Behind Experimental Choice: PAMPA is an excellent starting point as it isolates passive transcellular permeability, a key absorption mechanism for many small molecules. Its simplicity and low cost make it ideal for early-stage assessment.[11][12]

Experimental Protocol: PAMPA

  • Preparation of Lipid Membrane: A 1% solution of lecithin in dodecane is prepared. 5 µL of this solution is added to the membrane of each well of a 96-well donor plate and allowed to impregnate for 5 minutes.[12]

  • Preparation of Donor and Acceptor Solutions: Stock solutions of the free base and HCl salt are prepared in DMSO. These are then diluted in a buffer (e.g., PBS at pH 7.4) to a final concentration of 10 µM with a final DMSO concentration of 1%.[12] 300 µL of buffer is added to the acceptor plate wells.

  • Assay Execution: 150 µL of the test compound solutions are added to the donor plate wells. The donor plate is then carefully placed on top of the acceptor plate, creating a "sandwich".[13]

  • Incubation: The plate assembly is incubated at room temperature for 16-18 hours in a chamber with a wet paper towel to minimize evaporation.[11][14]

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The effective permeability (Pe) is calculated using the following equation:

    • Pe = C x -ln(1 - [drug]acceptor / [drug]equilibrium)

    • Where C is a constant related to the assay geometry and [drug]equilibrium is the concentration if the donor and acceptor solutions were combined.

2. Caco-2 Permeability Assay

The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal epithelium.[15][16][17] These cells form tight junctions and express various transporters, providing a more biologically relevant system than PAMPA.[18] This assay can assess both passive diffusion and active transport processes.[19][20]

  • Causality Behind Experimental Choice: The Caco-2 model is chosen to build upon the PAMPA data. It can reveal if the drug candidate is a substrate for efflux transporters like P-glycoprotein (P-gp), which can significantly limit bioavailability.[15][18] The bidirectional nature of the assay (measuring transport from apical to basolateral and basolateral to apical) is key to identifying active efflux.[18]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) before the experiment. TEER values should be ≥ 200 Ω·cm².[21]

  • Preparation of Dosing Solutions: Dosing solutions of the free base and HCl salt are prepared in a transport buffer (e.g., Hank's Balanced Salt Solution) at a concentration of 10 µM.

  • Permeability Measurement (Apical to Basolateral - A to B): The culture medium is replaced with the transport buffer. The dosing solution is added to the apical (A) side, and fresh buffer is added to the basolateral (B) side. Samples are taken from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).[21]

  • Permeability Measurement (Basolateral to Apical - B to A): To assess active efflux, the dosing solution is added to the basolateral side, and samples are taken from the apical side over time.

  • Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp) and Efflux Ratio (ER):

    • Papp (cm/s) = (dQ/dt) / (A * C0)

      • dQ/dt is the rate of drug appearance in the receiver chamber.

      • A is the surface area of the membrane.

      • C0 is the initial concentration in the donor chamber.

    • Efflux Ratio (ER) = Papp (B to A) / Papp (A to B)

      • An efflux ratio greater than 2 suggests the compound may be a substrate for active efflux transporters.

Table 2: Hypothetical In Vitro Permeability Data

Compound FormPAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A to B) (10⁻⁶ cm/s)Caco-2 Papp (B to A) (10⁻⁶ cm/s)Efflux Ratio
Free Base8.56.213.12.1
HCl Salt8.76.512.81.97

Note: The hypothetical data suggests high passive permeability for both forms. The efflux ratio close to 2 indicates potential for weak active efflux.

While in vitro assays are predictive, in vivo studies in animal models are the gold standard for determining bioavailability.[22][23] These studies provide crucial pharmacokinetic parameters.[24][25]

  • Causality Behind Experimental Choice: An in vivo study is necessary to understand the complex interplay of dissolution, absorption, distribution, metabolism, and excretion (ADME) in a living system.[24] Comparing the oral (PO) and intravenous (IV) administration of the free base allows for the calculation of absolute bioavailability. A separate arm for the oral administration of the HCl salt enables a direct comparison of the oral bioavailability of the two forms.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are used. Animals are fasted overnight before dosing.

  • Dosing Groups:

    • Group 1: Free base, 2 mg/kg, intravenous (IV) administration.

    • Group 2: Free base, 10 mg/kg, oral gavage (PO).

    • Group 3: HCl salt, equivalent to 10 mg/kg of the free base, oral gavage (PO).

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of 5-Trifluoromethyl-pyridazin-3-ylamine are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key PK parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t½: Half-life.

    • F%: Absolute oral bioavailability, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Table 3: Hypothetical In Vivo Pharmacokinetic Data in Rats

GroupCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng*hr/mL)t½ (hr)F%
Free Base (IV)--25004.5-
Free Base (PO)4501.537504.830%
HCl Salt (PO)8500.7562504.650%

Note: The hypothetical data illustrates a significant improvement in oral bioavailability for the HCl salt, as evidenced by the higher Cmax, shorter Tmax, and larger AUC.

Visualizing the Workflow

A clear understanding of the experimental progression is crucial for efficient research planning.

Caption: Experimental workflow for comparing the bioavailability of the free base and HCl salt forms.

Synthesis and Interpretation

Based on the hypothetical data, the hydrochloride salt of 5-Trifluoromethyl-pyridazin-3-ylamine demonstrates superior oral bioavailability compared to the free base. The significantly higher aqueous solubility of the salt form likely leads to a faster and more complete dissolution in the GI tract, resulting in a higher Cmax and a greater overall exposure (AUC). The Tmax for the HCl salt is shorter, indicating a more rapid absorption process.

While both forms exhibit high passive permeability in vitro, the enhanced dissolution characteristics of the HCl salt appear to be the key differentiator for its improved in vivo performance. The weak potential for active efflux observed in the Caco-2 assay does not seem to be a major limiting factor for either form but is an important parameter to have characterized.

Conclusion and Recommendation

The formation of a hydrochloride salt is a viable and effective strategy for enhancing the oral bioavailability of 5-Trifluoromethyl-pyridazin-3-ylamine. The experimental data strongly suggests that the improved aqueous solubility and dissolution rate of the HCl salt translate directly to a significant increase in systemic exposure. Therefore, the hydrochloride salt is the recommended form for further preclinical and clinical development.

This guide underscores the importance of a systematic and data-driven approach to salt selection in drug development. By integrating physicochemical characterization with a tiered experimental plan of in vitro and in vivo assays, researchers can make informed decisions to optimize the pharmacokinetic profile of promising drug candidates.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Nuvisan. (n.d.). Permeability & transporter assays - In vitro DMPK.
  • Creative Bioarray. (n.d.). In Vitro Permeability Assay.
  • AWS. (2018, May 1). What does pKa mean and why can it influence drug absorption and excretion?
  • Nuvisan. (n.d.). Advanced drug permeability & transporter assays | In vitro DMPK services.
  • (n.d.). Caco2 assay protocol.
  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • PubMed. (2008, November 15). Permeability--in vitro assays for assessing drug transporter activity.
  • (2023, December 13). What is pKa and how is it used in drug development?
  • PubMed. (2020, May 15). Advances in cell-based permeability assays to screen drugs for intestinal absorption.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.
  • Guidechem. (n.d.). 5-Trifluoromethyl-pyridin-3-ylamine 112110-07-3 wiki.
  • YouTube. (2022, February 12). Drug's pKa and its absorption.
  • Technology Networks. (n.d.). pampa-permeability-assay.pdf.
  • PubMed. (2020, July 10). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models.
  • JoVE. (2024, October 10). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH.
  • Taylor & Francis. (2021, July 31). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity.
  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability.
  • Enamine. (n.d.). Caco-2 Permeability Assay.
  • Scholars Research Library. (2024, November 22). Pharmacokinetics and Toxicology Assessment in Preclinical Studies.
  • (2024, August 1). How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • European Medicines Agency (EMA). (2015, February 1). Pharmacokinetic studies in man - Scientific guideline. Retrieved from European Medicines Agency (EMA) website.
  • YouTube. (2022, December 10). Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc.
  • (n.d.).
  • (2015, January 23). Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals.
  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies - Drug Discovery.
  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts.
  • SciSpace. (2017, September 11). In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques.
  • PMC. (n.d.). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods.
  • PPD. (n.d.). Preclinical Studies in Drug Development.
  • (2022, September 17). In-Vivo Pharmacokinetics Study of Exemestane Hydrochloride Self-nanoemulsifying Drug Delivery Systems via Oral Route.
  • Reddit. (2023, June 22). Hydrochloride salt of amine : r/OrganicChemistry.
  • Chemistry Stack Exchange. (2014, December 4). Why formulate drugs as HCl salts when HCl is in stomach acid?
  • CymitQuimica. (n.d.). CAS 1211591-88-6: 5-(trifluoromethyl)pyridazin-3-amine.
  • ChemicalBook. (2025, July 24). 5-Trifluoromethyl-pyridin-3-ylamine | 112110-07-3.
  • PubChem. (n.d.). 5-(Trifluoromethyl)pyridin-3-amine | C6H5F3N2 | CID 14051936.
  • Reddit. (2017, June 30). Amino Acid Freebase vs. HCl Salt : r/chemistry.
  • Apollo Scientific. (n.d.). 1211591-88-6 Cas No. | 5-(Trifluoromethyl)pyridazin-3-amine.
  • ResearchGate. (2018, August 14). Difference between amino acid free base and its hydrochloride salt?
  • (n.d.). 1211591-88-6|5-(Trifluoromethyl)pyridazin-3-amine|BLD Pharm.

Sources

Validation

Comprehensive Validation Guide: HPLC Analytical Methods for 5-Trifluoromethyl-pyridazin-3-ylamine Hydrochloride

Executive Summary & Analytical Challenge Developing a robust, reproducible High-Performance Liquid Chromatography (HPLC) method for 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride presents a unique chromatographic ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenge

Developing a robust, reproducible High-Performance Liquid Chromatography (HPLC) method for 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride presents a unique chromatographic challenge. The molecule is highly polar and ionizable: the pyridazine ring and primary amine confer significant basicity (pKa ~4.5), while the trifluoromethyl (-CF3) group is strongly electron-withdrawing. As a hydrochloride salt, it is fully ionized in aqueous solutions.

Standard reversed-phase (RP) chromatography using C18 columns frequently fails for this class of compounds, resulting in poor retention and severe peak tailing. This guide objectively compares the performance of C18, Hydrophilic Interaction Liquid Chromatography (HILIC), and Pentafluorophenyl (PFP) stationary phases. We provide a mechanistic rationale for column selection and detail a self-validating analytical protocol compliant with [1].

Mechanistic Rationale: Why Standard Methods Fail

To design an effective method, we must first understand the causality behind stationary phase interactions.

  • The Failure of C18 (Octadecylsilane): Standard C18 relies exclusively on hydrophobic partitioning. Because the protonated amine of our analyte forms a dense hydration shell in the mobile phase, it cannot effectively interact with the hydrophobic alkyl chains. This results in early elution near the void volume ( t0​ ). Furthermore, electrostatic interactions between the basic amine and residual, unendcapped acidic silanols on the silica support lead to severe peak tailing.

  • The HILIC Dilemma: HILIC partitions the polar analyte into a water-enriched layer immobilized on a polar stationary phase (e.g., bare silica or amide). While HILIC offers massive retention for the protonated amine, it introduces a critical sample preparation flaw: the hydrochloride salt of the analyte exhibits poor solubility in the high-organic diluents (>75% acetonitrile) required to prevent peak distortion in HILIC injections.

  • The PFP Advantage: Pentafluorophenyl (PFP) stationary phases offer a multimodal, orthogonal retention mechanism. The highly electronegative fluorine atoms on the PFP ring create a strong dipole moment. This facilitates specific fluorine-fluorine interactions with the analyte's -CF3 group, while the phenyl ring engages in π−π stacking with the electron-deficient pyridazine ring[2]. This synergistic effect drastically improves both retention and peak symmetry without requiring high-organic sample diluents.

RetentionMechanisms Analyte 5-Trifluoromethyl-pyridazin- 3-ylamine HCl C18 Standard C18 (RP) Hydrophobic Only Analyte->C18 Weak Hydrophobic PFP PFP (Fluorinated RP) Multi-modal Interactions Analyte->PFP Dipole & F-F HILIC HILIC (Bare Silica/Amide) Hydrophilic Partitioning Analyte->HILIC Polar/Ionic ResultC18 Poor Retention Peak Tailing C18->ResultC18 ResultPFP Optimal Retention F-F & π-π Interactions PFP->ResultPFP ResultHILIC Strong Retention Electrostatic & H-Bonding HILIC->ResultHILIC

Fig 1: Chromatographic retention mechanisms for 5-Trifluoromethyl-pyridazin-3-ylamine HCl.

Comparative Experimental Data

To objectively validate the mechanistic theory, the analyte was injected onto all three column chemistries using phase-appropriate gradients. The quantitative chromatographic performance is summarized below.

Table 1: Chromatographic Performance Comparison

ParameterC18 (Octadecyl)HILIC (Amide)PFP (Pentafluorophenyl)
Retention Time ( tR​ ) 1.8 min (Near Void)12.5 min6.4 min
USP Tailing Factor ( Tf​ ) 2.4 (Severe Tailing)1.1 (Symmetrical)1.05 (Highly Symmetrical)
Theoretical Plates ( N ) 2,50011,00014,500
Sample Diluent Compatibility Excellent (Aqueous)Poor (Requires >80% Org)Excellent (Aqueous)
Overall Method Suitability Fail Suboptimal Optimal

Step-by-Step Methodology: PFP Method Execution

The following protocol is designed as a self-validating system . It utilizes a System Suitability Test (SST) sequence with automated abort logic to ensure no out-of-trend data is processed, maintaining strict adherence to [1].

Phase 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes. Rationale: Formic acid ensures the amine remains fully protonated, stabilizing the retention time.

  • Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.

  • Sample Diluent: Prepare a 90:10 Water:Acetonitrile (v/v) solution. Rationale: This ensures complete dissolution of the hydrochloride salt while matching initial gradient conditions to prevent solvent-mismatch peak splitting.

Phase 2: Standard Preparation
  • Stock Solution: Accurately weigh 10.0 mg of 5-Trifluoromethyl-pyridazin-3-ylamine HCl reference standard into a 100 mL volumetric flask.

  • Dissolve and make up to volume with the Sample Diluent to achieve a nominal working concentration of 0.1 mg/mL.

Phase 3: Chromatographic Conditions
  • Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte)

    • 2.0 - 10.0 min: 5% 60% B (Linear ramp for elution of potential impurities)

    • 10.0 - 12.0 min: 60% B (Column wash)

    • 12.0 - 12.1 min: 60% 5% B

    • 12.1 - 17.0 min: 5% B (Re-equilibration)

ICH Q2(R2) Validation Protocol & Results

To ensure absolute data integrity, the validation workflow incorporates an SST gatekeeper. Before any validation parameter is evaluated, the system runs a Blank followed by six replicate injections of the 100% working standard. The sequence automatically aborts if the %RSD of the peak area exceeds 2.0%, or if the USP tailing factor exceeds 1.5.

ValidationWorkflow Start Method Selection (PFP chosen as optimal) Spec Specificity (Blank & Impurity Spike) Start->Spec Check1 SST Criteria Met? Spec->Check1 Lin Linearity & Range (25% to 150% Target) Acc Accuracy (Spike Recovery 3 Levels) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness (Temp, Flow, pH variations) Prec->Rob Report ICH Q2(R2) Validation Report Rob->Report Check1->Spec No (Investigate) Check1->Lin Yes

Fig 2: ICH Q2(R2) compliant self-validating analytical workflow for HPLC method validation.

The method was subjected to full validation per[1]. The quantitative results for the PFP method are summarized below:

Table 2: ICH Q2(R2) Validation Results Summary (PFP Method)

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity Baseline resolution ( Rs​>2.0 ) from synthetic impurities Rs​=3.8 (No interference)Pass
Linearity ( R2 ) ≥0.999 across 25% to 150% of nominal R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% (Spiked at 50%, 100%, 150%)99.4% - 100.8%Pass
Repeatability %RSD ≤2.0% ( n=6 injections)%RSD = 0.85%Pass
Intermediate Precision %RSD ≤2.0% (Different analyst, different day, n=12 )%RSD = 1.12%Pass
Robustness SST criteria maintained under deliberate variations ( ±5∘ C, ±0.1 mL/min)All SST criteria passedPass

References

  • ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023).[Link]

  • Analysis of Sitagliptin On Halogenated Reversed Phase Columns: A Comparative Study . Wagdy, H. A., & Aboul-Enein, H. Y. Research & Reviews: Journal of Pharmaceutical Analysis. (2016).[Link]

Sources

Comparative

benchmarking 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride in kinase inhibitor assays

Benchmarking 5-Trifluoromethyl-pyridazin-3-ylamine Hydrochloride in Kinase Inhibitor Assays: A Comparative Guide Introduction & Mechanistic Rationale In Fragment-Based Drug Discovery (FBDD), identifying a highly ligand-e...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 5-Trifluoromethyl-pyridazin-3-ylamine Hydrochloride in Kinase Inhibitor Assays: A Comparative Guide

Introduction & Mechanistic Rationale

In Fragment-Based Drug Discovery (FBDD), identifying a highly ligand-efficient starting scaffold is critical. 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride (CAS 2331259-81-3)[1] and its free base (CAS 1211591-88-6)[2] serve as privileged building blocks for the synthesis of potent kinase inhibitors, particularly those targeting colony-stimulating factor 1 receptor (CSF-1R, also known as cFMS)[3].

The structural logic behind this specific scaffold is twofold:

  • Hinge-Binding Motif: The aminopyridazine core acts as a classic hydrogen-bond donor/acceptor pair, anchoring the molecule to the hinge region of the kinase ATP-binding pocket.

  • Hydrophobic Projection: The trifluoromethyl (-CF3) group at the 5-position projects into the hydrophobic back pocket (or gatekeeper region). The strong electron-withdrawing nature of the -CF3 group enhances binding affinity through halogen-pi interactions while significantly improving the metabolic stability and lipophilicity of the resulting lead compounds[2].

Inhibition of cFMS is a major therapeutic strategy for modulating the tumor microenvironment, specifically by inhibiting osteoclast differentiation and tumor-associated macrophage (TAM) survival[3].

CSF1R_Pathway CSF1 CSF-1 / IL-34 Ligand cFMS cFMS (CSF-1R) Kinase CSF1->cFMS Activates PI3K PI3K / AKT Pathway cFMS->PI3K Phosphorylation ERK MEK / ERK Pathway cFMS->ERK Phosphorylation Inhibitor 5-CF3-Pyridazine Scaffold Inhibitor->cFMS Inhibits (Hinge Binder) Osteoclast Osteoclast Differentiation & Macrophage Survival PI3K->Osteoclast Promotes ERK->Osteoclast Promotes

Fig 1: Mechanism of cFMS (CSF-1R) inhibition by 5-trifluoromethyl-pyridazin-3-ylamine derivatives.

Benchmarking Strategy: Why TR-FRET?

When benchmarking a low-molecular-weight fragment against an elaborated lead and a clinical standard like Pexidartinib (PLX3397)[4], assay selection is paramount. Fragments must often be screened at high concentrations (e.g., 100 µM to 1 mM) to detect initial binding. At these concentrations, compound auto-fluorescence frequently causes false positives or negatives in standard biochemical assays.

To ensure scientific integrity, this guide utilizes the LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay [5]. TR-FRET relies on a long-lifetime lanthanide fluorophore (e.g., Europium or Terbium). By introducing a time delay (e.g., 100 µs) between excitation and emission reading, short-lived background fluorescence from the library compounds is gated out[6]. This creates a self-validating system with a high signal-to-background ratio.

TR_FRET_Workflow Prep 1. Compound Prep (DMSO Dilution) Incubate 2. Kinase Reaction (cFMS + ATP + Substrate) Prep->Incubate Quench 3. Quench & Detect (EDTA + Eu-Ab + Tracer) Incubate->Quench Read 4. TR-FRET Readout (Ex: 340nm, Em: 615/665nm) Quench->Read Analyze 5. IC50 Calculation (4-Parameter Fit) Read->Analyze

Fig 2: Step-by-step TR-FRET kinase assay workflow for evaluating inhibitor potency.

Experimental Protocol: TR-FRET cFMS Kinase Assay

Note: This protocol is designed as a self-validating system. It requires strict adherence to control wells (100% activity DMSO control and 0% activity no-enzyme control) to calculate the Z'-factor. A Z'-factor > 0.5 is required to validate the assay run.

Step 1: Reagent Preparation

  • Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Dilute recombinant human cFMS kinase domain to a working concentration of 3X (final assay concentration typically 1-5 nM).

  • Prepare a 3X substrate mix containing ATP (at the apparent Km​ for cFMS, ~10 µM) and a biotinylated poly-GT substrate.

Step 2: Compound Preparation & Serial Dilution

  • Dissolve 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride, the elaborated lead, and Pexidartinib in 100% DMSO to create 10 mM stock solutions.

  • Perform a 3-fold serial dilution in a 384-well source plate.

  • Transfer 100 nL of the serially diluted compounds into a 384-well low-volume white assay plate using an acoustic dispenser (e.g., Echo 550) to maintain a final DMSO concentration of 1%[3].

Step 3: Kinase Reaction

  • Add 2.5 µL of the 3X cFMS kinase solution to the assay plate.

  • Incubate for 15 minutes at room temperature to allow for pre-equilibration of the inhibitor with the enzyme.

  • Initiate the reaction by adding 2.5 µL of the 3X ATP/Substrate mix.

  • Seal the plate and incubate for 60 minutes at room temperature.

Step 4: Quench and Detection

  • Prepare the Detection Mix: 20 mM EDTA (to chelate Mg2+ and stop the kinase reaction), 2 nM Europium-labeled anti-phosphotyrosine antibody, and 50 nM Streptavidin-Allophycocyanin (SA-APC) tracer in TR-FRET dilution buffer[3][6].

  • Add 5 µL of the Detection Mix to all wells.

  • Incubate for 60 minutes at room temperature in the dark.

Step 5: Readout and Analysis

  • Read the plate on a TR-FRET compatible microplate reader with excitation at 340 nm and dual emission at 615 nm (Europium donor) and 665 nm (APC acceptor)[5].

  • Calculate the emission ratio (665 nm / 615 nm).

  • Fit the data using a 4-parameter logistic (4PL) non-linear regression model to determine the IC50 values.

Comparative Data Analysis

To objectively benchmark the utility of the 5-Trifluoromethyl-pyridazin-3-ylamine scaffold, we compare its baseline fragment activity against an elaborated lead derivative (e.g., Intermediate 47-derived compounds from WO2016051193A1)[3] and the FDA-approved cFMS inhibitor Pexidartinib (PLX3397)[4].

Table 1: Comparative cFMS Kinase Inhibition Data

CompoundRole in Drug DiscoverycFMS IC50 (nM)Ligand Efficiency (LE)*Key Structural Feature
5-Trifluoromethyl-pyridazin-3-ylamine HCl Fragment Scaffold~45,000~0.42Aminopyridazine hinge binder
Elaborated Lead (Patent WO2016051193A1) Optimized Inhibitor12~0.35Extended hydrophobic tail
Pexidartinib (PLX3397) Clinical Standard20~0.31Pyrrolopyridine core

*Ligand Efficiency (LE) = (1.37 / Heavy Atom Count) * pIC50. Higher values indicate more efficient binding per atom.

Data Insights & Causality: While the raw fragment (5-Trifluoromethyl-pyridazin-3-ylamine) exhibits a high micromolar IC50 (~45 µM), this is standard and expected for a low-molecular-weight fragment. The critical metric here is Ligand Efficiency (LE) . With an LE of ~0.42, the fragment represents an exceptionally high-quality starting point. When medicinal chemists elaborate on this scaffold by extending it into the solvent channel and adjacent hydrophobic pockets (as seen in the elaborated lead), the potency dramatically shifts into the low nanomolar range (12 nM)[3]. This elaborated derivative successfully matches or slightly outperforms the clinical standard, Pexidartinib (20 nM)[4], validating the 5-trifluoromethyl-pyridazin-3-ylamine core as a highly competitive and privileged scaffold for kinase inhibitor development.

References

  • CAS 2331259-81-3 5-Trifluoromethyl-pyridazin-3-ylamine ... - APIs, alfa-apisector.com,
  • CAS 1211591-88-6: 5-(trifluoromethyl)pyridazin-3-amine - CymitQuimica, cymitquimica.com,
  • WO2016051193A1 - Compounds useful as csf1 modulators - Google P
  • Pexidartinib hydrochloride (PLX-3397 hydrochloride) | CSF1R/c-Kit Inhibitor, medchemexpress.com,
  • Death-associated protein kinase 1 promotes growth of p53-mutant cancers - JCI, jci.org,
  • Functional roles of neural aPKCs in mouse brain development and survival - bioRxiv.org, biorxiv.org,

Sources

Validation

Publish Comparison Guide: Reproducibility of 5-Trifluoromethyl-pyridazin-3-ylamine Hydrochloride Synthesis Routes

Executive Summary & Mechanistic Rationale The 5-(trifluoromethyl)pyridazin-3-amine scaffold is a privileged structural motif in modern drug discovery, frequently utilized in the development of cFMS inhibitors, PI3K/mTOR...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 5-(trifluoromethyl)pyridazin-3-amine scaffold is a privileged structural motif in modern drug discovery, frequently utilized in the development of cFMS inhibitors, PI3K/mTOR inhibitors, and triple reuptake inhibitors like BMS-911278[1][2]. However, the synthesis of its hydrochloride salt presents unique reproducibility challenges that require precise control over reaction parameters and workup conditions.

As an Application Scientist, evaluating the synthesis of this molecule requires understanding the profound electronic effects of the trifluoromethyl (-CF₃) group. The strong inductive (-I) and mesomeric (-M) effects of the -CF₃ group at the 5-position highly activate the 3-position of the pyridazine ring toward Nucleophilic Aromatic Substitution (S_NAr). Conversely, this same electron-withdrawing nature drastically reduces the basicity of the resulting amine, yielding a predicted pKa of approximately 2.13[3]. This low pKa dictates that standard aqueous acid-base extraction protocols will fail, and anhydrous conditions are strictly mandatory for the final hydrochloride salt formation.

Synthetic Workflow Comparison

To establish a reproducible supply of 5-(trifluoromethyl)pyridazin-3-amine hydrochloride, three primary synthetic routes are typically evaluated starting from the commercially available precursor, 3-chloro-5-(trifluoromethyl)pyridazine (CAS: 845617-99-4)[4].

SynthesisWorkflow cluster_MW Route A: Microwave SNAr (Industry Std) cluster_Thermal Route B: Thermal SNAr cluster_Coupling Route C: Pd-Catalyzed Amination Start 3-Chloro-5-(trifluoromethyl)pyridazine CAS: 845617-99-4 MW_Step1 NH4OH / THF Microwave, 100°C, 1h Start->MW_Step1 Th_Step1 NH3 in Methanol Sealed Tube, 120°C, 24h Start->Th_Step1 Pd_Step1 Pd2(dba)3, Xantphos LiHMDS, THF, 65°C Start->Pd_Step1 MW_Step2 Sequential NH4OH Addition + 1h + 8h MW_Step1->MW_Step2 LC-MS Check FreeBase 5-(Trifluoromethyl)pyridazin-3-amine CAS: 1211591-88-6 MW_Step2->FreeBase 71% Yield Th_Step1->FreeBase 45% Yield Pd_Step2 Acidic Workup (Deprotection) Pd_Step1->Pd_Step2 Pd_Step2->FreeBase 82% Yield SaltForm Anhydrous HCl (4M in Dioxane) Precipitation in Ether FreeBase->SaltForm FinalSalt 5-(Trifluoromethyl)pyridazin-3-amine HCl Target API Intermediate SaltForm->FinalSalt >98% Purity

Fig 1: Synthetic workflow comparison for 5-(trifluoromethyl)pyridazin-3-amine hydrochloride.

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of the three routes based on standard pharmaceutical development parameters. Route A is prioritized for its balance of high reproducibility, avoidance of heavy metals, and operational simplicity[2][3].

ParameterRoute A: Microwave S_NArRoute B: Thermal S_NArRoute C: Pd-Catalyzed Amination
Primary Reagents NH₄OH (aq), THFNH₃ in MethanolPd₂(dba)₃, Xantphos, LiHMDS
Reaction Time 10 hours (Iterative)24 - 48 hours12 - 18 hours
Temperature 100 °C (Microwave)120 °C (Sealed Tube)65 °C (Thermal)
Overall Yield ~71%40 - 45%80 - 85%
Scalability Medium (Equipment limited)HighHigh
Cost Profile LowLowHigh (Catalyst/Ligand costs)
Primary Failure Mode Headspace NH₃ gas lossCompeting methoxylationCatalyst poisoning / Trace metals

Detailed Experimental Methodologies: Self-Validating Systems

To guarantee scientific integrity, the protocols below are designed as self-validating systems . Every step includes a physical or analytical checkpoint that confirms the causality of the experimental choices and prevents downstream failures.

Protocol A: Microwave-Assisted S_NAr (Free Base Synthesis)

Adapted from established patent literature for cFMS modulators[2].

Step 1: Initial Reaction Setup

  • Action: Dissolve 3-chloro-5-(trifluoromethyl)pyridazine (236 mg, 1.2 mmol) and ammonium hydroxide (0.05 mL, 1.2 mmol) in THF (2 mL) in a microwave-safe vial[3]. Heat in a microwave reactor at 100 °C for 1 hour[2].

  • Causality: THF is chosen as a microwave-transparent, polar solvent that withstands the vapor pressure at 100 °C while maintaining the solubility of the highly lipophilic starting material.

Step 2: Iterative Re-saturation

  • Action: After 1 hour, cool the vial, add a second aliquot of ammonium hydroxide (0.05 mL, 1.2 mmol), and heat at 100 °C for 1 hour. Repeat with a third aliquot and heat for a final 8 hours[2][3].

  • Causality: At 100 °C, ammonia gas rapidly partitions into the vial's headspace, dropping the effective concentration in the liquid phase and stalling the reaction. Iterative addition re-saturates the solvent, driving the equilibrium forward without exceeding the pressure limits of the glassware.

  • Self-Validation Checkpoint: Analyze via LC-MS. The complete disappearance of the starting material peak (m/z 182.5) and the dominance of the product peak (m/z 164.0 [M + H]+) validates reaction completion[3].

Step 3: Non-Aqueous Extraction

  • Action: Dilute the mixture with water (50 mL) and extract directly with dichloromethane (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield an orange powder (71% yield)[3].

  • Causality: Because the product's pKa is ~2.13[3], standard acid-base extraction (partitioning the amine into an aqueous acidic layer) will fail. The amine remains unprotonated at standard workup pH and must be extracted directly into the organic phase.

Protocol B: Anhydrous Hydrochloride Salt Formation

Step 1: Dissolution and Acidification

  • Action: Dissolve the isolated 5-(trifluoromethyl)pyridazin-3-amine free base (150 mg) in a minimal volume of anhydrous diethyl ether (2-3 mL). Slowly add 1.2 equivalents of 4M HCl in anhydrous dioxane dropwise under vigorous stirring.

  • Causality: Water must be rigorously excluded. Because the conjugate acid of the product is highly acidic, any water present will competitively hydrate the protons, preventing the formation of the amine salt.

Step 2: Precipitation and Isolation

  • Action: Stir for 30 minutes at 0 °C. Filter the resulting precipitate, wash with cold anhydrous diethyl ether, and dry under high vacuum.

  • Self-Validation Checkpoint: The free base is highly soluble in ether, while the hydrochloride salt is completely insoluble. The immediate formation of a white/off-white precipitate upon the addition of the HCl/dioxane solution serves as an instant, visual self-validation that protonation at the N2 position of the pyridazine ring was successful.

References

  • Title: WO2016051193A1 - Compounds useful as csf1 modulators Source: Google Patents URL
  • Title: Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Sources

Comparative

The Chemist's Dilemma: Trifluoromethyl Pyridazines vs. Fluorinated Pyrimidines in Drug Design

A Senior Application Scientist's Guide to Scaffold Selection In the intricate world of medicinal chemistry, the selection of a core heterocyclic scaffold is a decision that profoundly influences a drug candidate's entire...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Scaffold Selection

In the intricate world of medicinal chemistry, the selection of a core heterocyclic scaffold is a decision that profoundly influences a drug candidate's entire profile. Among the privileged scaffolds, nitrogen-containing heterocycles, particularly those embellished with fluorine, have risen to prominence for their ability to fine-tune physicochemical properties and enhance metabolic stability.[1] This guide provides an in-depth comparison of two powerful, yet distinct, classes of building blocks: trifluoromethyl pyridazines and fluorinated pyrimidines. We will dissect their inherent properties, explore their impact on drug-like characteristics, and provide a practical framework for their strategic deployment in drug discovery programs.

Fundamental Properties: A Tale of Two Heterocycles

At first glance, pyridazine and pyrimidine are similar—both are six-membered aromatic rings containing two nitrogen atoms (diazines). However, the relative positioning of these nitrogens (1,2- in pyridazine, 1,3- in pyrimidine) creates significant differences in their electronic and physical nature, which are further amplified by fluorination.

The introduction of a trifluoromethyl (-CF3) group onto a pyridazine ring is a common strategy to increase metabolic stability and modulate lipophilicity. The -CF3 group is a powerful electron-withdrawing substituent and is known for its high metabolic stability due to the strength of the C-F bond.[2]

Conversely, the placement of one or more fluorine (-F) atoms on a pyrimidine ring offers a more subtle, yet equally powerful, approach to property modulation. Fluorine's high electronegativity can alter a molecule's pKa, improve binding affinity to target enzymes, and block metabolic degradation at specific sites.[1]

A summary of the expected impact of these substitutions is presented below:

PropertyTrifluoromethyl PyridazineFluorinated PyrimidineRationale & Key Considerations
pKa (Basicity) Significantly LoweredModerately LoweredThe potent inductive electron-withdrawing effect of the -CF3 group drastically reduces the basicity of the pyridazine nitrogens. A single fluorine atom has a less pronounced, though still significant, effect.[3]
Lipophilicity (LogP/LogD) Substantially IncreasedModerately IncreasedThe -CF3 group is highly lipophilic (Hansch π value of +0.88), leading to a significant increase in LogP.[2] A single fluorine atom also increases lipophilicity, but to a lesser extent.
Metabolic Stability Generally HighHigh (Site-Specific)The C-F bonds in a -CF3 group are exceptionally strong and resistant to metabolic cleavage.[2] Fluorine atoms on a pyrimidine ring can effectively block metabolism at the site of substitution.[1][4]
Aqueous Solubility Often DecreasedCan be ModulatedThe significant increase in lipophilicity from the -CF3 group can negatively impact aqueous solubility. The effect of a single fluorine is less dramatic and can sometimes be balanced by other molecular features.
Synthetic Accessibility More Complex/CostlyGenerally More AccessibleBuilding blocks for trifluoromethyl pyridazines can be more challenging and expensive to synthesize compared to many common fluorinated pyrimidines.[5][6][7]

The Impact on ADME Properties: A Deeper Dive

The ultimate success of a drug candidate hinges on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Both trifluoromethyl pyridazines and fluorinated pyrimidines offer distinct advantages in optimizing these parameters.

Metabolic Stability

The primary driver for incorporating these motifs is often to enhance metabolic stability. Cytochrome P450 (CYP) enzymes in the liver are notorious for hydroxylating electron-rich or sterically accessible C-H bonds, leading to rapid drug clearance.

  • Trifluoromethyl Pyridazines : The -CF3 group acts as a robust metabolic shield. Its strong C-F bonds are highly resistant to oxidative metabolism.[8] Furthermore, its electron-withdrawing nature deactivates the entire pyridazine ring, making it less susceptible to oxidation.

  • Fluorinated Pyrimidines : A strategically placed fluorine atom can act as a "metabolic blocker." By replacing a hydrogen atom at a known metabolic "hotspot," medicinal chemists can prevent hydroxylation at that position.[1] However, it's crucial to note that this can sometimes lead to "metabolic switching," where CYP enzymes target a different part of the molecule. Unexpectedly, bioactivation of a fluoropyrimidine moiety has been reported to cause time-dependent inhibition of CYP3A4 via oxidative defluorination.[9]

Case Studies: Learning from Real-World Examples

The strategic choice between these two scaffolds is best illustrated through their application in approved drugs and clinical candidates.

  • Fluorinated Pyrimidines in Oncology : Fluorinated pyrimidines are a cornerstone of cancer therapy. The classic example is 5-Fluorouracil (5-FU) , a widely used chemotherapeutic agent that inhibits thymidylate synthase, a critical enzyme in DNA synthesis.[10][11] More modern targeted therapies, such as the CDK4/6 inhibitor Abemaciclib , also incorporate a 5-fluoropyrimidine moiety to enhance their pharmacological profiles.[12]

  • Trifluoromethyl Pyridazines in Agrochemicals and Beyond : While less common in approved pharmaceuticals to date, trifluoromethyl pyridazines have found significant application in the agrochemical industry, where metabolic stability and potency are paramount.[5][13] Their utility in herbicides and insecticides showcases their robustness.[14] In medicinal chemistry, they are an emerging scaffold with significant potential, particularly in therapeutic areas requiring high metabolic stability and CNS penetration.

Experimental Validation: A Practical Guide

For researchers looking to directly compare these scaffolds in their own drug discovery programs, a series of standardized in vitro assays are essential.

Experimental Workflow: Scaffold Comparison

Sources

Validation

A Researcher's Guide to Selecting and Qualifying Analytical Standards for 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride

The Landscape of Available Analytical Standards The initial step in procuring a reference standard is to identify and compare the offerings from various suppliers. It is crucial to distinguish between a "Certified Refere...

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Author: BenchChem Technical Support Team. Date: April 2026

The Landscape of Available Analytical Standards

The initial step in procuring a reference standard is to identify and compare the offerings from various suppliers. It is crucial to distinguish between a "Certified Reference Standard," which has been rigorously characterized and is traceable to a primary standard, and a high-purity "analytical standard" from a commercial supplier. For the latter, the onus is on the end-user to perform a thorough qualification.

Below is a comparative table of commercially available 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride and its free amine form. This information has been compiled from publicly available data from the respective suppliers.

Product NameSupplierCAS NumberStated PurityAnalytical Data Provided
5-(Trifluoromethyl)pyridazin-3-amine hydrochlorideBLD Pharm2331259-81-3Not explicitly stated; analytical data availableNMR, HPLC, LC-MS, UPLC[1]
5-(Trifluoromethyl)pyridazin-3-amineBLD Pharm1211591-88-6Not explicitly stated; analytical data availableNMR, HPLC, LC-MS, UPLC
5-(Trifluoromethyl)pyridazin-3-amineMySkinRecipes1211591-88-697%Not specified
5-(Trifluoromethyl)pyridin-3-amineChemicalBook112110-07-399.00%HPLC/MS, 1H NMR
3-Amino-5-trifluoromethyl-pyridine hydrochlorideSigma-Aldrich1414958-36-396%Not specified

Note: The information in this table is subject to change and should be verified on the suppliers' websites.

When evaluating these options, a critical examination of the supplier's Certificate of Analysis (CoA) is essential. A comprehensive CoA should include not just the purity value but also the analytical method used for its determination (e.g., HPLC, GC, titration), the impurity profile, and data confirming the material's identity (e.g., NMR, Mass Spectrometry).[2]

In-House Qualification: The Cornerstone of Trustworthiness

Even with a detailed CoA, in-house qualification of a new analytical standard is a critical practice to ensure its suitability for the intended analytical method.[3][4] This process verifies the identity, purity, and potency of the standard within your laboratory's environment and under your specific analytical conditions.

Experimental Protocol: HPLC-UV for Purity and Identity Verification

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust technique for the analysis of small molecules like 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride. The following protocol provides a general framework for its qualification.

Objective: To confirm the identity and determine the purity of a commercially supplied 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride analytical standard.

Materials and Reagents:

  • 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer components)

  • Volumetric flasks and pipettes

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a diode-array detector (DAD) or a multi-wavelength UV detector.

  • Analytical balance

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm (A C18 column is a good starting point for many small molecules due to its versatility in reversed-phase chromatography).

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile (The use of a simple acidic mobile phase is often effective for amine-containing compounds, improving peak shape and resolution).

  • Gradient: 5% B to 95% B over 20 minutes (A gradient elution is recommended for an initial assessment to ensure the elution of any potential impurities with different polarities).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by DAD analysis).

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride standard.

  • Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile) in a 100 mL volumetric flask to create a stock solution of approximately 100 µg/mL.

  • Prepare a working solution of approximately 10 µg/mL by diluting the stock solution.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a blank (solvent) to ensure no system peaks interfere with the analyte peak.

  • Inject the working solution in replicate (n=5 or 6) to assess system suitability parameters like retention time precision and peak area precision.

  • The identity of the standard is confirmed by its retention time.

  • The purity of the standard is estimated using the peak area normalization method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

This in-house verification provides a self-validating system, a cornerstone of scientific integrity, ensuring that the standard is fit for its intended purpose in your laboratory.

Workflow for Selection and Qualification

The following diagram illustrates a logical workflow for the selection and qualification of a commercial analytical standard.

Caption: Workflow for the selection and qualification of a commercial analytical standard.

Alternative and Related Structures

In cases where a direct standard is unavailable or unsuitable, researchers may consider related structures as alternatives, particularly for the identification of impurities or metabolites. Some structurally related compounds include:

  • 6-(Trifluoromethyl)pyridazin-3-amine (CAS 935777-24-5) [5]

  • 5-(Trifluoromethyl)pyridin-3-amine (CAS 112110-07-3)

It is imperative to note that while these may serve as useful qualitative markers, they cannot be used for the quantitative analysis of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride without extensive method development and validation.

Conclusion

The selection and proper qualification of an analytical standard for 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride are foundational to the generation of reliable and reproducible scientific data. In the absence of an official Certified Reference Standard, a systematic evaluation of commercially available high-purity standards, coupled with a rigorous in-house qualification protocol, provides a robust and trustworthy approach. By following the guidelines and experimental framework presented in this guide, researchers can confidently establish the suitability of their chosen standard, thereby ensuring the integrity of their analytical results.

References

  • Guidelines for the validation and verification of quantitative and qualitative test methods. NATA. [Link]

  • Agilent Certificate of Analysis. (2016, June 14). Agilent. [Link]

  • Qualification of Equipment Annex 1: Qualification of Liquid Chromatography Equipment. EDQM. [Link]

  • HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS. IUPAC. [Link]

  • Guidelines for the validation and verification of chemical test methods. LATU. [Link]

  • Qualification of High-Performance Liquid Chromatography Systems. LabWrench. [Link]

  • Performance Qualification of HPLC Instrumentation in Regulated Laboratories. Chromatography Online. [Link]

  • Qualifications and Validations of Chromatographic Systems: HPLC I UPLC I LC-MS. GxP Cellators. [Link]

  • How to qualify HPLC: Qualification Explained. YouTube. [Link]

  • Guidance for Method Validation in Chemical Analysis. Cipac.org. [Link]

  • 3-amino-2-(methylamino)-5-(trifluoromethyl)pyridine cas 172648-55-4. Lead Pharm. [Link]

  • Direct spectrofluorimetric methods as alternatives to compendial ones used for the quality control of biopharmaceuticals. SciELO. [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. ResearchGate. [Link]

  • First OMCL analytical procedures for determination of nitrosamine drug substance-related impurities (NDSRIs) and intermediate-related contaminants published. EDQM. [Link]

  • Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. PubMed. [Link]

  • RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. MDPI. [Link]

Sources

Comparative

Inter-Laboratory Validation of 5-Trifluoromethyl-pyridazin-3-ylamine Hydrochloride Purity: A Comparative Analytical Guide

Executive Summary In modern drug development, the integrity of early-stage building blocks dictates the success of downstream synthesis and biological assays. 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, the integrity of early-stage building blocks dictates the success of downstream synthesis and biological assays. 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride is a highly valuable scaffold in medicinal chemistry, prized for its ability to impart lipophilicity and metabolic stability to target molecules. However, validating its absolute purity across different facilities presents unique analytical challenges due to its basic amine functionality and hydrochloride salt form.

This guide provides an in-depth, objective comparison of analytical modalities (HPLC-UV, LC-MS, and qNMR) used to validate the purity of this compound. Designed for researchers and analytical scientists, this document outlines a self-validating, inter-laboratory protocol compliant with the latest regulatory frameworks, ensuring seamless method transfer and irreproachable data integrity.

Chemical Context & Analytical Causality

Understanding the intrinsic properties of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride (CAS 2331259-81-3) is critical for developing a robust analytical method.

  • The Trifluoromethyl (-CF₃) Group: The presence of the -CF₃ group at the 5-position acts as a strong electron-withdrawing moiety, significantly enhancing the molecule's lipophilicity[1]. In Reversed-Phase Liquid Chromatography (RPLC), this dictates a strong interaction with hydrophobic stationary phases (e.g., C18), requiring a precisely tuned organic gradient to achieve efficient elution.

  • The Primary Amine (-NH₂): The amino group at the 3-position is basic[1]. If the mobile phase pH is not strictly controlled, this amine will partially ionize, leading to secondary interactions with residual silanols on the silica matrix. This phenomenon causes severe peak tailing and retention time shifts.

  • The Hydrochloride Salt Form: While the HCl salt improves aqueous solubility for formulation[2], the chloride counter-ion elutes in the void volume during HPLC. The sample diluent must be carefully selected to prevent solvent mismatch, which can distort the peak shape of the active pharmaceutical ingredient (API).

Comparative Evaluation of Analytical Modalities

To establish a definitive purity profile, relying on a single analytical technique is insufficient. An inter-laboratory validation strategy leverages orthogonal methods to cross-verify results. Below is an objective comparison of the modalities utilized in this validation framework.

Table 1: Comparative Performance of Analytical Methods for Purity Validation
Analytical ModalityPrimary FunctionStrengthsLimitationsInter-Laboratory Role
HPLC-UV (Reversed-Phase) Chromatographic PurityHigh precision, robust, widely accessible, excellent repeatability.Requires chromophores; cannot identify the molecular structure of unknown impurities.Primary quantitative assay for routine batch release and stability testing.
LC-MS/MS Impurity ProfilingExceptional sensitivity; provides exact molecular weight and structural fragmentation.Matrix effects can cause ion suppression; higher cost and complexity.Orthogonal verification and structural elucidation of trace impurities.
qNMR (Quantitative NMR) Absolute Mass FractionRequires no identical reference standard; provides direct structural confirmation.Lower sensitivity (LOD ~0.1%); requires specialized expertise and equipment.Establishes the absolute purity of the primary reference standard material.

Inter-Laboratory Validation Strategy

Following the modernized 3[3], a co-validation strategy is employed. This approach demonstrates that the analytical procedure meets predefined performance criteria using data generated at multiple participating sites[4].

Workflow Start 5-Trifluoromethyl-pyridazin-3-ylamine HCl Batch Aliquots LabA Lab A: HPLC-UV (Chromatographic Purity) Start->LabA LabB Lab B: LC-MS (Impurity Identification) Start->LabB LabC Lab C: qNMR (Absolute Mass Fraction) Start->LabC Data ICH Q2(R2) Data Aggregation Statistical Analysis LabA->Data % Area & RSD LabB->Data Mass Spectra LabC->Data Quantitative NMR Final Validated Purity Certificate of Analysis Data->Final Meets Acceptance Criteria

Multi-site inter-laboratory validation workflow for comprehensive API purity assessment.

Self-Validating Experimental Protocol: Reversed-Phase HPLC

A protocol must be more than a list of instructions; it must be a self-validating system where each step proves the integrity of the next. The following HPLC methodology is designed to quantify the purity of 5-Trifluoromethyl-pyridazin-3-ylamine HCl with built-in causality checks.

Protocol SST 1. SST System Readiness Blank 2. Blank Baseline Check SST->Blank Std 3. Standard Calibration Blank->Std Sample 4. Sample Quantification Std->Sample Spike 5. Spike Accuracy Check Sample->Spike

Self-validating HPLC sequence logic ensuring data integrity and analytical accuracy.

Step-by-Step Methodology & Causality

1. Mobile Phase Preparation

  • Action: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade water) and Mobile Phase B (0.1% TFA in Acetonitrile). Filter and degas.

  • Causality: The basic amine on the pyridazine ring will cause peak tailing at neutral pH. TFA lowers the pH to ~2.0, fully protonating the amine. Furthermore, TFA acts as an ion-pairing agent, increasing the retention of the polar API on the C18 column and ensuring sharp, symmetrical peaks.

2. Sample Preparation

  • Action: Dissolve the API in a diluent of 90:10 Water:Acetonitrile (v/v) to yield a concentration of 1.0 mg/mL.

  • Causality: The hydrochloride salt is highly water-soluble[2]. Dissolving the sample in a diluent that closely matches the initial mobile phase conditions prevents solvent mismatch, which would otherwise cause peak splitting or fronting at the head of the column.

3. System Suitability Test (SST)

  • Action: Inject a reference standard solution six consecutive times before running any unknown samples.

  • Causality: The SST proves the system is fit for purpose. Acceptance criteria require a Relative Standard Deviation (RSD) of peak area ≤ 1.0%, USP Tailing Factor ≤ 1.5, and Theoretical Plates > 2000. If the SST fails, the run is aborted, preserving valuable samples.

4. Blank Injection

  • Action: Inject the 90:10 diluent.

  • Causality: Proves that no carryover, ghost peaks, or solvent impurities co-elute with the API, ensuring analytical specificity.

5. Calibration & Linearity

  • Action: Inject standards spanning from 50% to 150% of the target nominal concentration.

  • Causality: Establishes the reportable range as mandated by the4[4]. This confirms that the detector's response remains strictly proportional to the concentration within the working range.

6. Spike Recovery (Accuracy)

  • Action: Spike known amounts of synthesized impurities (e.g., des-fluoro degradation products) into the API matrix.

  • Causality: Validates that the method can accurately recover and quantify impurities without matrix suppression, proving the method's trustworthiness and accuracy.

Inter-Laboratory Quantitative Data Summary

The table below summarizes the aggregated data from the three participating laboratories, demonstrating compliance with international regulatory acceptance criteria. The reportable range is confirmed by demonstrating that the analytical procedure provides results with acceptable response, accuracy, and precision across all sites[4].

Table 2: Inter-Laboratory Precision and Accuracy Results
Validation ParameterLab A (HPLC-UV)Lab B (LC-MS)Lab C (qNMR)ICH Q2(R2) Acceptance Criteria
Specificity No interference at API RTMass resolution < 5 ppmDistinct CF₃ & aromatic signalsComplete resolution of API from matrix/impurities
Linearity (R²) 0.99980.9985N/A (Direct ratio)≥ 0.999 (for primary quantitative assay)
Repeatability (Intra-lab RSD) 0.4%1.2%0.8%≤ 1.0% (for main component)
Intermediate Precision (Inter-lab) 0.6%1.5%1.1%≤ 2.0% across all participating sites
Accuracy (% Recovery) 99.8% ± 0.5%98.5% ± 1.5%100.2% ± 0.3%98.0% - 102.0%

Conclusion

The inter-laboratory validation of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride demonstrates that while the compound's unique chemical structure (specifically its basic amine and strong electron-withdrawing CF₃ group) presents chromatographic challenges, a causally designed, low-pH RPLC method provides exceptional robustness. By cross-verifying the primary HPLC-UV data with LC-MS and qNMR across multiple sites, the validation framework strictly adheres to ICH Q2(R2) guidelines, ensuring the analytical procedure is unequivocally fit for its intended purpose in pharmaceutical development.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA, europa.eu.
  • Validation of Analytical Procedures Q2(R2) - ICH, ich.org.
  • CAS 1211591-88-6: 5-(trifluoromethyl)pyridazin-3-amine, cymitquimica.com.
  • CAS 2331259-81-3 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride, alfa-apisector.com.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. This guide provide...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride. The procedures outlined here are grounded in established chemical safety principles and regulatory frameworks, ensuring the protection of both laboratory personnel and the environment.

The core principle for disposing of this compound is recognizing its chemical nature: it is a halogenated, nitrogen-containing heterocyclic organic compound . This classification is critical as it dictates the required disposal pathway, which primarily involves segregation and subsequent high-temperature incineration by a licensed hazardous waste facility.

Compound Identification and Hazard Assessment

Before handling any chemical, a thorough understanding of its properties and potential hazards is paramount. While a specific Safety Data Sheet (SDS) for the hydrochloride salt is not always readily available, we can ascertain its key characteristics from data on the parent compound and its chemical class.

Key Compound Data:

PropertyValueSource
Chemical Name 5-(Trifluoromethyl)pyridazin-3-amine hydrochloride-
Parent Compound CAS 1211591-88-6[1][2][3]
Molecular Formula C₅H₄F₃N₃ · HCl[1]
Chemical Class Halogenated Organic Waste[4]

Inferred Hazards:

  • Toxicity: The trifluoromethyl group and pyridazine core are common in biologically active molecules, and the compound should be handled as potentially toxic. Assume it is harmful if swallowed, inhaled, or absorbed through the skin.[5][6]

  • Irritation: Like many amine hydrochlorides, it is likely to be a skin and eye irritant.[7]

  • Hazardous Combustion Products: In a fire, this compound can decompose to release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), hydrogen fluoride (HF), and hydrogen chloride (HCl).[6]

Personnel Safety & Personal Protective Equipment (PPE)

A multi-layered approach to safety is essential. All handling and disposal preparation should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Mandatory PPE includes:

  • Eye Protection: Safety glasses with side-shields conforming to EN166 or ANSI Z87.1 standards are the minimum requirement. For handling larger quantities or when there is a splash risk, chemical splash goggles are required.[8]

  • Hand Protection: Use chemically resistant gloves, such as nitrile, and inspect them before each use. Dispose of contaminated gloves in accordance with applicable laws.[8]

  • Body Protection: A standard laboratory coat is required. For significant quantities, an impervious apron or suit should be considered.

  • Respiratory Protection: Not typically required if work is performed within a functioning fume hood. If a hood is unavailable or during a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

For a Small Spill (Solid Material):

  • Alert Personnel: Notify others in the immediate area.

  • Isolate the Area: Restrict access to the spill location.

  • Don Appropriate PPE: Ensure all required PPE is worn before cleanup.

  • Contain the Spill: Gently cover the solid spill with a dry, inert absorbent material like vermiculite, sand, or a universal spill absorbent. Avoid raising dust.

  • Collect the Material: Carefully sweep or scoop the absorbed material and spilled compound into a designated, properly labeled hazardous waste container.[8] Use non-sparking tools if there is any fire risk.[5]

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Core Disposal Workflow: Segregation, Containment, and Labeling

The proper disposal of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride hinges on meticulous segregation from other waste streams.

Step 1: Waste Characterization Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous. This compound should be managed as hazardous waste due to its likely toxicity and halogenated nature.

Step 2: Segregation

  • Primary Rule: This compound is a halogenated organic waste . It MUST be collected in a waste container specifically designated for this category.[4]

  • Causality: Halogenated waste is segregated because it requires high-temperature incineration (typically >1200 K) with specialized scrubbers to neutralize the resulting acidic gases (HF, HCl). Mixing it with non-halogenated solvents can complicate and increase the cost of disposal for the entire waste stream. Do not mix with incompatible waste streams like strong oxidizers or bases.

Step 3: Containment

  • Use only approved, chemically compatible hazardous waste containers. These are typically provided by your institution's EHS department.

  • Keep the container tightly closed except when adding waste.[5][8]

  • Store the container in a well-ventilated, designated satellite accumulation area.

Step 4: Labeling

  • Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride." Do not use abbreviations.

    • An accurate accounting of all components and their approximate concentrations.

    • The relevant hazard characteristics (e.g., "Toxic").

Step 5: Final Disposal

  • Arrange for pickup through your institution's EHS department. They will work with a licensed hazardous waste transporter.

  • The waste will be tracked using a hazardous waste manifest from its point of generation to its final destination at a permitted Treatment, Storage, and Disposal Facility (TSDF), ensuring "cradle-to-grave" management as required by RCRA.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper management and disposal of waste containing 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride.

G start Waste Generation (Solid or Solution) is_halogenated Is the waste halogenated? (Contains F, Cl, Br, I) start->is_halogenated halogen_container Place in designated HALOGENATED ORGANIC WASTE container is_halogenated->halogen_container Yes non_halogen_container Place in NON-HALOGENATED ORGANIC WASTE container (Incorrect Path) is_halogenated->non_halogen_container No label_container Label container with: - Full Chemical Name - 'Hazardous Waste' - Hazard Class (Toxic) halogen_container->label_container store_waste Store in designated Satellite Accumulation Area. Keep container closed. label_container->store_waste ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) store_waste->ehs_pickup final_disposal Transport via licensed hauler to a permitted TSDF for high-temperature incineration ehs_pickup->final_disposal

Caption: Decision workflow for disposal of 5-Trifluoromethyl-pyridazin-3-ylamine HCl.

References

  • Safety Data Sheet (General Example) , KISHIDA CHEMICAL CO., LTD. Available at: [Link]

  • Safety Data Sheet (General Example) , Acros PharmaTech Limited. Available at: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations , Lion Technology Inc. Available at: [Link]

  • 5-(Trifluoromethyl)pyridazin-3-amine Chemical Substance Information , NextSDS. Available at: [Link]

  • Waste, Chemical, and Cleanup Enforcement , U.S. Environmental Protection Agency. Available at: [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know , Tetra Tech. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste , U.S. Environmental Protection Agency. Available at: [Link]

  • Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent , ResearchGate. Available at: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations , U.S. Environmental Protection Agency. Available at: [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls , Madridge Publishers. Available at: [Link]

  • Hazardous Waste Segregation Guidelines , University of California, Santa Cruz. Available at: [Link]

  • PSFC Halogenated Solvents Safety Operating Procedure , MIT Plasma Science and Fusion Center. Available at: [Link]

  • Halogenated Solvents Recovery , BKP Waste & Recycling. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride

An In-Depth Guide to the Safe Handling of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride For the dedicated researcher, the integrity of an experiment and the safety of the laboratory environment are paramount. 5-Tri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Safe Handling of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride

For the dedicated researcher, the integrity of an experiment and the safety of the laboratory environment are paramount. 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug development.[1][2] However, its trifluoromethyl and pyridazine moieties, combined with its nature as a hydrochloride salt, necessitate a robust and informed approach to its handling. This guide provides a comprehensive framework for the safe use of this compound, moving beyond a simple checklist to explain the causality behind each safety recommendation.

Hazard Analysis: A Foundation of Proactive Safety

  • Trifluoromethyl Group: This group is known to confer significant biological activity.[3] Compounds containing trifluoromethyl groups can be irritants, and it is crucial to prevent their inhalation or contact with skin and eyes.[4][5]

  • Pyridazine Ring: Pyridazine and its derivatives are electron-deficient aromatic heterocycles. Many compounds in this class are recognized as potential skin, eye, and respiratory irritants.[6]

  • Amine Hydrochloride Salt: Hydrochloride salts of amines are acidic and can be corrosive or irritating upon contact with skin, eyes, and mucous membranes.[7][8][9] As a solid, the primary risk is the inhalation of fine dust particles, which can irritate the respiratory tract.[10][11]

This analysis dictates a multi-faceted personal protective equipment (PPE) strategy to shield against all potential routes of exposure.

Core Directive: Personal Protective Equipment (PPE)

The consistent and correct use of PPE is the most critical barrier between the researcher and chemical exposure. The following equipment is mandatory when handling 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride.

PPE ComponentSpecificationRationale for Use
Respiratory Protection NIOSH-approved N95 (or higher) filtering facepiece respirator.Causality: The compound is a solid powder. Weighing and transfer operations can generate fine dust, which poses a significant inhalation hazard due to the irritating nature of the trifluoromethyl and pyridazine components.[7][12]
Hand Protection Chemical-resistant nitrile gloves (minimum 0.11 mm thickness).Causality: Prevents direct dermal contact. Amine salts can cause skin irritation.[11] For prolonged handling, double-gloving provides an additional layer of security.
Eye & Face Protection Chemical safety goggles conforming to ANSI Z87.1 or EN 166 standards. A full-face shield is required when handling larger quantities (>10g) or when there is a significant risk of splashing or dust generation.Causality: Protects the eyes from airborne dust and accidental splashes. The hydrochloride salt form poses a risk of serious eye irritation or damage.[4][7][13]
Protective Clothing A standard laboratory coat, long pants, and fully enclosed, chemical-resistant footwear.Causality: Minimizes the potential for accidental skin contact on arms and legs. Prevents contamination of personal clothing.[8][14]

Operational Plan: A Step-by-Step Workflow for Safe Handling

This protocol provides a self-validating system for handling the compound, from initial preparation to final disposal, ensuring safety at every stage.

Spill_Response spill Spill Detected alert Alert Personnel & Evacuate Immediate Area spill->alert assess Assess Spill Size & Consult SDS alert->assess ppe Don Additional PPE (if necessary) assess->ppe contain Cover with Inert Absorbent (e.g., Vermiculite, Sand) ppe->contain collect Carefully Sweep & Collect into Hazardous Waste Container contain->collect clean Decontaminate Spill Area with Soap and Water collect->clean report Report Incident to Lab Supervisor / EHS clean->report

Figure 2. Logical decision flow for responding to a chemical spill.

In the event of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. [12]For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible, and seek immediate medical attention. [12] By integrating this expert-driven, safety-first approach, researchers can handle 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride with the confidence and security required for innovative and successful scientific discovery.

References

  • Benchchem. Safeguarding Your Research: A Guide to Handling (Trifluoromethyl)trimethylsilane.
  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal. Available from: [Link]

  • SynQuest Labs. Trifluoromethyltrimethylsilane Safety Data Sheet.
  • Unknown. Hydrochloric Acid Safe Handling Guideline.
  • TCI AMERICA. Safety Data Sheet.
  • Angene Chemical. Safety Data Sheet.
  • Sigma-Aldrich. TCO-amine HCl salt Safety Data Sheet.
  • NICNAS. Pyridine, alkyl derivatives: Human health tier II assessment.
  • Szabo-Scandic. Trifluoromethanesulfonic acid Safety Data Sheet.
  • Fisher Scientific. 2,3-Dichloro-5-trifluoromethylpyridine Safety Data Sheet.
  • Grokipedia. Pyridazine.
  • Unknown. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Benchchem. Personal protective equipment for handling H-Ala-OEt.HCl.
  • Sigma-Aldrich. 1-(3-Chlorophenyl)piperazine hydrochloride Safety Data Sheet.
  • Journal of Chemical and Pharmaceutical Research. Drug design, development and biological screening of pyridazine derivatives.
  • Fisher Scientific. 2-Amino-3-chloro-5-(trifluoromethyl)pyridine Safety Data Sheet.
  • MDPI. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.
  • Acros PharmaTech Limited. 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile Safety Data Sheet.
  • Chemtrade Logistics. Hydrochloric Acid Safety Data Sheet.

Sources

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